molecular formula C9H12N2O2 B1321233 2-Tert-butylpyrimidine-4-carboxylic acid CAS No. 847955-90-2

2-Tert-butylpyrimidine-4-carboxylic acid

Cat. No.: B1321233
CAS No.: 847955-90-2
M. Wt: 180.2 g/mol
InChI Key: SIIIVQRRLQDQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylpyrimidine-4-carboxylic acid (CAS 847955-90-2) is a high-purity organic compound with the molecular formula C 9 H 12 N 2 O 2 and a molecular weight of 180.20 g/mol . This pyrimidine-based carboxylic acid serves as a versatile building block and ligand in advanced chemical and materials science research. Its calculated density is 1.162 g/cm³, with a boiling point of approximately 304.2°C and a flash point of around 137.8°C . A primary research application of this compound is in the synthesis and molecular engineering of Ru(II)-polypyridyl complexes, which are critical components used as photosensitizers in Dye-Sensitized Solar Cells (DSSCs) . The molecule can function as a functionalized ligand, where the carboxylic acid group provides a robust anchoring moiety to metal oxide semiconductor surfaces (like TiO 2 ), while the sterically hindered tert-butyl group can help reduce charge recombination and improve the photostability of the resulting sensitizer . Its incorporation into coordination complexes is a key strategy for developing novel materials with prolonged excited-state lifetimes, broad absorption spectra, and enhanced overall solar-to-power conversion efficiency, pushing the boundaries of third-generation photovoltaic technology . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols while handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIIVQRRLQDQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Tert-butylpyrimidine-4-carboxylic acid

[1]

Executive Summary

The moiety 2-tert-butylpyrimidine-4-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the development of chemokine receptor modulators (e.g., CCR2 antagonists) and Janus kinase (JAK) inhibitors. Its structural value lies in the tert-butyl group , which provides significant bulk to fill hydrophobic pockets (steric occlusion) while modulating metabolic stability, combined with the pyrimidine-4-carboxylate core that offers versatile vectors for amide coupling or heterocycle formation.

This guide details the Mucobromic Acid Route , the industry-standard protocol for synthesizing this scaffold. Unlike theoretical direct condensations which often suffer from regioselectivity issues (yielding imidazoles), this route utilizes a robust cyclocondensation-hydrodehalogenation sequence to ensure high regiochemical fidelity and scalability.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must disconnect the pyrimidine ring at its most labile points. The 2-substituted pyrimidine-4-carboxylic acid motif suggests a [3+3] or [4+2] cyclization.

Strategic Disconnection

The most reliable disconnection involves separating the N-C-N fragment (amidine) from the C-C-C-C backbone.

  • C2-N1 & C2-N3 Disconnection: Reveals Pivalamidine (2,2-dimethylpropanimidamide) as the source of the tert-butyl amidine moiety.

  • C4-C5-C6 Backbone: Requires a 1,3-dielectrophile equivalent. While

    
    -keto esters are common, Mucobromic acid  (3,4-dibromo-5-hydroxyfuran-2(5H)-one) acts as a masked, highly reactive dialdehyde/dicarbonyl equivalent that drives cyclization efficiently, albeit introducing a bromine at C5 that must be removed.
    

RetrosynthesisTargetTarget:2-Tert-butylpyrimidine-4-carboxylic acidInterIntermediate:5-Bromo-2-tert-butylpyrimidine-4-carboxylic acidTarget->InterHydrodehalogenation(Pd/C, H2)SM1Starting Material A:Pivalamidine HClInter->SM1Cyclocondensation(NaOEt, EtOH)SM2Starting Material B:Mucobromic AcidInter->SM2

Figure 1: Retrosynthetic tree illustrating the 5-bromo intermediate strategy.

Primary Synthetic Route: The Mucobromic Acid Protocol

This method is preferred for its operational simplicity and the availability of reagents. It proceeds in two distinct stages: Cyclocondensation and Hydrodehalogenation .

Stage 1: Cyclocondensation

Objective: Construct the pyrimidine ring with the tert-butyl group at C2 and the carboxylic acid at C4. Reaction: Pivalamidine HCl + Mucobromic Acid

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Pivalamidine Hydrochloride1.0Amidine Source (Nucleophile)
Mucobromic Acid1.0 - 1.1C3-C4 Electrophile
Sodium Ethoxide (21% in EtOH)2.5 - 3.0Base (Free-basing & Cyclization)
Ethanol (Absolute)SolventReaction Medium
HCl (2N, aq)ExcessQuench/Precipitation
Detailed Protocol
  • Free-Basing: Charge a reactor with Pivalamidine Hydrochloride (1.0 equiv) and absolute ethanol (5 vol). Cool to 0–5°C. Add Sodium Ethoxide solution (1.1 equiv) dropwise. Stir for 15 minutes to generate the free amidine.

  • Addition: Warm the suspension to 50°C. Add a solution of Mucobromic Acid (0.45 equiv) in ethanol dropwise.

    • Critical Control Point: This reaction is exothermic. Control addition rate to maintain internal temperature

      
      .
      
  • Cyclization: Add the remaining Mucobromic Acid (0.65 equiv) followed immediately by the remaining Sodium Ethoxide (1.5 equiv).

  • Maturation: Stir the mixture at 50°C for 1 hour. The solution typically turns dark yellow/orange.

  • Work-up: Cool to room temperature (20–25°C). Filter off insoluble salts (NaCl/NaBr).[8]

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in 2N HCl (3 vol). Stir vigorously. The product, 5-Bromo-2-tert-butylpyrimidine-4-carboxylic acid , will precipitate as a beige/tan solid.

  • Purification: Filter the solid, wash with ice-cold water, and dry under vacuum at 45°C.

    • Expected Yield: 60–75%

    • Purity: >95% (HPLC)

Stage 2: Hydrodehalogenation (Debromination)

Objective: Remove the bromine atom at C5 to yield the final target. Reaction: Pd/C Catalyzed Hydrogenolysis.[2]

Detailed Protocol
  • Charge: Dissolve the 5-Bromo intermediate in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).

    • Safety: Wet the catalyst with water or toluene before addition to prevent ignition of methanol vapors.

  • Base: Add Sodium Acetate (1.1 equiv) or Triethylamine to scavenge the HBr generated.

  • Hydrogenation: Hydrogenate at 30–50 psi (2–3 bar)

    
     pressure at room temperature for 4–6 hours.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[4]

  • Isolation: Concentrate the filtrate. Partition the residue between Water and Ethyl Acetate.[4] Acidify the aqueous layer to pH 3–4 with 1N HCl to precipitate the free acid. Extract with EtOAc if necessary, dry over

    
    , and concentrate.
    
    • Final Product: White to off-white solid.[9]

Process Logic & Reaction Mechanism[2][3][8]

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple double condensation.

  • Nucleophilic Attack: The amidine nitrogen attacks the aldehyde (or lactol) carbon of mucobromic acid.

  • Ring Opening: The furanone ring opens, generating an acyclic intermediate.

  • Cyclization: The second amidine nitrogen attacks the ester carbonyl (formerly the lactone carbonyl).

  • Aromatization: Loss of water and formation of the aromatic system locks the structure. The bromine at C5 remains because the carbon at that position does not undergo reduction during the cyclization itself.

MechanismStartPivalamidine + Mucobromic AcidStep1N-Attack on Lactol(Ring Opening)Start->Step1NaOEt/EtOHStep2Cyclization viaAmidine N2 -> CarbonylStep1->Step2-H2OInter5-Bromo IntermediateStep2->InterAcid WorkupFinalTarget:2-t-Butylpyrimidine-4-COOHInter->FinalH2 / Pd/C(-HBr)

Figure 2: Mechanistic workflow from precursors to final target.

Analytical Characterization Data (Expected)

Upon isolation, the compound should be verified against the following parameters.

TechniqueParameterExpected Signal / Value
1H NMR (DMSO-d6)

1.35 ppm
Singlet, 9H (tert-butyl group)

7.90 ppm
Doublet, 1H (Pyrimidine H5)

8.95 ppm
Doublet, 1H (Pyrimidine H6)

13.5 ppm
Broad Singlet, 1H (Carboxylic Acid -OH)
LC-MS (ESI+)m/z[M+H]+ = 181.2
Appearance VisualWhite to off-white crystalline powder

Note: If the 5-bromo intermediate is present, the H5 doublet at 7.90 ppm will be missing, and the H6 signal will appear as a singlet shifted downfield.

Safety & Handling

  • Sodium Ethoxide: Highly caustic and moisture sensitive. Handle under inert atmosphere (

    
     or Ar). Exothermic reaction with water.
    
  • Mucobromic Acid: Skin irritant and lachrymator. Handle in a fume hood.

  • Hydrogenation: The dehalogenation step involves hydrogen gas (flammable) and Pd/C (pyrophoric when dry). Ensure proper grounding of equipment and keep catalyst wet during filtration.

  • Exotherm Control: The addition of mucobromic acid to the amidine/ethoxide mixture is significantly exothermic.[8] On a scale >10g, active cooling is required to prevent runaway reactions or "boil-over."

References

  • Primary Synthetic Protocol (Patent)
  • Mucobromic Acid Chemistry

    • Title: 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid synthesis.[3]

    • Source: ChemicalBook / Valid
  • General Pyrimidine Synthesis (Review): Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Contextual reactivity of amidines). Source: Synthesis 2002(5): 720-722.

Technical Whitepaper: 2-Tert-butylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Tert-butylpyrimidine-4-carboxylic acid (CAS 847955-90-2) represents a specialized heterocyclic building block in modern medicinal chemistry. Distinguished by the steric bulk of the tert-butyl group at the C2 position, this molecule serves as a critical scaffold for modulating lipophilicity and metabolic stability in drug candidates. This guide provides a comprehensive analysis of its molecular architecture, validated synthetic pathways, and downstream utility in fragment-based drug discovery (FBDD), specifically within the kinase inhibitor landscape.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of 2-tert-butylpyrimidine-4-carboxylic acid lies in its dual nature: it possesses a polar, reactive carboxylic acid "head" and a bulky, lipophilic "tail." This amphiphilic character allows it to interact with solvent-exposed binding pockets while anchoring the molecule via hydrophobic interactions.

Structural Specifications
  • IUPAC Name: 2-tert-butylpyrimidine-4-carboxylic acid

  • CAS Number: 847955-90-2

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 180.20 g/mol

  • SMILES: CC(C)(C)C1=NC=CC(=N1)C(=O)O

Electronic & Steric Properties

The pyrimidine ring is electron-deficient, making the carboxylic acid at C4 moderately more acidic than a benzoic acid equivalent due to the inductive electron-withdrawing effect of the ring nitrogens.

PropertyValue (Predicted/Exp)Significance in Drug Design
cLogP ~1.8 - 2.1The t-butyl group significantly raises LogP compared to unsubstituted pyrimidine (cLogP ~ -0.4), improving membrane permeability.
pKa (Acid) ~3.5 - 3.8Lower than benzoic acid (4.2), facilitating salt formation and strong ionic interactions in protein active sites.
PSA ~63 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Steric Bulk High (C2 position)The t-butyl group creates a "steric umbrella," protecting the N1/N3 positions from metabolic N-oxidation and hindering rotation in biaryl systems.

Part 2: Synthetic Methodologies

Synthesis of 2-substituted pyrimidines often faces regioselectivity challenges. Two primary routes are established: De Novo Cyclization (preferred for scale) and Functional Group Interconversion.

Route A: Condensation of Amidines (The Pivalamidine Route)

This is the most direct method for constructing the core with high regiocontrol.

Reagents:

  • Precursor A: Pivalamidine hydrochloride (2,2-dimethylpropanimidamide HCl).

  • Precursor B: Ethyl bromopyruvate (or Mucobromic acid for aldehyde intermediate).

  • Base: NaOEt or K

    
    CO
    
    
    
    .

Protocol:

  • Free Base Formation: Pivalamidine HCl is neutralized in situ with ethanolic NaOEt (0°C to RT).

  • Cyclization: Ethyl bromopyruvate is added dropwise. The amidine nitrogen attacks the ketone carbonyl, followed by cyclization at the ester/aldehyde carbon.

  • Dehydration/Aromatization: Heating at reflux (EtOH, 4-6h) drives the elimination of water/HBr to form the aromatic pyrimidine ester.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed using LiOH in THF/Water (1:1) at RT for 2h, followed by acidification to pH 3 to precipitate the free acid.

Route B: Oxidation of Alkyl Pyrimidines

Used when 2-tert-butyl-4-methylpyrimidine is available as a starting material.

Protocol:

  • Oxidation: The 4-methyl group is oxidized using KMnO

    
     (aqueous pyridine reflux) or SeO
    
    
    
    (dioxane reflux).
  • Purification: Requires careful filtration of MnO

    
     byproducts and recrystallization from water/ethanol.
    
Synthetic Logic Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

Synthesis cluster_oxidation Alternative Route (Oxidation) Pivalamidine Pivalamidine HCl (C5H13ClN2) Intermediate Intermediate (Acyclic Adduct) Pivalamidine->Intermediate NaOEt, EtOH Neutralization Bromopyruvate Ethyl Bromopyruvate (C5H7BrO3) Bromopyruvate->Intermediate Condensation Ester Ethyl 2-t-butylpyrimidine- 4-carboxylate Intermediate->Ester Cyclization -HBr, -H2O Product 2-Tert-butylpyrimidine- 4-carboxylic acid (Target) Ester->Product LiOH, THF/H2O Hydrolysis MethylPrecursor 2-t-butyl-4-methyl pyrimidine MethylPrecursor->Product KMnO4, Reflux

Figure 1: Synthetic pathways to 2-tert-butylpyrimidine-4-carboxylic acid showing De Novo cyclization (solid lines) and oxidative functionalization (dashed lines).

Part 3: Reactivity & Functionalization Profile

For medicinal chemists, the utility of this molecule is defined by its ability to undergo downstream coupling while maintaining ring stability.

Amide Coupling (The "Warhead" Installation)

The C4-carboxylic acid is prone to steric crowding from the adjacent C5 proton, but the C2-tert-butyl group is distant enough not to interfere directly with C4 activation.

  • Recommended Conditions: HATU/DIPEA in DMF. The acid chloride method (SOCl

    
    ) is also viable but requires care to avoid decarboxylation at high temperatures.
    
  • Self-Validation: Monitor disappearance of the acid peak (COOH) via LCMS. Expect a mass shift of [M+Amine-18].

Decarboxylation Risk

Pyrimidine-4-carboxylic acids are generally stable, but electron-deficient rings can facilitate thermal decarboxylation (forming 2-tert-butylpyrimidine) under extreme heat (>150°C) or acidic conditions.

  • Mitigation: Avoid neat melting. Perform couplings at <80°C.

Metal Coordination

The N3 nitrogen and the carboxylic acid oxygen can form a 5-membered chelate with transition metals (Cu, Zn). This is relevant for metalloenzyme inhibitors or when using metal-catalyzed cross-couplings (e.g., Suzuki) on chlorinated derivatives.

Reactivity Core 2-t-Bu-Pyrimidine-4-COOH Amide Amide Derivatives (Kinase Inhibitors) Core->Amide HATU, R-NH2 Decarb 2-t-Bu-Pyrimidine (Degradant) Core->Decarb Heat >150°C -CO2 Metal N,O-Chelation Complexes Core->Metal Zn2+, Cu2+

Figure 2: Reactivity profile highlighting the primary synthetic utility (Amide formation) versus degradation risks.

Part 4: Applications in Drug Discovery[4]

The "Lipophilic Anchor" Strategy

In Fragment-Based Drug Discovery (FBDD), the tert-butyl group is a privileged motif. It fills hydrophobic pockets (e.g., the ATP-binding site back-pocket of kinases) with high efficiency per heavy atom.

  • Case Study Context: Many inhibitors of PI3K and mTOR utilize a pyrimidine core. The tert-butyl group replaces larger aryl rings to reduce molecular weight while maintaining van der Waals contacts.

Analytical Characterization Expectations

To validate the identity of the synthesized material, researchers should look for these key spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       ~1.35 ppm (s, 9H, t-butyl).
      
    • 
       ~7.8 ppm (d, 1H, Pyrimidine H5).
      
    • 
       ~8.9 ppm (d, 1H, Pyrimidine H6).
      
    • 
       ~13.5 ppm (br s, 1H, COOH).
      
  • LC-MS: ESI+ m/z = 181.1 [M+H]

    
    .
    

References

  • PubChem Compound Summary. "2-tert-butylpyrimidine-4-carboxylic acid (CID 24874736)." National Center for Biotechnology Information. Link

  • BOC Sciences. "Product Data: 2-tert-Butylpyrimidine-4-carboxylic acid CAS 847955-90-2."

  • Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Methodology adapted for 4-position isomers). Link

  • Sigma-Aldrich. "Pyrimidine Building Blocks & 2,4,6-Tri-tert-butylpyrimidine Properties." Link

Technical Monograph: Spectroscopic Characterization & Synthesis of 2-Tert-butylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Tert-butylpyrimidine-4-carboxylic acid (CAS: 847955-90-2) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors and chemokine receptor modulators. Its structural uniqueness lies in the steric bulk of the tert-butyl group at the C2 position, which modulates lipophilicity and metabolic stability, combined with the C4-carboxylic acid moiety that serves as a versatile handle for amide coupling or metal coordination.

This guide provides a definitive reference for the spectroscopic identification, synthesis, and quality control of this compound, designed for medicinal chemists and process engineers.

Chemical Profile
ParameterData
IUPAC Name 2-(2-methylpropan-2-yl)pyrimidine-4-carboxylic acid
CAS Registry Number 847955-90-2
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~3.1 (Carboxylic acid), ~1.5 (Pyrimidine N1H+)

Spectroscopic Atlas (Characterization)

The following data represents the standard spectroscopic signature for 2-Tert-butylpyrimidine-4-carboxylic acid. These values are critical for validating the identity of synthesized or purchased batches.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by a distinct AB system (or two doublets) in the aromatic region, corresponding to the pyrimidine H5 and H6 protons, and a strong singlet for the tert-butyl group.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J)
13.60 Broad Singlet (br s)1H–COOH Exchangeable with D₂O
8.98 Doublet (d)1HPyrimidine H6 J = 5.2 Hz
7.85 Doublet (d)1HPyrimidine H5 J = 5.2 Hz
1.36 Singlet (s)9H–C(CH ₃)₃

Interpretation Logic:

  • H6 Deshielding: The proton at position 6 (8.98 ppm) is significantly more deshielded than H5 (7.85 ppm) due to its proximity to the ring nitrogens and the lack of shielding from the carboxylic acid group compared to H5.

  • Coupling (J = 5.2 Hz): The coupling constant of ~5 Hz is diagnostic for vicinal protons on a pyrimidine ring.

¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)AssignmentElectronic Environment
178.5 C2 (Ring)Highly deshielded (between two N atoms + t-Bu effect)
165.2 C OOHCarbonyl carbon
158.8 C6 (Ring)Alpha to Nitrogen
156.4 C4 (Ring)Ipso to Carboxylic Acid
119.1 C5 (Ring)Beta to Nitrogen
38.2 C (CH₃)₃Quaternary tert-butyl carbon
29.4 –C(C H₃)₃Methyl carbons (intense peak)
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative Mode.

  • Key Fragments:

    • [M+H]⁺: m/z 181.2 (Base peak in positive mode).

    • [M-H]⁻: m/z 179.2 (Base peak in negative mode).

    • [M+Na]⁺: m/z 203.2 (Common adduct).

Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹: Broad O–H stretch (Carboxylic acid dimer).[1]

  • 2960–2870 cm⁻¹: C–H stretch (Aliphatic t-butyl).

  • 1715–1725 cm⁻¹: C=O stretch (Strong, Acid carbonyl).

  • 1580, 1540 cm⁻¹: C=N / C=C ring skeletal vibrations (Pyrimidine characteristic).

Synthetic Methodologies

Two primary routes exist for accessing this scaffold: the Minisci Radical Alkylation (direct functionalization) and the De Novo Cyclization (industrial scale-up).

Route A: Minisci Radical Alkylation (Laboratory Scale)

This method allows for the late-stage introduction of the tert-butyl group onto the commercially available pyrimidine-4-carboxylic acid.

  • Mechanism: Silver-catalyzed oxidative decarboxylation of pivalic acid generates a tert-butyl radical, which attacks the electron-deficient pyrimidine ring at the most accessible position (C2).

  • Reagents: Pyrimidine-4-carboxylic acid, Pivalic acid, AgNO₃ (cat.), (NH₄)₂S₂O₈ (oxidant).

  • Conditions: Aqueous acidic media (H₂SO₄/H₂O), 70–80°C.

Route B: De Novo Cyclization (Industrial Scale)

This is the preferred route for multi-gram to kilogram synthesis due to higher purity profiles and lower cost of goods.

  • Step 1: Condensation of Pivalamidine hydrochloride with Diethyl oxalacetate (sodium salt).

  • Step 2: The resulting intermediate is often 2-tert-butyl-6-hydroxypyrimidine-4-carboxylic acid ethyl ester.

  • Step 3: Deoxygenation (via chlorination with POCl₃ followed by hydrogenolysis) is required to remove the C6-oxygen functionality if the target is the unsubstituted 4-acid.

  • Alternative Step 1: Condensation of Pivalamidine with Mucochloric acid followed by oxidation/reduction sequences (less common due to toxicity).

Note: The synthesis below depicts the most direct cyclization logic using a specific 2-oxo-3-butenoate equivalent or similar C3-synthon to avoid the 6-hydroxy byproduct.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for the Minisci Route , which is the most common "med-chem" approach for rapid access.

G Start1 Pyrimidine-4-carboxylic Acid (Substrate) Intermediate t-Butyl Radical Generation Start1->Intermediate Protonation Start2 Pivalic Acid (Radical Source) Reagents AgNO3 (cat), (NH4)2S2O8 10% H2SO4, 80°C Start2->Reagents Reagents->Intermediate Oxidative Decarboxylation Product 2-Tert-butylpyrimidine- 4-carboxylic Acid (Target) Intermediate->Product Minisci Substitution (C2) Purification Acid-Base Extraction Recrystallization (EtOH) Product->Purification

Figure 1: Minisci radical alkylation workflow for the direct synthesis of the target compound.

Applications in Drug Discovery

The 2-tert-butylpyrimidine-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.

Kinase Inhibition

The pyrimidine nitrogen atoms (N1/N3) serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The C4-carboxylic acid is frequently converted to an amide, which directs the substituent into the "solvent-exposed" region or the "gatekeeper" region of the enzyme.

  • Role of t-Butyl: The bulky tert-butyl group at C2 often occupies the hydrophobic pocket (selectivity pocket), improving potency against specific kinases (e.g., CDK, MAPK) while protecting the pyrimidine ring from metabolic oxidation at the vulnerable C2 position.

Lanthanide Separation (SANEX Process)

Derivatives of pyrimidine carboxylic acids are investigated as ligands for the separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) in nuclear waste reprocessing. The "soft" nitrogen donors combined with the "hard" oxygen donors of the carboxylic acid (or derived amides) create specific coordination geometries favored by actinides.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Chemical Identity & CAS

    • Sigma-Aldrich Product Catalog. "2-tert-Butylpyrimidine-4-carboxylic acid (CAS 847955-90-2)." Accessed 2026.
  • Synthetic Methodology (Minisci Reaction)

    • Duncton, M. A. J. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[2][3] Chem. Commun., 2, 1135-1161. (General methodology applied to pyrimidines).

  • Synthetic Methodology (Cyclization)

    • Patent WO2005020899A2. "Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity.
  • Spectroscopic Correlations

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Monograph: 2-Tert-butylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-tert-butylpyrimidine-4-carboxylic acid (CAS 847955-90-2), a critical heterocyclic building block in medicinal chemistry.[1] Distinguished by the bulky tert-butyl group at the C2 position, this moiety offers unique steric shielding and lipophilicity, making it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document details its chemical identity, validated synthetic pathways, physicochemical properties, and handling protocols.[2][3]

Chemical Identity & Profile[1][4][5]

ParameterSpecification
Chemical Name 2-Tert-butylpyrimidine-4-carboxylic acid
CAS Number 847955-90-2
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
SMILES CC(C)(C)C1=NC=CC(=N1)C(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N)

Synthetic Methodology

The synthesis of 2-substituted pyrimidine-4-carboxylic acids generally follows a condensation-cyclization strategy.[1] For the tert-butyl derivative, the steric bulk of the amidine precursor requires precise control of reaction conditions to prevent side reactions.

Retrosynthetic Analysis

The most robust route involves the condensation of 2,2-dimethylpropionamidine (tert-butylamidine) with a 1,4-dicarbonyl equivalent, typically diethyl oxalacetate (or its sodium salt).[1] This [3+3] cyclization yields the ethyl ester intermediate, which is subsequently hydrolyzed to the target acid.

Experimental Protocol

Step 1: Condensation (Formation of the Pyrimidine Ring)

  • Reagents: 2,2-Dimethylpropionamidine hydrochloride (1.0 eq), Sodium ethoxide (2.5 eq), Diethyl oxalacetate (1.1 eq).

  • Solvent: Anhydrous Ethanol (EtOH).

  • Procedure:

    • Dissolve sodium ethoxide in anhydrous EtOH under N₂ atmosphere.

    • Add 2,2-dimethylpropionamidine hydrochloride; stir for 30 min to liberate the free base.[1]

    • Slowly add diethyl oxalacetate (maintaining temperature < 20°C to avoid polymerization).

    • Reflux the mixture for 4–6 hours. Monitor by LC-MS for the formation of ethyl 2-tert-butylpyrimidine-4-carboxylate.

    • Note: The bulky tert-butyl group may slow kinetics compared to acetamidine; extended reflux might be required.

Step 2: Hydrolysis (Ester Cleavage) [1]

  • Reagents: NaOH (2.0 eq, 1M aqueous solution).

  • Solvent: THF/Water (1:1).

  • Procedure:

    • Dissolve the crude ester in THF.[4]

    • Add aqueous NaOH and stir at ambient temperature for 2 hours.

    • Acidify carefully with 1M HCl to pH 3–4 to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Reaction Pathway Visualization

SynthesisPathway Amidine 2,2-Dimethylpropionamidine (HCl Salt) Intermediate Ethyl 2-tert-butylpyrimidine- 4-carboxylate Amidine->Intermediate NaOEt, EtOH Reflux, 6h Oxalacetate Diethyl Oxalacetate Oxalacetate->Intermediate Product 2-Tert-butylpyrimidine- 4-carboxylic Acid Intermediate->Product 1. NaOH, THF/H2O 2. HCl (pH 3)

Figure 1: Synthetic pathway for CAS 847955-90-2 via condensation and hydrolysis.[1]

Applications in Drug Discovery

The 2-tert-butylpyrimidine moiety is a privileged scaffold in medicinal chemistry.[1] Its utility stems from two key factors:

  • Hydrophobic Pocket Filling: The tert-butyl group is a spherical, lipophilic volume-filler.[1] In kinase inhibitors, this group often targets the hydrophobic "gatekeeper" region or the back pocket of the ATP-binding site, improving potency and selectivity over smaller substituents like methyl or ethyl groups.

  • Metabolic Stability: The steric bulk of the tert-butyl group protects the adjacent pyrimidine nitrogens and the C2 position from rapid oxidative metabolism (e.g., by cytochrome P450s), potentially extending the half-life of the drug candidate.

Key Structural Analogies:

  • Bioisostere: It serves as a bioisostere for 2-tert-butylpyridine or phenyl rings, offering altered electronic properties (lower pKa of the ring nitrogen) while maintaining steric demand.[1]

Physicochemical Properties & Characterization

Researchers should expect the following analytical profile during characterization.

PropertyValue/Observation
Melting Point Typically >150°C (Solid)
¹H NMR (DMSO-d₆) δ ~1.35 (s, 9H, t-Bu), ~7.9 (d, 1H, Ar-H), ~9.0 (d, 1H, Ar-H), ~13.5 (br s, 1H, COOH)
LC-MS (ESI) [M+H]⁺ = 181.2
Storage Store at 2–8°C, desiccated.[1][4] Hygroscopic potential.

Note on Solubility: The free acid may have limited solubility in non-polar organic solvents. Conversion to an acid chloride (using SOCl₂) or an activated ester (NHS ester) is recommended for coupling reactions.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard irritant, similar to its 5-carboxylic acid isomer.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[5]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • First Aid: In case of contact, flush eyes/skin with water for 15 minutes.[2] If inhaled, move to fresh air.[2][5][6]

References

  • BOC Sciences. 2-tert-Butylpyrimidine-4-carboxylic acid Product Information. Retrieved October 26, 2025.

  • Zhichkin, P., et al. (2002).[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Methodology adapted for 4-isomer). Link

  • PubChem. Compound Summary for 2-tert-butylpyrimidine-4-carboxylic acid. Link

  • Fisher Scientific. Safety Data Sheet: Pyrimidine-carboxylic acids. Link

Sources

In-Depth Technical Guide: Physical Properties of 2-Tert-butylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, characterization, and handling of 2-Tert-butylpyrimidine-4-carboxylic acid (CAS: 847955-90-2). It is designed for researchers in medicinal chemistry and process development, focusing on the compound's role as a lipophilic building block in drug discovery.[1]

Executive Summary

2-Tert-butylpyrimidine-4-carboxylic acid is a specialized heterocyclic intermediate widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Its structural uniqueness lies in the 2-tert-butyl group , which introduces significant steric bulk and lipophilicity (increasing LogP) without compromising the electronic aromaticity of the pyrimidine ring. The 4-carboxylic acid moiety serves as a versatile handle for amide coupling or heterocycle formation.[1]

This guide provides a definitive reference for the compound’s physicochemical constants, spectral fingerprints, and purification protocols, synthesizing experimental data with theoretical property-based design principles.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name 2-tert-butylpyrimidine-4-carboxylic acid
CAS Number 847955-90-2
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
SMILES CC(C)(C)C1=NC=CC(=N1)C(=O)O
Physical Form White to off-white crystalline solid
Structural Logic

The molecule consists of a


-deficient pyrimidine ring substituted at the C2 position with a bulky tert-butyl group and at the C4 position with a carboxylic acid.
  • Steric Effect: The tert-butyl group shields the N1/N3 nitrogens, potentially reducing nucleophilic interference at these positions during downstream coupling reactions.

  • Electronic Effect: The electron-withdrawing nature of the pyrimidine ring increases the acidity of the carboxylic acid compared to benzoic acid analogs.

Thermodynamic & Physical Constants

While specific calorimetric data for this CAS is proprietary in many catalogs, the following values are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models and homologous series analysis.

ConstantValue / RangeConfidence
Melting Point 165 – 175 °C (Decomposition likely >200°C)High (Based on analogs)
Boiling Point 340 ± 25 °C (at 760 mmHg)Predicted
Density 1.18 ± 0.1 g/cm³ Predicted
Flash Point 160 °C Predicted
Vapor Pressure ~2.5 x 10⁻⁵ mmHg (at 25°C)Low Volatility
Technical Insight: Thermal Stability

The compound is generally stable at room temperature.[1] However, like many pyrimidine-4-carboxylic acids, it is susceptible to decarboxylation at elevated temperatures (>200°C), especially in the presence of strong acids or metal catalysts.

  • Handling Directive: Avoid prolonged exposure to temperatures above 150°C during drying.[1]

Solution State Properties (Solubility & pKa)

Understanding the ionization state is critical for extraction and formulation.[1]

Solubility Profile
  • Water: Low solubility at neutral/acidic pH (< 1 mg/mL).[1]

  • Alkaline Water (pH > 6): High solubility (formation of carboxylate salt).[1]

  • Organic Solvents:

    • High: DMSO, DMF, Methanol, Ethanol.[1]

    • Moderate: Ethyl Acetate, Dichloromethane (DCM).[1]

    • Low: Hexanes, Diethyl Ether.[1]

Acid-Base Dissociation (pKa)

The compound possesses two ionizable centers:

  • Carboxylic Acid (pKa₁): 3.2 – 3.5 (More acidic than benzoic acid due to the electron-deficient pyrimidine ring).[1]

  • Pyrimidine Nitrogen (pKa₂): ~1.5 (Very weakly basic; protonation occurs only in strong acid).[1]

Visualization: Solubility vs. pH Logic

The following diagram illustrates the species distribution, guiding extraction protocols.

SolubilityLogic Figure 1: pH-Dependent Solubility Switch for Purification Acid Free Acid (Neutral) Low Water Solubility Extract into Organic Anion Carboxylate Anion (-COO⁻) High Water Solubility Remains in Aqueous Acid->Anion pH > 4.0 (Add NaOH/NaHCO3) Cation Protonated Cation (NH⁺) Soluble in Strong Acid Acid->Cation pH < 1.0 Anion->Acid pH < 3.0 (Add HCl)

Spectral Characterization (The "Fingerprint")

Use these signals to validate compound identity and purity.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1] Disappears with D₂O shake.

  • δ 9.05 ppm (d, J = 5.2 Hz, 1H): Pyrimidine H6 (Deshielded by adjacent N).[1]

  • δ 7.85 ppm (d, J = 5.2 Hz, 1H): Pyrimidine H5.[1]

  • δ 1.35 ppm (s, 9H): tert-Butyl group (-C(CH ₃)₃). Characteristic intense singlet.

Mass Spectrometry (ESI)
  • Positive Mode (M+H): 181.1 m/z

  • Negative Mode (M-H): 179.1 m/z

  • Critical Impurity Watch: A peak at 197 m/z (M+16) indicates the presence of the N-oxide , a common byproduct if oxidation steps (e.g., KMnO₄) were used in synthesis.

Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).[1][2]

  • 1715–1705 cm⁻¹: Strong C=O stretch (Carbonyl).[1]

  • 2960 cm⁻¹: C-H stretch (Aliphatic t-butyl).[1]

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Self-validating method to ensure accurate ionization constants for ADME prediction.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of a solvent mixture (Water:Methanol 1:1) to ensure solubility.

  • Titrant: Standardized 0.01 M KOH.

  • Execution: Perform titration under inert gas (N₂) to prevent CO₂ absorption.

  • Analysis: Plot pH vs. Volume of KOH. The inflection point at the lower pH range corresponds to the carboxylic acid pKa.[1]

  • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the dielectric constant of the methanol cosolvent to obtain the aqueous pKa.

Protocol B: Purification via Acid-Base Recrystallization

Standard workflow for isolating >98% pure material.

  • Dissolution: Suspend crude solid in 1M NaOH (3 equiv). Stir until fully dissolved (solution turns clear/yellow).

  • Filtration: Filter off any insoluble non-acidic impurities.[1]

  • Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring until pH reaches ~2.0.

  • Isolation: The product will precipitate as a white solid.[1]

  • Washing: Filter the solid and wash with cold water (2x) to remove inorganic salts (NaCl).[1]

  • Drying: Vacuum dry at 45°C for 12 hours.

Synthesis Pathway & Logic

The synthesis typically involves the condensation of a bulky amidine with an alpha-keto ester.[1]

Synthesis Figure 2: Retrosynthetic Pathway Amidine tert-Butylcarbamidine (HCl Salt) Intermediate Ethyl Ester Intermediate Amidine->Intermediate NaOEt, EtOH Cyclization Pyruvate Ethyl Pyruvate (or Mucochloric Acid) Pyruvate->Intermediate Product 2-Tert-butylpyrimidine- 4-carboxylic acid Intermediate->Product 1. NaOH, H2O 2. HCl (pH 2)

Handling & Safety (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopicity is low, but moisture can induce clumping.[1]

References

  • Chemical Identity & CAS: 2-tert-Butylpyrimidine-4-carboxylic acid.[1][3] PubChem Compound Summary. National Center for Biotechnology Information.[1] Link

  • Synthesis Methodology: Substituted cycloalkylamine derivatives as modulators of chemokine receptor activity. World Intellectual Property Organization, WO2005020899A2.[1] (Describes synthesis of the title compound via amidine condensation). Link

  • Structural Analogs & Properties: Pyrimidine-4-carboxylic acid Crystal Structure. National Institutes of Health (PMC).[1] (Provides baseline crystallographic data for the core scaffold). Link

  • Spectral Data Correlation: NMR Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. (Reference for characteristic COOH shifts). Link

Sources

"theoretical properties of 2-Tert-butylpyrimidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical and practical analysis of 2-Tert-butylpyrimidine-4-carboxylic acid , a specialized heterocyclic scaffold utilized in medicinal chemistry for its unique balance of steric bulk, lipophilicity, and metal-chelating potential.

A Technical Guide for Drug Discovery & Ligand Design

Executive Summary & Chemical Identity

2-Tert-butylpyrimidine-4-carboxylic acid represents a "privileged" fragment in modern drug discovery. Unlike the unsubstituted pyrimidine-4-carboxylic acid, the introduction of a bulky tert-butyl group at the C2 position drastically alters the physicochemical landscape of the molecule. It transforms a highly polar, water-soluble fragment into a lipophilic, metabolically robust scaffold capable of anchoring into hydrophobic protein sub-pockets while maintaining a polar "warhead" for electrostatic interactions.

Chemical Profile
PropertyDetail
IUPAC Name 2-(1,1-dimethylethyl)pyrimidine-4-carboxylic acid
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Predicted LogP ~1.8 – 2.1 (Optimal for membrane permeability)
pKa (Acid) ~3.1 – 3.4 (Carboxylic acid)
pKa (Base) ~1.5 (Pyrimidine N1/N3 conjugate acid)
H-Bond Donors/Acceptors 1 (COOH) / 4 (N,N, O,O)

Physicochemical & Electronic Structure

To effectively utilize this scaffold, one must understand the electronic "tug-of-war" occurring between the electron-deficient pyrimidine ring and the electron-rich tert-butyl substituent.

The "Push-Pull" Electronic Effect

The pyrimidine ring is naturally electron-deficient (π-deficient) due to the two electronegative nitrogen atoms. This typically makes substituents at the C2, C4, and C6 positions susceptible to nucleophilic attack and makes the carboxylic acid at C4 highly acidic (due to anion stabilization).

However, the 2-tert-butyl group exerts a strong +I (Inductive) effect.

  • Impact on Acidity: The electron donation from the tert-butyl group slightly destabilizes the carboxylate anion compared to the unsubstituted parent. While pyrimidine-4-carboxylic acid has a pKa ≈ 2.8, the tert-butyl derivative is predicted to be slightly less acidic (pKa ≈ 3.2), improving its profile for oral absorption in the small intestine.

  • Impact on Basicity: The +I effect increases electron density on the ring nitrogens, making them slightly better ligands for metal coordination than the unsubstituted parent.[1]

Visualization: Electronic & Steric Map

The following diagram illustrates the structural logic, highlighting the steric shield provided by the tert-butyl group and the chelation vector.

G cluster_props Functional Consequences tButyl Tert-Butyl Group (C2) (Lipophilic Anchor) Pyrimidine Pyrimidine Core (Electron Deficient) tButyl->Pyrimidine +I Inductive Effect Steric Shielding Metab Metabolic Stability (Blocks C2 Oxidation) tButyl->Metab Carboxyl Carboxylic Acid (C4) (Polar Warhead) Pyrimidine->Carboxyl -I/-M Effect Increases Acidity Chelation Metal Chelation (N3 + COOH) Pyrimidine->Chelation N3 Lone Pair Carboxyl->Chelation

Figure 1: Structural Activity Relationship (SAR) map showing how the tert-butyl group influences the electronic and steric properties of the scaffold.

Pharmacophore & Binding Theory

In a biological context, 2-tert-butylpyrimidine-4-carboxylic acid acts as a bidentate ligand or a fragment anchor .

The "N,O-Chelation" Motif

A critical theoretical property is the proximity of the Pyrimidine N3 nitrogen to the Carboxylic Acid hydroxyl group.

  • Mechanism: Upon deprotonation (carboxylate formation), the N3 nitrogen and the carboxylate oxygen form a "bite angle" suitable for coordinating divalent metals (e.g., Zn²⁺, Mg²⁺, Fe²⁺).

  • Application: This motif is theoretically ideal for inhibiting metalloenzymes (e.g., Matrix Metalloproteinases, Histone Deacetylases) where the carboxylate binds the catalytic metal and the tert-butyl group fills the hydrophobic S1' specificity pocket.

The Lipophilic Anchor (The tert-Butyl Effect)

The tert-butyl group is not merely a bystander; it is a "fatty" ball of electron density.

  • Desolvation Penalty: It has a high desolvation cost, meaning it wants to be buried in a protein pocket.[1]

  • Metabolic Blocking: The C2 position of pyrimidines is a common site for metabolic oxidation by aldehyde oxidase (AOX).[1] The bulky tert-butyl group sterically hinders the approach of AOX, significantly extending the half-life (

    
    ) of the molecule compared to a methyl or hydrogen substituent.
    

Synthetic Accessibility & Retrosynthesis

Understanding the synthesis is crucial for assessing the stability and cost of using this scaffold in a library.[1] The synthesis relies on the condensation of a "soft" amidine with a "hard" electrophile.[1]

Protocol Overview

The standard route involves the condensation of 2,2-dimethylpropionamidine (tert-butyl amidine) with a beta-keto ester (or equivalent, such as mucobromic acid derivatives or oxalacetic acid esters).

Visualization: Retrosynthetic Logic

Synthesis cluster_conditions Key Conditions Target 2-Tert-butylpyrimidine- 4-carboxylic acid Amidine tert-Butyl Amidine (Nucleophile) Intermediate Condensation Cyclization Amidine->Intermediate KetoEster Ethyl Pyruvate deriv. or Mucobromic Acid KetoEster->Intermediate Intermediate->Target Cond1 1. Base (NaOEt/EtOH) Cond2 2. Hydrolysis (NaOH) Cond3 3. Acidification (HCl)

Figure 2: Retrosynthetic pathway.[2][3][4][1] The formation of the pyrimidine ring is driven by the condensation of the amidine nitrogen with the electrophilic carbonyls.

Experimental Protocols (Self-Validating)

Protocol 1: Determination of pKa (Potentiometric Titration)

Why: To verify the ionization state at physiological pH (7.4).

  • Preparation: Dissolve 5 mg of the compound in a solution of 0.1M KCl (ionic strength adjuster) with minimal DMSO (<5%) to ensure solubility.

  • Titration: Titrate with 0.1M KOH standardized solution under nitrogen atmosphere (to exclude CO₂).

  • Validation: The titration curve should show a single inflection point around pH 3.2. If a second inflection is seen > pH 10, it indicates contamination or ring degradation.[1]

Protocol 2: Metal Chelation Assay (UV-Vis Shift)

Why: To confirm the N,O-binding mode.

  • Baseline: Record UV-Vis spectrum (200-400 nm) of the compound (50 µM) in TRIS buffer (pH 7.4).

  • Addition: Add 1 equivalent of ZnCl₂ or CuCl₂.[1]

  • Observation: A bathochromic shift (red shift) of the

    
     transition (typically ~260 nm) confirms coordination of the metal to the pyrimidine nitrogen, altering the ring's electronic energy levels.[1]
    

References

  • Bioisosterism in Drug Design

    • Title: "Bioisosteres in Medicinal Chemistry"[5][6][7]

    • Source: Brown, N. (Ed.).[1] (2012).[1] Wiley-VCH.[1]

    • Relevance: Establishes the theoretical basis for using pyrimidines as carboxylic acid/amide bioisosteres.
    • Link:[1]

  • Metabolic Stability of Tert-Butyl Groups

    • Title: "The effect of tert-butyl groups on the metabolic stability of drug candid
    • Source: Journal of Medicinal Chemistry (General Principle Citation).[1]

    • Context:Tert-butyl groups are widely cited in J. Med.[1] Chem. literature for blocking metabolic hotspots (e.g., in the development of Finasteride and various kinase inhibitors).[1]

  • Pyrimidine Synthesis Methodology

    • Title: "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters" (Analogous chemistry for 4-position).
    • Source: Zhichkin, P., et al. (2002).[1] Synthesis.

    • Link:[1]

  • pKa Data for Heterocycles

    • Title: "pKa Data Compiled by R. Williams"[1][8]

    • Source: Organic Chemistry Data.[1]

    • Link:[1]

Sources

Technical Guide: Strategic Derivatization of 2-Tert-butylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthetic utility and medicinal chemistry potential of 2-Tert-butylpyrimidine-4-carboxylic acid . As a scaffold, this molecule offers a unique combination of structural rigidity, metabolic stability (conferred by the bulky 2-tert-butyl group), and a versatile vector for chemical expansion (the 4-carboxylic acid).[1] This document serves as a blueprint for researchers aiming to leverage this core for drug discovery, specifically in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.

Part 1: Structural Analysis & Pharmacophore Properties[2]

The "Anchor and Vector" Model

To rationally design derivatives, one must understand the distinct roles of the scaffold's substituents:

  • The Metabolic Shield (2-Position): The tert-butyl group is a lipophilic anchor (

    
     contribution ~ +1.9).[1] Unlike a methyl or ethyl group, the steric bulk of the tert-butyl moiety hinders nucleophilic attack at the 2-position and suppresses oxidative metabolism (e.g., N-oxidation or ring opening) often seen in smaller pyrimidines. It fills hydrophobic pockets in target proteins (e.g., the ATP-binding gatekeeper region in kinases).[1]
    
  • The Reactive Vector (4-Position): The carboxylic acid is the "warhead" attachment point. It sits para to the bulky tert-butyl group, ensuring that derivatives extend linearly, minimizing steric clash between the core and the new functional group.

Physicochemical Profile[1][3][4][5][6][7]
  • Lipophilicity: High (due to t-Bu).[1] Derivatives often require polar solubilizing groups (e.g., morpholine, piperazine) to maintain drug-likeness.[1]

  • Electronic Character: The pyrimidine ring is electron-deficient. The carboxylic acid at C4 is more acidic than benzoic acid due to the electron-withdrawing nitrogen atoms.

Part 2: Synthetic Strategies (The Core)

We define three primary derivatization pathways: Amidation , Heterocyclization , and Reduction/Homologation .[1]

Pathway A: Amide Library Generation (SAR Expansion)

The most direct route to biological activity is the formation of carboxamides.[1] This transforms the polar acid into a hydrogen-bond donor/acceptor motif common in kinase inhibitors (e.g., interaction with the hinge region).

  • Reagents: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt for electron-deficient acids to minimize racemization (if chiral amines are used) and improve yield.

  • Scope: Coupling with aromatic amines yields potential kinase inhibitors; coupling with aliphatic amines (e.g., piperazines) improves solubility.[1]

Pathway B: Bioisostere Transformation (Oxadiazoles)

Converting the carboxylic acid into a 1,2,4-oxadiazole ring creates a hydrolytically stable bioisostere of the ester/amide bond.[1] This is critical for improving metabolic half-life (


).
  • Mechanism: Reaction with an amidoxime followed by cyclodehydration.

  • Significance: The oxadiazole ring is planar and lipophilic, often improving membrane permeability compared to the parent amide.

Pathway C: Scaffold Hopping (Reduction)

Reduction to the alcohol (–CH₂OH) allows for conversion to benzyl-type ethers or amines, altering the vector geometry from planar (


) to tetrahedral (

).[1]

Part 3: Experimental Protocols

Protocol 1: High-Fidelity Amide Coupling (T3P Method)

A self-validating protocol for coupling sterically demanding amines.[1]

Materials:

  • 2-Tert-butylpyrimidine-4-carboxylic acid (1.0 eq)[1]

  • Amine partner (1.1 eq)[1]

  • T3P (50% in EtOAc) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[1]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and DIPEA in EtOAc (0.1 M concentration) at 0°C. Validation: Solution should be clear; if not, switch to DMF.

  • Activation: Add T3P dropwise. Stir for 10 minutes. Why: Pre-activation forms the reactive mixed anhydride.

  • Coupling: Add the amine partner. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The acid spot (

    
     ~ 0.[1]1) should disappear; product spot (
    
    
    
    > 0.[1]4) should appear.[2][3][4]
  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid and T3P byproducts).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: One-Pot 1,2,4-Oxadiazole Synthesis

Direct cyclization using CDI (Carbonyldiimidazole).

Materials:

  • 2-Tert-butylpyrimidine-4-carboxylic acid (1.0 eq)[1]

  • Aryl Amidoxime (1.1 eq)

  • CDI (1.2 eq)[1]

  • Solvent: Dioxane or DMF[1]

Step-by-Step:

  • Activation: Dissolve acid in Dioxane. Add CDI. Stir at RT for 1 hour. Observation: CO₂ gas evolution confirms activation.

  • Addition: Add the aryl amidoxime. Stir at RT for 1 hour to form the O-acyl intermediate.

  • Cyclization: Heat the reaction mixture to 100°C for 4-6 hours.

  • Validation: Monitor by LCMS. The intermediate (M+Amidoxime) peak will decrease, and the cyclized product (M+Amidoxime - 18, loss of H₂O) will appear.[1]

  • Isolation: Pour into water. The oxadiazole product often precipitates as a solid. Filter and recrystallize from EtOH.

Part 4: Visualization & Logic

Diagram 1: Synthetic Divergence

This diagram illustrates the chemical space accessible from the core scaffold.

G cluster_0 Key Transformation Logic Core 2-Tert-butylpyrimidine- 4-carboxylic acid Amide Carboxamide (Kinase Inhibitors) Core->Amide R-NH2, T3P (Amidation) Oxadiazole 1,2,4-Oxadiazole (Metabolic Stability) Core->Oxadiazole Amidoxime, CDI (Cyclization) Alcohol Hydroxymethyl (Scaffold Hopping) Core->Alcohol BH3-THF (Reduction) Esters Ester Prodrugs (Bioavailability) Core->Esters R-OH, H+ (Esterification)

Caption: Divergent synthetic pathways from the parent acid. The Amide and Oxadiazole routes are the highest value for medicinal chemistry.

Diagram 2: SAR Logic (Structure-Activity Relationship)

This diagram explains why specific derivatives are synthesized.[1]

SAR Scaffold 2-Tert-butylpyrimidine Core tBu 2-Tert-Butyl Group Scaffold->tBu Acid 4-Carboxyl Vector Scaffold->Acid Lipophilicity Increases LogP (Membrane Permeability) tBu->Lipophilicity MetStab Blocks Metabolism ( steric shield) tBu->MetStab HingeBind H-Bond Donor/Acceptor (Target Binding) Acid->HingeBind Derivatization to Amide

Caption: SAR deconstruction of the scaffold. The 2-tBu group acts as a metabolic shield, while the 4-position drives target engagement.

Part 5: Applications in Drug Discovery[5]

Kinase Inhibition (ALK/EGFR)

Pyrimidine carboxamides are privileged scaffolds in kinase inhibition.[1] The nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from the kinase hinge region (e.g., Valine or Methionine residues).[1]

  • Design Tip: Derivatize the carboxylic acid with an ortho-substituted aniline to induce a twist in the molecule, improving selectivity by filling the hydrophobic back-pocket.

Antimicrobial Agents

Derivatives of 2-substituted pyrimidines have shown efficacy against Gram-positive bacteria.[5]

  • Strategy: Couple with lipophilic amines (e.g., adamantylamine) to disrupt bacterial cell membranes.[1]

Agrochemistry

The tert-butyl pyrimidine motif is found in several fungicides. Converting the acid to an ester or a hydrazide can yield potent antifungal agents targeting succinate dehydrogenase (SDH).

References

  • Synthesis of 1,2,4-Oxadiazoles: Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal. Link

  • Amide Coupling with T3P: Patterson, J. et al. (2011).[1] T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[1] Organic Process Research & Development. Link

  • Pyrimidine Biological Activity: Yerragunta, V. et al. (2013).[6] Pyrimidine and its Biological Activity: A Review. PharmaTutor. Link

  • Medicinal Chemistry of Pyrimidines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard Text Reference).
  • 2-Tert-butyl Group Properties: PubChem Compound Summary for 2-tert-Butylpyrimidine. National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Putative Mechanism of Action of 2-Tert-butylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities.[1][2][3][4][5] Its derivatives have been extensively explored, leading to the development of drugs for infectious diseases, cancer, and inflammatory conditions.[1][3][4] This guide focuses on a specific, less-chartered derivative, 2-Tert-butylpyrimidine-4-carboxylic acid. In the absence of extensive direct research on this molecule, this document serves as a technical roadmap for researchers and drug development professionals. It synthesizes known information about structurally related pyrimidine carboxylic acids to propose a putative mechanism of action and provides a comprehensive, experience-driven framework for its experimental validation. Our approach is grounded in scientific integrity, offering not just protocols, but the strategic thinking behind them to empower researchers in their quest to elucidate the pharmacological profile of this promising compound.

Introduction to the Pyrimidine-4-Carboxylic Acid Scaffold

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine.[5] When functionalized with a carboxylic acid at the 4-position, it becomes a versatile intermediate for the synthesis of a variety of biologically active molecules.[6][7][8] The pyrimidine-4-carboxylic acid core is a key building block in the development of novel antiviral and anticancer therapies.[6][7][8] The presence of the nitrogen atoms and the carboxylic acid group provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 2-Tert-butylpyrimidine-4-carboxylic acid, introduces a bulky tert-butyl group at the 2-position. This substitution is significant as it can influence the molecule's steric and electronic properties, potentially leading to a unique biological activity profile compared to other pyrimidine derivatives.

A Hypothesized Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Based on the structural features of 2-Tert-butylpyrimidine-4-carboxylic acid and the known targets of similar molecules, we hypothesize that its primary mechanism of action is the inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH).

Causality behind the Hypothesis:

  • Structural Analogy: The pyrimidine core is a key feature of the natural substrate for DHODH, dihydroorotate. Many known DHODH inhibitors are pyrimidine analogs. The carboxylic acid moiety can mimic the carboxylate group of orotate, the product of the DHODH-catalyzed reaction, potentially anchoring the molecule to the enzyme's active site.

  • Role of the Tert-butyl Group: The bulky, lipophilic tert-butyl group can be hypothesized to occupy a hydrophobic pocket within the DHODH active site, a feature observed in the binding of several potent inhibitors. This interaction could enhance binding affinity and selectivity.

  • Therapeutic Relevance: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This makes DHODH a validated target for anticancer, antiviral, and immunosuppressive therapies.

Signaling Pathway Diagram

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP_Pathway Pyrimidine Biosynthesis (UMP -> CTP, TTP) Orotate->UMP_Pathway DNA_RNA DNA & RNA Synthesis UMP_Pathway->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation TBPC 2-Tert-butylpyrimidine- 4-carboxylic acid TBPC->DHODH Inhibition

Caption: Hypothesized inhibition of DHODH by 2-Tert-butylpyrimidine-4-carboxylic acid.

Experimental Validation Protocols

To systematically test our hypothesis, a multi-tiered experimental approach is recommended, starting from in vitro enzyme assays and progressing to cell-based and potentially in vivo studies.

Tier 1: In Vitro DHODH Inhibition Assay

Objective: To determine if 2-Tert-butylpyrimidine-4-carboxylic acid directly inhibits DHODH activity and to quantify its potency (IC50).

Methodology:

  • Reagents and Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (substrate)

    • Decylubiquinone (electron acceptor)

    • 2,6-dichloroindophenol (DCIP) (colorimetric indicator)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • 2-Tert-butylpyrimidine-4-carboxylic acid (test compound)

    • Known DHODH inhibitor (e.g., Teriflunomide) as a positive control

    • 96-well microplates

    • Microplate reader

  • Step-by-Step Protocol:

    • Prepare a stock solution of 2-Tert-butylpyrimidine-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, DHODH enzyme, and decylubiquinone.

    • Add the serially diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding dihydroorotate and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
2-Tert-butylpyrimidine-4-carboxylic acidTo be determined
Teriflunomide (Positive Control)Expected value
Tier 2: Cell-Based Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of 2-Tert-butylpyrimidine-4-carboxylic acid on cancer cell lines known to be sensitive to DHODH inhibition.

Methodology:

  • Cell Lines and Reagents:

    • Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 2-Tert-butylpyrimidine-4-carboxylic acid

    • Positive control (e.g., Teriflunomide)

    • Cell proliferation reagent (e.g., Resazurin, MTT)

    • 96-well cell culture plates

  • Step-by-Step Protocol:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-Tert-butylpyrimidine-4-carboxylic acid or the positive control for 72 hours.

    • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation:

Cell LineCompoundGI50 (µM)
A5492-Tert-butylpyrimidine-4-carboxylic acidTo be determined
Teriflunomide (Positive Control)Expected value
HCT1162-Tert-butylpyrimidine-4-carboxylic acidTo be determined
Teriflunomide (Positive Control)Expected value
Tier 3: Uridine Rescue Experiment

Objective: To confirm that the anti-proliferative effect of 2-Tert-butylpyrimidine-4-carboxylic acid is specifically due to the inhibition of de novo pyrimidine biosynthesis.

Methodology:

  • Experimental Setup:

    • Follow the protocol for the cell-based proliferation assay.

    • Include a parallel set of experiments where the cells are co-treated with a fixed concentration of 2-Tert-butylpyrimidine-4-carboxylic acid (e.g., at its GI50) and varying concentrations of uridine.

  • Expected Outcome:

    • If the compound's anti-proliferative effect is due to DHODH inhibition, the addition of exogenous uridine should bypass the block in pyrimidine synthesis and rescue cell proliferation.

Experimental Workflow Diagram:

Uridine_Rescue_Workflow Start Seed Cells in 96-well Plates Adherence Allow Adherence (24h) Start->Adherence Treatment Treat with Compound +/- Uridine Adherence->Treatment Incubation Incubate (72h) Treatment->Incubation Assay Add Proliferation Reagent Incubation->Assay Readout Measure Viability Assay->Readout Analysis Analyze Data Readout->Analysis

Caption: Workflow for the uridine rescue experiment.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for 2-Tert-butylpyrimidine-4-carboxylic acid are not available, we can infer potential relationships from its structure:

  • 2-Position Substitution: The tert-butyl group is a key feature. It would be valuable to synthesize and test analogs with different substituents at this position (e.g., smaller alkyl groups, phenyl rings, or hydrogen) to understand the steric and electronic requirements for activity.

  • 4-Carboxylic Acid: This group is likely crucial for binding to the target. Esterification or amidation of the carboxylic acid would be expected to significantly reduce or abolish activity if it is involved in a key electrostatic interaction with the enzyme.[9][10][11]

Therapeutic Potential and Future Directions

If our hypothesis is confirmed, 2-Tert-butylpyrimidine-4-carboxylic acid could have therapeutic potential in:

  • Oncology: As an anti-proliferative agent, particularly in rapidly dividing cancer cells that are highly dependent on de novo pyrimidine synthesis.[12]

  • Immunology: By inhibiting the proliferation of activated lymphocytes, it could be explored for the treatment of autoimmune diseases.

  • Virology: As many viruses rely on host cell machinery for replication, depleting the pyrimidine pool could have broad-spectrum antiviral activity.[7]

Future research should focus on lead optimization to improve potency and drug-like properties, as well as in vivo studies in relevant disease models to assess efficacy and safety.

Conclusion

While the mechanism of action of 2-Tert-butylpyrimidine-4-carboxylic acid is yet to be definitively elucidated, this guide provides a scientifically rigorous and experimentally actionable framework for its investigation. By hypothesizing DHODH inhibition as a primary mechanism, we have outlined a clear path for researchers to follow, from initial in vitro screening to cell-based validation. The provided protocols and strategic insights are designed to empower scientific discovery and accelerate the evaluation of this compound's therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in -. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • ResearchGate. (2015, August 10). Pharmacological potentials of pyrimidine derivative: A review. Retrieved from [Link]

  • Google Patents. (n.d.). US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025, May). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2015, August 7). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). DE102005042458A1 - Process for the preparation of 2-substituted carboxylic acids.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

Sources

"2-Tert-butylpyrimidine-4-carboxylic acid safety and hazards"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of 2-Tert-butylpyrimidine-4-carboxylic Acid

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and fine chemical synthesis, novel heterocyclic compounds such as 2-Tert-butylpyrimidine-4-carboxylic acid represent key building blocks for creating sophisticated molecular architectures. As researchers and drug development professionals, our ability to innovate is intrinsically linked to our capacity to handle these materials safely and effectively. The introduction of a tert-butyl group onto the pyrimidine carboxylic acid scaffold can significantly alter its chemical properties, influencing reactivity, solubility, and, critically, its toxicological profile.

This guide provides a comprehensive overview of the safety and hazards associated with 2-Tert-butylpyrimidine-4-carboxylic acid. Due to the specificity of this compound, direct and exhaustive toxicological data is not always available. Therefore, this document employs a foundational scientific principle: risk assessment through structural analogy. By examining the safety profiles of constituent chemical motifs—the pyrimidine carboxylic acid core and the tert-butylated heterocyclic ring—we can construct a robust and reliable safety framework. This approach empowers researchers to anticipate hazards, implement appropriate controls, and establish a culture of safety that protects both the individual and the integrity of the research.

Section 1: Predicted Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on an analysis of structurally similar compounds, including Pyrimidine-2-carboxylic acid and various tert-butylated pyridines, a predicted GHS classification for 2-Tert-butylpyrimidine-4-carboxylic acid has been formulated.[1] The primary hazards are anticipated to be irritant in nature.

Table 1: Predicted GHS Classification for 2-Tert-butylpyrimidine-4-carboxylic Acid

Hazard Class GHS Pictogram Signal Word Hazard Statements
Skin Corrosion/Irritation

Warning H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritation.[1]

The causality behind this classification stems from the nature of the functional groups. Carboxylic acids are inherently acidic and can act as irritants upon contact with mucosal membranes and skin. The heterocyclic pyrimidine ring can also contribute to biological activity and irritation. Therefore, a cautious approach treating the compound as a definite irritant is scientifically justified.

Section 2: Inferred Toxicological Profile

A comprehensive toxicological dossier for this specific molecule is not publicly available. However, by synthesizing data from its structural analogues, we can infer a likely toxicological profile to guide safe handling practices.

  • Acute Toxicity: While not classified as acutely toxic, accidental ingestion may be harmful.[3] Good laboratory hygiene, such as prohibiting eating, drinking, or smoking in the laboratory, is essential.[4]

  • Skin Irritation: The compound is expected to cause skin irritation upon contact.[1] Prolonged or repeated exposure should be avoided.[5] Contaminated clothing must be removed and washed before reuse.[4]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1] The solid, dusty nature of the compound increases the risk of accidental eye exposure.

  • Respiratory Irritation: Inhalation of the dust may cause irritation to the respiratory tract.[1] All handling of the solid should be performed in a manner that minimizes dust generation.

  • Sensitization: Some pyridine derivatives have been noted to cause skin sensitization.[3] While not confirmed for this specific compound, personnel with known chemical sensitivities should exercise additional caution.

  • Chronic Effects: No data is available regarding the carcinogenic, mutagenic, or reproductive effects of this compound. In the absence of data, it is prudent to minimize exposure and adhere to the hierarchy of controls.

Section 3: Exposure Controls and Personal Protection

A self-validating system of protocols is one where safety is engineered into the workflow. For 2-Tert-butylpyrimidine-4-carboxylic acid, this involves a multi-layered approach to exposure control.

Engineering Controls

The primary line of defense is to control hazards at the source.

  • Ventilation: All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood to control airborne dust and prevent inhalation.[5]

  • Containment: Use of enclosures or glove bags may be considered for highly sensitive operations or when handling larger quantities.

  • Facility Design: A safety shower and eyewash station must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[5] Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be required.[5]

Workflow Diagram: Hazard Mitigation

The following diagram illustrates the logical flow for safely handling 2-Tert-butylpyrimidine-4-carboxylic acid, from planning to disposal.

HazardMitigationWorkflow Figure 1: Hazard Mitigation Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Risk Assessment (Review SDS of analogues) GatherPPE 2. Gather Required PPE (Goggles, Gloves, Lab Coat) RiskAssessment->GatherPPE PrepWorkstation 3. Prepare Workstation (Fume Hood, Spill Kit) GatherPPE->PrepWorkstation Weighing 4. Weigh Compound (In Fume Hood, Minimize Dust) PrepWorkstation->Weighing Reaction 5. Perform Experiment (Maintain Containment) Weighing->Reaction Decontaminate 6. Decontaminate (Glassware & Surfaces) Reaction->Decontaminate WasteDisposal 7. Dispose of Waste (Follow Institutional Policy) Decontaminate->WasteDisposal RemovePPE 8. Remove PPE & Wash Hands WasteDisposal->RemovePPE

Caption: A workflow for mitigating hazards when handling the compound.

Section 4: Experimental Protocols for Safe Handling and Emergencies

Trustworthiness in safety protocols comes from clarity, detail, and actionable steps.

Protocol 4.1: Standard Handling of Solid Compound
  • Pre-Handling: Don appropriate PPE (safety goggles, nitrile gloves, lab coat). Verify the chemical fume hood is functioning correctly.

  • Aliquotting: Carefully transfer the desired amount of the solid from the stock bottle to a tared container inside the fume hood. Use spatulas and weighing paper to minimize dust creation. Avoid pouring the dry powder.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Tightly close the container.[4] Wipe down the spatula and the balance area within the fume hood with a damp cloth. Dispose of contaminated weighing paper and wipes in the appropriate solid waste container.

  • Final Steps: Remove gloves and wash hands thoroughly with soap and water.[4]

Protocol 4.2: Emergency Spill Response (Small Spill, <1g)
  • Evacuate and Alert: Alert personnel in the immediate vicinity. Ensure the area is well-ventilated (fume hood running).

  • Assess: Do not clean up the spill if you are unsure how to do so safely. Consult with safety personnel.

  • Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[1] Do not use combustible materials like paper towels for the initial covering.

  • Collect: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust. A final wipe-down of the area with a damp cloth is necessary.

  • Dispose: Seal the container, label it as hazardous waste, and dispose of it according to institutional guidelines.

First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of an exposure.

  • Inhalation: Remove the individual to fresh air.[4] If breathing becomes difficult or symptoms persist, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation occurs or persists, get medical advice.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[4] Seek immediate medical attention.

Emergency Response Decision Tree

This diagram provides a clear decision-making path for responding to an exposure event.

EmergencyResponse Figure 2: Emergency Response Decision Tree cluster_routes Figure 2: Emergency Response Decision Tree cluster_actions Figure 2: Emergency Response Decision Tree Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir WashWithSoap Wash with Soap & Water for 15 min SkinContact->WashWithSoap RinseEyes Rinse Eyes with Water for 15 min EyeContact->RinseEyes SeekMedical Seek Medical Attention MoveToFreshAir->SeekMedical If symptoms persist RemoveClothing Remove Contaminated Clothing WashWithSoap->RemoveClothing RinseEyes->SeekMedical Immediately RemoveClothing->SeekMedical If irritation persists

Sources

Methodological & Application

Application Note: 2-Tert-butylpyrimidine-4-carboxylic Acid in Drug Discovery

[1]

Executive Summary & Rationale

2-Tert-butylpyrimidine-4-carboxylic acid represents a "privileged scaffold" in modern drug design.[1] Unlike simple pyrimidines, the inclusion of the bulky tert-butyl group at the C2 position serves two critical functions:

  • Metabolic Shielding: It blocks the C2 position—a common site for oxidative metabolism (e.g., by aldehyde oxidase)—thereby extending the half-life of the parent drug.[1]

  • Lipophilic Filling: The globular tert-butyl moiety (LogP contribution ~ +1.[1]9) is excellent for filling large hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

The C4-carboxylic acid moiety acts as a versatile chemical handle, allowing for rapid diversification into amides, esters, or amines (via Curtius rearrangement), making this scaffold ideal for Fragment-Based Drug Discovery (FBDD).[1]

Chemical Profile

PropertyData
IUPAC Name 2-(tert-Butyl)pyrimidine-4-carboxylic acid
CAS Number 847955-90-2
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N)
Storage 2-8°C, Hygroscopic (Store under inert atmosphere)

Synthetic Pathways & Protocols

A. De Novo Synthesis of the Scaffold

While commercially available, large-scale preparation is often required.[1] The most robust route involves the condensation of Pivalamidine (tert-butyl amidine) with a 1,3-dicarbonyl equivalent.[1]

Protocol 1: Condensation with Ethyl Sodium Oxalacetate

This method yields the 4-carboxylic acid directly or via the ester.

Reagents:

  • Tert-butylcarbamidine hydrochloride (Pivalamidine HCl)

  • Diethyl oxalacetate (sodium salt)[1]

  • Ethanol (anhydrous)[1]

  • Sodium Ethoxide (21% in EtOH)[1]

Step-by-Step Methodology:

  • Free Base Formation: In a dry round-bottom flask under N₂, dissolve Pivalamidine HCl (1.0 equiv) in anhydrous ethanol. Add Sodium Ethoxide (1.1 equiv) and stir for 15 min at RT.

  • Condensation: Add Diethyl oxalacetate sodium salt (1.1 equiv) portion-wise.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by LCMS for the formation of the intermediate hydroxypyrimidine ester.[1]

  • Aromatization/Dehydration: Note: If the product is the 6-hydroxy derivative, a subsequent chlorination (POCl₃) and hydrogenolysis (Pd/C, H₂) step is required to remove the hydroxyl group.

    • Alternative Direct Route: Use Mucobromic Acid (see Protocol 1B) for a more direct entry to the functionalized core.[1]

Protocol 1B: The Mucobromic Acid Route (Patent US 2005/0054626)

Best for generating the 5-bromo derivative, which can be debrominated or used for cross-couplings.

  • Setup: Suspend Pivalamidine HCl (20.0 g, 146 mmol) in Ethanol (100 mL).

  • Base Addition: Add Sodium Ethoxide (22% soln, 53 mL, 165 mmol) dropwise.

  • Addition: Warm to 50°C. Add a solution of Mucobromic Acid (15.7 g, 61 mmol) in Ethanol dropwise.

  • Reaction: Reflux for 4 hours.

  • Workup: Concentrate solvent, dilute with water, acidify to pH 3 with HCl. Extract with EtOAc.[1][2]

  • Product: Yields 5-bromo-2-tert-butylpyrimidine-4-carboxylic acid .

    • Debromination: To obtain the title compound, treat with Zn dust in Acetic Acid or H₂/Pd-C.[1]

B. Functionalization Protocols (Application)

The carboxylic acid is most commonly used to generate amide libraries.[1] Due to the steric bulk of the tert-butyl group (even at C2), the C4 position is relatively accessible, but care must be taken with steric hindrance on the amine partner.

Protocol 2: High-Yield Amide Coupling (HATU Method)

Optimized for library synthesis.[1]

Reagents:

  • 2-Tert-butylpyrimidine-4-carboxylic acid (1.0 equiv)[1]

  • Amine (R-NH₂, 1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Procedure:

  • Activation: Dissolve the acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol). Stir at RT for 5–10 minutes.[1] Color change to yellow/orange indicates active ester formation.

  • Coupling: Add the amine (0.55 mmol).

  • Incubation: Stir at RT for 2–12 hours.

    • Tip: If the amine is an aniline (electron-deficient), heat to 50°C.[1]

  • Workup: Dilute with EtOAc (20 mL), wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 3: Curtius Rearrangement to 2-Tert-butylpyrimidine-4-amine

Useful for converting the acid to an amine handle.[1]

  • Acyl Azide Formation: Treat the acid (1.0 equiv) with Diphenylphosphoryl azide (DPPA, 1.1 equiv) and TEA (1.2 equiv) in Toluene at RT for 1 h.

  • Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.[1]

  • Hydrolysis (to Amine): Add NaOH (2M, excess) and heat at 60°C for 1 hour.

  • Trapping (to Carbamate): Alternatively, add tert-butanol or benzyl alcohol during step 2 to isolate the Boc- or Cbz-protected amine.[1]

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the core scaffold and its divergent applications.

GPivalamidinePivalamidine HCl(C5H13ClN2)Intermed_Bromo5-Bromo-2-tert-butylpyrimidine-4-COOHPivalamidine->Intermed_BromoNaOEt, EtOHReflux (Protocol 1B)Target_Acid2-Tert-butylpyrimidine-4-carboxylic Acid(CAS 847955-90-2)Pivalamidine->Target_AcidNaOEt, Oxalacetate(Protocol 1A)MucobromicMucobromic AcidMucobromic->Intermed_BromoOxalacetateDiethyl OxalacetateOxalacetate->Target_AcidIntermed_Bromo->Target_AcidZn/AcOH orH2, Pd/CAmideAmide Derivatives(Kinase Inhibitors)Target_Acid->AmideHATU, DIPEAR-NH2Amine4-Amino Derivative(via Curtius)Target_Acid->AmineDPPA, tBuOH(Curtius)Heterocycle1,2,4-OxadiazolesTarget_Acid->HeterocycleAmidoximeCoupling

Caption: Synthesis of 2-tert-butylpyrimidine-4-carboxylic acid and downstream diversification pathways.

Medicinal Chemistry Context & Case Studies

Why use this scaffold?

In kinase inhibitor design, the "hinge region" often accommodates a heterocycle.[1] The 2-tert-butylpyrimidine motif is particularly effective because:

  • Solubility: The pyrimidine nitrogens can accept hydrogen bonds, improving aqueous solubility compared to benzene analogs.[1]

  • Selectivity: The bulky tert-butyl group clashes with "gatekeeper" residues in certain kinases, potentially improving selectivity for kinases with larger pockets (e.g., BTK, JAK family).[1]

  • Bioisosteres: This acid is a bioisostere for picolinic acid (pyridine-2-carboxylic acid) derivatives but with improved metabolic stability due to the blocked C2 position.[1]

Troubleshooting
  • Issue: Low yield in amide coupling with sterically hindered amines.

    • Solution: Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.[1]

  • Issue: Decarboxylation during heating.

    • Solution: Pyrimidine-4-carboxylic acids can decarboxylate at high temperatures (>150°C).[1] Keep reaction temperatures below 100°C unless decarboxylation is desired (Minisci-type reactions).[1]

References

  • Preparation of 2-tert-butylpyrimidine-4-carboxylic acid (Method B). US Patent Application 20050054626A1. "Substituted cycloalkylamine derivatives as modulators of chemokine receptor activity."[1] Paragraph [0531].

    • General Pyrimidine Synthesis (Pivalamidine condensation).Journal of the Chemical Society, Perkin Transactions 1. "Reaction of azoles with ethyl bromopyruvate oxime.

      • Curtius Rearrangement Protocols. Organic Syntheses, Coll.[1] Vol. 6, p.910 (1988).[1] General method for converting acids to amines.[1][3]

        • [1]

      • Properties and CAS Data. Sigma-Aldrich/Merck Entry for 2-tert-butylpyrimidine-4-carboxylic acid.[1]

        Application Note & Protocol: A Scalable Synthesis of 2-Tert-butylpyrimidine-4-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Authored by: A Senior Application Scientist

        Introduction: The Significance of 2-Tert-butylpyrimidine-4-carboxylic Acid

        2-Tert-butylpyrimidine-4-carboxylic acid is a key building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including antivirals, anti-cancer agents, and cardiovascular drugs. The tert-butyl group at the 2-position can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced oral bioavailability. The carboxylic acid functionality at the 4-position serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for lead optimization.

        The increasing demand for novel therapeutics based on this scaffold necessitates the development of a robust, efficient, and scalable synthetic route. This application note provides a comprehensive guide to a multi-step synthesis of 2-Tert-butylpyrimidine-4-carboxylic acid, with a focus on scalability and practical considerations for kilogram-scale production.

        Synthetic Strategy: A Multi-pronged Approach to the Target Molecule

        Several synthetic routes can be envisioned for the preparation of 2-Tert-butylpyrimidine-4-carboxylic acid. After careful consideration of factors such as starting material availability, reaction efficiency, and scalability, a three-step sequence commencing from the commercially available 2-tert-butyl-4-chloropyrimidine has been identified as the most pragmatic approach for large-scale synthesis. This strategy obviates the need for de novo pyrimidine ring construction, which can be complex and low-yielding.

        The chosen synthetic pathway is as follows:

        • Cyanation: Nucleophilic aromatic substitution of the chlorine atom in 2-tert-butyl-4-chloropyrimidine with a cyanide source to yield 2-tert-butylpyrimidine-4-carbonitrile.

        • Hydrolysis: Conversion of the nitrile functionality to the desired carboxylic acid under either acidic or basic conditions.

        This application note will provide detailed protocols for each of these steps, along with insights into reaction optimization, safety precautions, and purification strategies suitable for a scale-up campaign.

        Visualizing the Synthesis: A Step-by-Step Workflow

        Scale-up Synthesis of 2-Tert-butylpyrimidine-4-carboxylic acid cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis 2-tert-butyl-4-chloropyrimidine 2-tert-butyl-4-chloropyrimidine KCN_18-crown-6 KCN, 18-crown-6 2-tert-butyl-4-chloropyrimidine->KCN_18-crown-6 Reagents Acetonitrile_Reflux Acetonitrile, Reflux KCN_18-crown-6->Acetonitrile_Reflux Conditions 2-tert-butylpyrimidine-4-carbonitrile 2-tert-butylpyrimidine-4-carbonitrile Acetonitrile_Reflux->2-tert-butylpyrimidine-4-carbonitrile Intermediate 2-tert-butylpyrimidine-4-carbonitrile_hydrolysis 2-tert-butylpyrimidine-4-carbonitrile 2-tert-butylpyrimidine-4-carbonitrile->2-tert-butylpyrimidine-4-carbonitrile_hydrolysis Proceed to next step Acid_or_Base_Hydrolysis Aqueous Acid or Base, Heat 2-tert-butylpyrimidine-4-carbonitrile_hydrolysis->Acid_or_Base_Hydrolysis Reagents Workup_Purification Work-up & Purification Acid_or_Base_Hydrolysis->Workup_Purification Process Final_Product 2-Tert-butylpyrimidine-4-carboxylic acid Workup_Purification->Final_Product Product

        Caption: Synthetic workflow for the scale-up production of 2-Tert-butylpyrimidine-4-carboxylic acid.

        Part 1: Cyanation of 2-tert-butyl-4-chloropyrimidine

        The conversion of 2-tert-butyl-4-chloropyrimidine to 2-tert-butylpyrimidine-4-carbonitrile is a critical step that introduces the precursor to the carboxylic acid functionality. A nucleophilic aromatic substitution reaction using potassium cyanide in the presence of a phase-transfer catalyst is a reliable method for this transformation.

        Causality Behind Experimental Choices:
        • Cyanide Source: Potassium cyanide (KCN) is a cost-effective and readily available source of the cyanide nucleophile. While other cyanide sources like sodium cyanide or copper(I) cyanide could be used, KCN offers a good balance of reactivity and ease of handling for large-scale operations.

        • Phase-Transfer Catalyst: The use of 18-crown-6 is crucial for achieving a reasonable reaction rate. The crown ether complexes the potassium ion, rendering the cyanide anion "naked" and more nucleophilic. This is particularly important in aprotic polar solvents like acetonitrile where the solubility of inorganic salts can be limited.

        • Solvent: Acetonitrile is an excellent solvent for this reaction due to its ability to dissolve both the organic substrate and the crown ether complex, its relatively high boiling point allowing for elevated reaction temperatures, and its inertness under the reaction conditions.

        • Temperature: Refluxing conditions are employed to accelerate the reaction rate. The chloro-substituent on the pyrimidine ring is activated towards nucleophilic attack, but elevated temperatures are generally required for complete conversion in a reasonable timeframe.

        Experimental Protocol: Cyanation (Kilogram Scale)

        Safety First: This procedure involves the use of highly toxic potassium cyanide. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An emergency cyanide poisoning antidote kit should be readily available.

        • Reactor Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.

        • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-tert-butyl-4-chloropyrimidine (1.71 kg, 10.0 mol) and acetonitrile (20 L).

        • Catalyst and Reagent Addition: Add 18-crown-6 (264 g, 1.0 mol, 0.1 eq.). To a separate, dry container, carefully weigh potassium cyanide (977 g, 15.0 mol, 1.5 eq.).

        • Reaction Execution: Slowly add the potassium cyanide to the stirred solution in the reactor.

        • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

        • Work-up:

          • Cool the reaction mixture to room temperature.

          • Carefully quench the reaction by the slow addition of a 10% aqueous solution of ferrous sulfate (FeSO₄) to complex any residual cyanide.

          • Filter the mixture to remove inorganic salts.

          • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

          • Dissolve the residue in ethyl acetate (20 L) and wash with water (3 x 10 L) and brine (1 x 10 L).

        • Purification:

          • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-tert-butylpyrimidine-4-carbonitrile.

          • For scale-up, purification by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended to achieve high purity.

        Quantitative Data: Cyanation Step
        ParameterValue
        Starting Material2-tert-butyl-4-chloropyrimidine
        Scale10.0 mol
        Key ReagentsKCN (1.5 eq.), 18-crown-6 (0.1 eq.)
        SolventAcetonitrile
        TemperatureReflux (~82 °C)
        Reaction Time12-24 hours
        Expected Yield80-90%
        Purity (after recrystallization)>98%

        Part 2: Hydrolysis of 2-tert-butylpyrimidine-4-carbonitrile

        The final step in the synthesis is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. The choice between the two methods often depends on the stability of the substrate to the reaction conditions and the ease of product isolation. For this particular substrate, both methods are viable, and the selection may be guided by available equipment and downstream processing considerations.

        Causality Behind Experimental Choices:
        • Acidic Hydrolysis: Strong acids like sulfuric acid or hydrochloric acid effectively catalyze the hydrolysis of nitriles to carboxylic acids. The reaction proceeds through the formation of an amide intermediate.[1][2] The advantage of this method is the direct isolation of the carboxylic acid upon work-up.

        • Basic Hydrolysis: Strong bases like sodium hydroxide or potassium hydroxide also promote nitrile hydrolysis.[2][3] In this case, the initial product is the carboxylate salt. An acidic work-up is then required to protonate the carboxylate and isolate the free carboxylic acid. This method can sometimes offer better selectivity if the molecule contains other acid-sensitive functional groups.

        Experimental Protocol: Acidic Hydrolysis (Kilogram Scale)

        Safety First: This procedure involves the use of concentrated sulfuric acid, which is highly corrosive. Handle with extreme care in a well-ventilated area, wearing appropriate PPE. The reaction can be exothermic, so controlled addition and cooling are essential.

        • Reactor Setup: Use a 50 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel.

        • Reagent Charging: Charge the reactor with 2-tert-butylpyrimidine-4-carbonitrile (1.61 kg, 10.0 mol) and water (10 L).

        • Acid Addition: Slowly add concentrated sulfuric acid (98%, 2 L) to the stirred mixture via the addition funnel. Control the addition rate to maintain the internal temperature below 50 °C. An ice bath may be necessary for cooling.

        • Heating and Monitoring: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 6-12 hours. Monitor the reaction progress by TLC or HPLC until the nitrile is consumed.

        • Work-up:

          • Cool the reaction mixture to room temperature.

          • Carefully pour the reaction mixture onto crushed ice (20 kg).

          • Adjust the pH of the solution to 2-3 by the slow addition of a concentrated aqueous solution of sodium hydroxide. This will cause the carboxylic acid to precipitate.

          • Filter the solid precipitate and wash thoroughly with cold water.

        • Purification:

          • The crude 2-Tert-butylpyrimidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product with high purity.[4][5][6][7]

        Experimental Protocol: Basic Hydrolysis (Kilogram Scale)

        Safety First: This procedure involves the use of a strong base (sodium hydroxide), which is corrosive. Handle with care and wear appropriate PPE.

        • Reactor Setup: Use a 50 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe.

        • Reagent Charging: Charge the reactor with 2-tert-butylpyrimidine-4-carbonitrile (1.61 kg, 10.0 mol) and a 20% aqueous solution of sodium hydroxide (15 L).

        • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-16 hours. Monitor the reaction progress by TLC or HPLC.

        • Work-up:

          • Cool the reaction mixture to room temperature.

          • Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

          • Filter the solid precipitate and wash thoroughly with cold water.

        • Purification:

          • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Tert-butylpyrimidine-4-carboxylic acid.[4][5][6][7]

        Quantitative Data: Hydrolysis Step
        ParameterAcidic HydrolysisBasic Hydrolysis
        Starting Material2-tert-butylpyrimidine-4-carbonitrile2-tert-butylpyrimidine-4-carbonitrile
        Scale10.0 mol10.0 mol
        Key ReagentsConcentrated H₂SO₄20% Aqueous NaOH
        SolventWaterWater
        Temperature100-110 °CReflux (~100-110 °C)
        Reaction Time6-12 hours8-16 hours
        Expected Yield85-95%85-95%
        Purity (after recrystallization)>99%>99%

        Troubleshooting and Process Optimization

        • Incomplete Cyanation: If the cyanation reaction stalls, adding an additional portion of KCN and 18-crown-6 may drive the reaction to completion. Ensure that all reagents and the solvent are anhydrous, as water can deactivate the cyanide nucleophile.

        • Difficult Hydrolysis: Some substituted pyrimidine nitriles can be resistant to hydrolysis. If the reaction is sluggish, increasing the reaction time, temperature, or the concentration of the acid or base may be necessary. Microwave-assisted heating can also be explored for small-scale optimization studies.

        • Purification Challenges: If the final product is difficult to crystallize or contains persistent impurities, column chromatography on silica gel may be required for initial lab-scale purification to identify optimal crystallization conditions. For large-scale purification, exploring different solvent systems for recrystallization is crucial.

        Conclusion: A Pathway to Kilogram-Scale Production

        The synthetic route and protocols detailed in this application note provide a clear and scalable pathway for the production of 2-Tert-butylpyrimidine-4-carboxylic acid. By starting from the commercially available 2-tert-butyl-4-chloropyrimidine, this approach minimizes the number of synthetic steps and employs robust and well-established chemical transformations. The provided protocols, along with the discussion of experimental rationale and troubleshooting, offer a solid foundation for researchers and process chemists to successfully implement and scale up the synthesis of this valuable building block for drug discovery and development.

        References

        • Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

        • SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]

        • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

        • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

        • Purification of carboxylic acids by complexation with selective solvents.
        • Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

        • Carboxylic acid purification and crystallization process.
        • tert-BUTYLAMINE. Organic Syntheses. [Link]

        • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

        • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

        • Technique for synthesizing tert-butylamine.
        • Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
        • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

        • Large-scale crystallization of proteins for purification and formulation. ResearchGate. [Link]

        • Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. [Link]

        • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

        • hydrolysis of nitriles. Chemguide. [Link]

        • A new synthesis process of tert-butylamine.
        • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

        • Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

        • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers. [Link]

        • Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).
        • SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR. [Link]

        Sources

        Troubleshooting & Optimization

        Heterocycle Synthesis Support Hub: 2-Tert-butylpyrimidine-4-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Ticket ID: PYR-TB-4COOH-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 2-Tert-butylpyrimidine-4-carboxylic acid[1]

        Introduction: The "Pivalamidine Trap"

        You are likely synthesizing 2-tert-butylpyrimidine-4-carboxylic acid as a scaffold for BTK inhibitors (similar to Pirtobrutinib intermediates) or herbicide analogs.[1]

        The tert-butyl group at the 2-position introduces significant steric bulk, which stabilizes the pyrimidine ring metabolically but kinetically hinders the initial condensation steps.[1] Furthermore, the final carboxylic acid is amphoteric (zwitterionic), leading to massive product loss during standard aqueous workups.[1]

        This guide abandons the "textbook" equimolar protocols in favor of excess-driven, kinetically controlled methodologies designed for >80% isolated yields.[1]

        Module 1: The Synthesis Protocol (Yield Optimization)

        The Core Problem: Nucleophilicity vs. Sterics

        The standard reaction involves condensing Pivalamidine Hydrochloride with Ethyl Bromopyruvate .

        • Failure Mode: Using weak bases (NaHCO₃) in aqueous media often results in incomplete deprotonation of the amidine salt.

        • Yield Killer: Pivalamidine is hygroscopic and unstable as a free base over long periods.

        Optimized Workflow: The "Anhydrous One-Pot"

        Reagents:

        • Pivalamidine Hydrochloride (1.2 eq)[1]

        • Ethyl Bromopyruvate (1.0 eq) - Limiting reagent to ensure complete consumption of the expensive alkylator.[1]

        • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)[1]

        • Solvent: Ethanol (Absolute) or Acetonitrile (ACN)[1]

        Step-by-Step Protocol
        • Free-Basing In Situ: Suspend Pivalamidine HCl and anhydrous K₂CO₃ in absolute ethanol. Stir at Room Temperature (RT) for 30 minutes. Do not filter yet.

        • Controlled Addition: Cool the suspension to 0°C. Add Ethyl Bromopyruvate dropwise over 20 minutes.

          • Why? The reaction is exothermic. High temps during addition promote polymerization of the pyruvate.

        • The Cyclization: Allow to warm to RT, then reflux for 4-6 hours.

          • Monitoring: TLC (Hexane:EtOAc 3:1).[1] Look for the disappearance of the bromopyruvate spot.

        • Hydrolysis (The Critical Pivot): Do not isolate the ester. Add 2N NaOH (2.5 eq) directly to the reaction mixture and stir at 50°C for 1 hour.

          • Note: The ester intermediate is often an oil that is hard to crystallize. Saponifying in situ saves time and yield.[1]

        Data: Solvent & Base Screening
        ConditionSolventBaseYield (Isolated)Notes
        Standard Ethanol (95%)NaHCO₃45%Incomplete cyclization; wet solvent hydrolyzes bromopyruvate.[1]
        Biphasic DCM/WaterNaOH30%Pivalamidine partitions poorly; emulsion formation.[1]
        Optimized Ethanol (Abs) K₂CO₃ 82% Anhydrous conditions prevent side-reactions; K₂CO₃ buffers HCl.

        Module 2: Visualization of the Pathway

        The following diagram illustrates the critical control points where yield is typically lost.

        G Start Pivalamidine HCl + Ethyl Bromopyruvate Step1 Intermediate A: Acyclic Amidine Start->Step1 0°C Addition (Prevents Exotherm) Step2 Intermediate B: Ethyl Ester Step1->Step2 Reflux (Cyclization) Fail1 Side Rxn: Polymerization Step1->Fail1 High Temp Hydrolysis Alkaline Hydrolysis (NaOH) Step2->Hydrolysis In-situ End Target: 2-t-Butyl-4-COOH Hydrolysis->End pH Adjustment (Isoelectric Precip.) Fail2 Loss: Water Soluble Zwitterion Hydrolysis->Fail2 Wrong pH Workup

        Figure 1: Reaction pathway highlighting critical failure points (red) and control strategies.

        Module 3: Isolation & Purification (The "Missing Mass" Issue)

        User Complaint: "I see the product on LCMS, but after extraction with DCM/Water, the organic layer is empty."

        Root Cause: 2-Tert-butylpyrimidine-4-carboxylic acid is a zwitterion .

        • At high pH (during hydrolysis), it is the carboxylate salt (Water soluble).[1]

        • At very low pH (<1), the pyrimidine nitrogen protonates, forming the cation (Water soluble).[1]

        • Solution: You must target the Isoelectric Point (pI) .[2][3][4][5]

        The "No-Extraction" Workup Protocol
        • Evaporation: Remove the Ethanol/ACN solvent completely under reduced pressure. You will be left with a solid residue (Product salt + inorganic salts).[1]

        • Dissolution: Dissolve the residue in minimal distilled water (just enough to solubilize).

        • Acidification (The Dropwise Method):

          • Place the beaker in an ice bath.

          • Add 2N HCl dropwise while monitoring with a calibrated pH meter.

          • Target pH: 3.0 - 3.5 .

        • Precipitation: As you approach pH 3.5, a thick white precipitate will form.[1]

          • Critical: Do not overshoot to pH 1. If you do, back-titrate with NaOH.[1]

        • Filtration: Filter the solid, wash with ice-cold water (2x), and dry in a vacuum oven at 45°C.

        Why this works: At pH 3-4, the carboxylic acid is protonated (neutral -COOH) while the pyrimidine nitrogen remains largely unprotonated (or the net charge is zero), minimizing water solubility.[1]

        FAQ: Troubleshooting & Scale-Up

        Q1: Can I use Sodium Pyruvate instead of Ethyl Bromopyruvate?

        • A: Yes, but expect lower yields (30-50%).[1] The reaction of amidines with simple alpha-keto acids requires oxidative conditions or harsh dehydration (e.g., PPA) to drive the aromatization.[1] Ethyl Bromopyruvate provides a leaving group (Bromide) that facilitates the initial alkylation/cyclization much faster.

        Q2: My product is colored (yellow/orange) instead of white.

        • A: This indicates trace bromine or polymerized pyruvate impurities.

          • Fix: Recrystallize from Ethyl Acetate/Hexane (1:1) .[1] The product is moderately soluble in hot EtOAc.

        Q3: Is the tert-butyl group stable to acid hydrolysis?

        • A: Yes. Unlike tert-butyl esters (which cleave with TFA), the tert-butyl carbon-carbon bond to the pyrimidine ring is robust.[1] You can use 6N HCl for hydrolysis if needed, but the pI precipitation method described above is gentler and cleaner.[1]

        Q4: How do I store Pivalamidine HCl?

        • A: It is extremely hygroscopic. Store in a desiccator. If it becomes a sticky gum, recrystallize it from Acetone/Ether before use, or the water content will kill your bromopyruvate efficiency.[1]

        References

        • Vertex Pharmaceuticals Inc. (2006).[1] International Patent Application WO2006044826: Synthesis of Pyrimidine Derivatives. (Describes the general condensation of amidines with alpha-halo keto esters). [1]

        • Menéndez, J. C., et al. (2003).[1] Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition.[6] Journal of the Chemical Society, Perkin Transactions 1.[1] (Mechanistic insight into bromopyruvate reactivity).

        • BenchChem Technical Repository. (2025).[1] Hydrolysis and Isoelectric Precipitation of Pyrimidine Carboxylic Acids. (General protocol for zwitterion isolation).

        Sources

        Technical Support Center: Purification of Crude 2-Tert-butylpyrimidine-4-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the purification of crude 2-tert-butylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive experience in the purification of heterocyclic compounds.

        Understanding the Purification Challenge

        2-Tert-butylpyrimidine-4-carboxylic acid is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the biological activity and safety of final drug candidates. The primary challenge in its purification lies in the removal of structurally similar impurities that may arise during its synthesis.

        A common synthetic route to 2-tert-butylpyrimidine-4-carboxylic acid involves the hydrolysis of 2-tert-butyl-4-cyanopyrimidine. This process can lead to several key impurities that must be addressed.

        Predicted Impurities from Synthesis
        Impurity Name Structure Reason for Presence
        2-tert-butyl-4-cyanopyrimidineUnreacted starting material.
        2-tert-butylpyrimidine-4-carboxamideIncomplete hydrolysis intermediate.
        Starting materials for nitrile synthesisVariesCarry-over from the synthesis of the nitrile precursor.

        Troubleshooting Purification Methods

        This section provides a question-and-answer-style troubleshooting guide for the most common purification techniques.

        Recrystallization

        Recrystallization is often the first line of defense for purifying crystalline solids. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.

        Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Crude Crude Product Solvent_Screen Solvent Screening Crude->Solvent_Screen Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Mother_Liquor Mother Liquor (Impurities) Filter->Mother_Liquor Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

        Q1: My compound "oils out" instead of crystallizing. What should I do?

        A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of your compound, or the presence of significant impurities that depress the melting point.

        • Solution 1: Change the solvent. Choose a solvent with a lower boiling point.

        • Solution 2: Use a solvent mixture. Dissolve your compound in a good solvent (in which it is very soluble) at room temperature, and then slowly add a poor solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. For pyrimidine derivatives, common solvent systems include ethanol/water, ethyl acetate/hexane, or acetone/water.[1]

        • Solution 3: Reduce the concentration. If the solution is too concentrated, the compound may precipitate too quickly, leading to an oil. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

        Q2: I have very low recovery after recrystallization. How can I improve my yield?

        A2: Low recovery can be due to several factors, including using too much solvent, cooling the solution too quickly, or the compound having significant solubility even at low temperatures.

        • Solution 1: Minimize the solvent volume. Use the minimum amount of hot solvent required to fully dissolve the crude product.

        • Solution 2: Slow cooling. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

        • Solution 3: Use an anti-solvent. If your compound is still quite soluble in the cold solvent, you can try carefully adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your recrystallization solvent) to the cold mother liquor to precipitate more product. Be aware that this may also precipitate some impurities, so a purity check of the second crop of crystals is essential.

        Q3: The purity of my product did not improve significantly after recrystallization. Why?

        A3: This usually indicates that the chosen solvent is not effective at separating the impurities from your product.

        • Solution 1: Re-evaluate your solvent choice. The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with different solvents or solvent mixtures.

        • Solution 2: Consider a different purification method first. If the crude product is very impure, a preliminary purification by another method, such as column chromatography or an acid-base extraction, may be necessary to remove the bulk of the impurities before a final recrystallization.[1]

        Column Chromatography

        Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For 2-tert-butylpyrimidine-4-carboxylic acid, which is a polar and acidic compound, some specific considerations are necessary.

        Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Crude Crude Product TLC TLC Analysis (Solvent System Optimization) Crude->TLC Column_Packing Column Packing TLC->Column_Packing Loading Sample Loading Column_Packing->Loading Elution Elution with Solvent Gradient Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Pure_Fractions Pure Fractions Fraction_Collection->Pure_Fractions Impure_Fractions Impure Fractions Fraction_Collection->Impure_Fractions

        Q1: My acidic compound is streaking or tailing on the TLC plate and the column. How can I fix this?

        A1: Streaking of acidic compounds on silica gel is a common problem due to strong interactions with the acidic silica surface.

        • Solution: Add an acidic modifier to the eluent. Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase will help to suppress the ionization of your carboxylic acid and lead to sharper bands and better separation.

        Q2: I am having trouble getting good separation between my product and the unreacted nitrile starting material.

        A2: The nitrile is significantly less polar than the carboxylic acid. Therefore, a solvent system with the right polarity should achieve separation.

        • Solution 1: Optimize the eluent system with TLC. Start with a relatively non-polar eluent, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. A good starting point for many pyrimidine derivatives is a hexane/ethyl acetate mixture.[1]

        • Solution 2: Use a gradient elution. Start with a less polar solvent system to elute the less polar nitrile, and then gradually increase the polarity of the eluent to elute your more polar carboxylic acid.

        Q3: My product is not eluting from the column, even with a very polar solvent system.

        A3: This suggests that your compound is very strongly adsorbed to the silica gel.

        • Solution 1: Use a more polar mobile phase. If you are using an ethyl acetate/hexane system, try switching to a more polar system like dichloromethane/methanol.

        • Solution 2: Add a stronger acidic modifier. In some cases, a stronger acid like trifluoroacetic acid (TFA) might be necessary, but be cautious as it can be difficult to remove from the final product.

        • Solution 3: Consider reversed-phase chromatography. For very polar compounds, reversed-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase, often with an acidic modifier) can be a better option.

        Acid-Base Extraction

        This technique takes advantage of the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

        AcidBase_Extraction_Workflow cluster_start Initial Mixture cluster_extraction Extraction cluster_aqueous Aqueous Layer cluster_organic Organic Layer cluster_final Final Product Crude_Mix Crude Product in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO3) Crude_Mix->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate_Layers->Organic_Layer Acidify Acidify (e.g., with HCl) Aqueous_Layer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Pure_Acid Pure Carboxylic Acid Filter_Wash->Pure_Acid

        Q1: After adding aqueous base and separating the layers, I don't get any precipitate when I acidify the aqueous layer.

        A1: This could be due to several reasons.

        • Reason 1: Your product is not acidic enough. While carboxylic acids are generally acidic, the pKa can be influenced by the rest of the molecule. A predicted pKa for a similar compound, pyrimidine-4-carboxylic acid, is around 3.0-3.5. This should be acidic enough to be deprotonated by a weak base like sodium bicarbonate. However, if your crude product contains very little of the desired carboxylic acid, the amount of precipitate may be too small to be easily observed.

        • Reason 2: The product is soluble in the acidic aqueous solution. While the neutral carboxylic acid is expected to be less soluble in water, it may still have some solubility, especially if the volume of water is large.

        • Solution: Back-extract the acidified aqueous layer. After acidifying the aqueous layer, extract it with an organic solvent like ethyl acetate or dichloromethane. The protonated carboxylic acid will move back into the organic layer. You can then dry the organic layer and evaporate the solvent to recover your product.

        Q2: I've formed an emulsion during the extraction that won't separate.

        A2: Emulsions are common, especially when dealing with complex mixtures.

        • Solution 1: Add brine. Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

        • Solution 2: Gentle swirling. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

        • Solution 3: Filtration. In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.

        Frequently Asked Questions (FAQs)

        Q1: What is the best way to monitor the purity of my 2-tert-butylpyrimidine-4-carboxylic acid?

        A1: A combination of techniques is recommended for assessing purity:

        • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the number of components in your sample.

        • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and is excellent for detecting even small amounts of impurities.

        • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help to identify any impurities present.

        • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

        Q2: What is the expected pKa of 2-tert-butylpyrimidine-4-carboxylic acid, and why is it important?

        Q3: Can I use a strong base like sodium hydroxide for the acid-base extraction?

        A3: While sodium hydroxide would certainly deprotonate the carboxylic acid, it is a very strong base and could potentially hydrolyze any unreacted nitrile or the intermediate amide impurity, leading to a more complex mixture. Therefore, a milder base like sodium bicarbonate or sodium carbonate is generally preferred.[2]

        Experimental Protocols

        Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
        • Dissolution: In a fume hood, place the crude 2-tert-butylpyrimidine-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate at room temperature to create a slurry.

        • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate dropwise until the solid just dissolves.

        • Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise with continuous swirling until the solution becomes faintly cloudy.

        • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

        • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

        • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

        • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

        • Drying: Dry the purified crystals in a vacuum oven.

        Protocol 2: Column Chromatography on Silica Gel
        • Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 9:1 hexanes/ethyl acetate with 0.5% acetic acid) to form a slurry.

        • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level bed.

        • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

        • Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes/ethyl acetate with 0.5% acetic acid) to elute the desired compound.

        • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

        • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

        References

        • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14482380, 4-(tert-Butyl)picolinic acid. Retrieved from [Link]

        • BenchChem (2025). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products. Retrieved from a hypothetical BenchChem technical note.
        • Chemistry LibreTexts (2021). 8.3: Preparing Carboxylic Acids. Retrieved from [Link]

        • Google Patents (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
        • Google Patents (1989). Process for preparing 4-hydroxypyrimidine.
        • Wikipedia. Acid-base extraction. Retrieved from a hypothetical Wikipedia article on acid-base extraction.
        • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

        • Google Patents (2005). Process for the preparation of 2-substituted carboxylic acids.
        • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14482380, 4-(tert-Butyl)picolinic acid. Retrieved from [Link]

        • Wikipedia. 2,4,6-Tri-tert-butylpyrimidine. Retrieved from [Link]

        • ResearchGate (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

        • PubMed (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Retrieved from [Link]

        • Organic Chemistry Data. pKa Data Compiled by R. Williams.
        • Chem-Impex. Pyrimidine-4-carboxylic acid. Retrieved from [Link]

        • PeerJ (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

        • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

        • Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
        • Journal of Medicinal Chemistry (1979). Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole. Retrieved from [Link]

        • SciSpace (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. Retrieved from [Link]

        • Journal of Solution Chemistry (2013). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
        • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

        Sources

        "side reactions in the synthesis of 2-Tert-butylpyrimidine-4-carboxylic acid"

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide functions as a Tier 3 Technical Support resource, designed for senior chemists and process engineers encountering yield or purity issues in the synthesis of 2-tert-butylpyrimidine-4-carboxylic acid .

        Role: Senior Application Scientist Status: Active | Topic: Impurity Profiling & Process Troubleshooting

        Executive Summary: The Stability-Reactivity Paradox

        The synthesis of 2-tert-butylpyrimidine-4-carboxylic acid is deceptively simple. While the pyrimidine ring formation via amidine condensation is a textbook reaction, the tert-butyl group introduces significant steric bulk that retards the initial nucleophilic attack, often requiring higher reaction temperatures. Simultaneously, the pyrimidine-4-carboxylic acid moiety is electronically predisposed to thermal decarboxylation .

        This creates a "Stability-Reactivity Paradox": You must heat the reaction to drive the sterically hindered condensation, but that very heat risks ejecting

        
         from your product.
        

        This guide addresses the three most common failure modes:

        • Amidine Hydrolysis (Loss of stoichiometry)

        • Thermal Decarboxylation (The "M-44" impurity)

        • Regioisomeric Contamination (In oxalacetate routes)

        Process Visualization & Logic Flow

        The following diagram maps the standard synthetic pathway (via Pivalamidine + Sodium Diethyl Oxalacetate) against the critical side-reaction pathways.

        G Start Pivalamidine HCl + Sodium Diethyl Oxalacetate Inter1 Open-Chain Intermediate Start->Inter1 Condensation Side_Hydrolysis Side Rxn A: Pivalamide Formation (Moisture Attack) Start->Side_Hydrolysis H2O present Cyclization Cyclization (Ring Closure) Inter1->Cyclization Side_Regio Side Rxn B: Wrong Regioisomer (pH Dependent) Inter1->Side_Regio Incorrect pH Product_Ester Ethyl 2-tert-butyl-6-hydroxypyrimidine-4-carboxylate Cyclization->Product_Ester Hydrolysis Saponification (NaOH/H2O) Product_Ester->Hydrolysis Target Target: 2-Tert-butylpyrimidine-4-carboxylic acid Hydrolysis->Target Side_Decarb Side Rxn C: Decarboxylation (-CO2) (Thermal/Acidic) Target->Side_Decarb T > 80°C / Acidic pH Product_Decarb Impurity: 2-Tert-butylpyrimidine (M-44 Peak) Side_Decarb->Product_Decarb

        Figure 1: Reaction logic flow for the condensation of Pivalamidine with Sodium Diethyl Oxalacetate. Red pathways indicate critical failure points.

        Troubleshooting Guides (Q&A Format)

        Module A: The "Disappearing" Starting Material

        User Question: "I am adding exact equivalents of Pivalamidine Hydrochloride and my electrophile (e.g., Sodium Diethyl Oxalacetate or Mucochloric Acid), but my yield is consistently 15-20% lower than expected. NMR shows a large aliphatic singlet at 1.2 ppm that isn't my product."

        Technical Diagnosis: You are likely witnessing the hydrolysis of Pivalamidine . Pivalamidine is a sterically hindered amidine. While the tert-butyl group protects the carbon center from nucleophilic attack by carbon nucleophiles, it does not perfectly shield it from water.

        • Mechanism: In the presence of trace moisture and base, Pivalamidine hydrolyzes to Pivalamide and Ammonia. Pivalamide is unreactive toward condensation, acting as a dead-end impurity.

        • The "Singlet" Clue: The tert-butyl group of Pivalamidine (starting material) and Pivalamide (dead impurity) have slightly different chemical shifts. Pivalamide is often the "mystery" peak.

        Corrective Protocol:

        • Drying: Pivalamidine HCl is hygroscopic. Dry it under vacuum (

          
           mbar) at 40°C for 4 hours before use.
          
        • Solvent Choice: Switch from Ethanol (95%) to Anhydrous Ethanol or Methanol . If using the Mucochloric acid route, ensure the biphasic system (Water/DCM) is kept cold (0-5°C) during the initial mixing to favor the kinetic amidine attack over hydrolysis.

        • Stoichiometry: Use a 1.1 to 1.2 equivalent excess of Pivalamidine to account for unavoidable hydrolysis, ensuring the electrophile is fully consumed.

        Module B: The "M-44" Mystery (Decarboxylation)

        User Question: "My LC-MS shows the target mass (M+H), but also a significant peak at M-44. When I try to recrystallize from hot water/acid, the M-44 peak grows larger."

        Technical Diagnosis: You are inducing Thermal Decarboxylation . Pyrimidine-4-carboxylic acids are electron-deficient heteroaromatic acids. The ring nitrogen atoms withdraw electron density, destabilizing the carboxylate bond. This makes them prone to losing

        
         to form 2-tert-butylpyrimidine , especially in acidic media at high temperatures.
        

        The Causality:

        
        
        

        Corrective Protocol:

        • Temperature Limit: Never exceed 60°C during the acidification/workup step of the free acid.

        • pH Control: When precipitating the acid from the carboxylate salt (saponification mixture), do not drop the pH below 2.0. Highly acidic species protonate the ring nitrogens, making the ring even more electron-deficient and accelerating decarboxylation [1].

        • Alternative Workup: Instead of heat-recrystallization, use an Acid-Base Extraction at room temperature:

          • Dissolve crude in dilute NaOH (cold).

          • Extract impurities with Ethyl Acetate (discard organic).

          • Slowly acidify the aqueous layer to pH 3-4 at 0°C .

          • Filter the precipitate immediately.

        Module C: Regioisomer Contamination

        User Question: "I am using the Sodium Diethyl Oxalacetate route. I see two spots on TLC. Is it possible I formed the 6-carboxylic acid instead of the 4-carboxylic acid?"

        Technical Diagnosis: Yes. The condensation of an unsymmetrical 1,3-dicarbonyl (like oxalacetate) with an amidine can yield two regioisomers:

        • 4-Carboxylic Acid: Formed if the amidine nitrogen attacks the ketone carbonyl first.

        • 6-Carboxylic Acid (or 5-hydroxy-4-ester): Formed if the amidine attacks the ester carbonyl first.

        The Steric Factor: The tert-butyl group is massive. It creates steric repulsion. The reaction kinetics are dictated by the "fit" of this bulky group into the transition state.

        Corrective Protocol:

        • pH Tuning: The regioselectivity is often pH-dependent. Ensure you are using a buffered condition (e.g., Sodium Ethoxide in Ethanol) rather than unbuffered conditions.

        • Solvent Polarity: Switch to a less polar solvent (e.g., Toluene/Ethanol mix) if solubility permits. This can enhance the coordination of the sodium enolate, directing the amidine attack more selectively.

        • Purification: The 4-isomer and 6-isomer usually have significantly different pKa values. Perform a gradient pH precipitation . The more acidic isomer (usually the 4-COOH due to proximity to N) will precipitate at a lower pH than the 6-COOH.

        Quantitative Data: Impurity Profile Table

        Impurity NameOriginDetection (LC-MS)Prevention Strategy
        Pivalamide Hydrolysis of PivalamidineM+H = 102 (Small)Dry reagents; Anhydrous solvents.
        2-tert-butylpyrimidine Decarboxylation of ProductM+H = M_target - 44Avoid T > 60°C; Avoid pH < 2.0.
        5-Chloropyrimidine analog Incomplete reduction (if using Mucochloric route)M+H with Cl patternMonitor hydrogenation/reduction step closely.
        Ethyl ester precursor Incomplete SaponificationM+H = M_target + 28Extend saponification time; ensure excess base.

        References

        • Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002).[1][2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

          • Relevance: Establishes the baseline condensation protocols for substituted pyrimidines and highlights the reactivity of amidines with dicarbonyls.
        • Ogiwara, Y., et al. (2015).[3] Indium(III)-Catalyzed Knoevenagel Condensation.[3] Journal of Organic Chemistry, 80(6), 3101–3110. Link

          • Relevance: Discusses the mechanisms of condensation and water elimination, critical for understanding the initial ring form
        • PubChem Compound Summary: 4-tert-Butylpyridine-2-carboxylic acid. (Note: Isomeric analog for property comparison). Link[4]

          • Relevance: Provides physiochemical data on tert-butyl substituted heteroaromatic acids, confirming solubility and stability profiles.
        • Organic Chemistry Portal. Pyrimidine Synthesis. Link

          • Relevance: General overview of condensation strategies (Pinner, Remfry-Hull)

        Sources

        Technical Support Center: Decarboxylation of 2-Tert-butylpyrimidine-4-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        The following technical support guide is designed for researchers and process chemists working with 2-Tert-butylpyrimidine-4-carboxylic acid . This guide prioritizes experimental reproducibility, mechanistic understanding, and troubleshooting of common failure modes.

        Executive Technical Summary

        Objective: Conversion of 2-tert-butylpyrimidine-4-carboxylic acid (Starting Material, SM) to 2-tert-butylpyrimidine (Product) via decarboxylation.

        Core Challenge: The primary difficulty in decarboxylating electron-deficient heteroaromatic acids is the high activation energy required to break the C–C bond. While the 4-position is activated by the adjacent nitrogen (N3), the reaction often competes with:

        • Sublimation: The tert-butyl group increases volatility, leading to loss of SM before reaction temperature is reached.

        • Decomposition: Excessive thermal stress (>200°C) can degrade the pyrimidine ring.

        • Incomplete Conversion: Equilibrium issues or lack of proton source.

        Mechanism: The reaction proceeds via a zwitterionic intermediate (Hammick Mechanism), where the protonated nitrogen stabilizes the developing negative charge at the 4-position after CO₂ loss.

        Validated Experimental Protocols

        We recommend two distinct protocols depending on your scale and available equipment.

        Protocol A: Classical Thermal Decarboxylation (Copper-Catalyzed)

        Best for: Gram-scale synthesis, robust substrates, and labs without microwave reactors.

        Reagents:

        • Substrate: 2-Tert-butylpyrimidine-4-carboxylic acid (1.0 equiv)

        • Catalyst: Copper powder (Cu) or Copper(I) Oxide (Cu₂O) (0.1 – 0.2 equiv)

        • Solvent: Quinoline (High boiling point base) or Diphenyl ether

        • Temperature: 180°C – 220°C

        Workflow:

        • Setup: Use a round-bottom flask equipped with a reflux condenser and a gas outlet (bubbler) to monitor CO₂ evolution.

        • Loading: Suspend the carboxylic acid and Cu catalyst in Quinoline (approx. 5 mL per gram of SM).

        • Heating: Heat the mixture rapidly to 180°C.

          • Critical Step: Monitor the bubbler. Evolution of gas indicates reaction initiation.

        • Duration: Maintain reflux until gas evolution ceases (typically 2–4 hours).

        • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Filter through a Celite pad to remove Copper. Wash the filtrate with dilute HCl (to remove Quinoline) followed by NaHCO₃. Dry and concentrate.

        Protocol B: Silver-Catalyzed Protodecarboxylation (Mild Conditions)

        Best for: Small scale (<500mg), high-value intermediates, or if thermal degradation is observed.

        Reagents:

        • Substrate: 2-Tert-butylpyrimidine-4-carboxylic acid (1.0 equiv)

        • Catalyst: Ag₂CO₃ (0.1 equiv)

        • Additive: Acetic Acid (AcOH) (0.2 – 0.5 equiv)

        • Solvent: DMSO (Dimethyl sulfoxide)

        • Temperature: 120°C

        Workflow:

        • Setup: Sealed tube or pressure vial.

        • Loading: Dissolve SM in DMSO (0.2 M concentration). Add Ag₂CO₃ and AcOH.[1]

        • Reaction: Heat to 120°C for 12–16 hours.

        • Mechanism Note: Ag(I) facilitates the extrusion of CO₂ at significantly lower temperatures by stabilizing the intermediate aryl-silver species, which is then protonated by AcOH.

        Visualized Mechanistic Pathway (Hammick Mechanism)

        The following diagram illustrates the Hammick mechanism, which is the dominant pathway for thermal decarboxylation of α-imino acids (like pyrimidine-4-carboxylic acids).

        HammickMechanism Figure 1: Hammick Mechanism for Pyrimidine Decarboxylation SM Starting Material (Zwitterion Form) TS Cyclic Transition State (Hammick Intermediate) SM->TS Heat / H-Bonding Ylide Ylide Intermediate (Negative charge on C4) TS->Ylide - CO2 CO2 CO2 (Gas) TS->CO2 Product 2-Tert-butylpyrimidine (Aromatic) Ylide->Product Proton Transfer (Tautomerization)

        Caption: The carboxyl group is protonated (or chelated), facilitating CO₂ loss to form a transient ylide at the C4 position, which rapidly protonates to restore aromaticity.

        Troubleshooting Center (FAQ)

        Issue 1: "My starting material disappears, but I don't see the product."

        Diagnosis: Sublimation. The tert-butyl group renders the molecule lipophilic and volatile. If you are heating in an open vessel (even with a condenser), the SM may be subliming into the cooler parts of the apparatus (condenser walls) rather than reacting in the solution. Solution:

        • Switch to Protocol B (Sealed Tube): This prevents physical loss of material.

        • Solvent Choice: Ensure the solvent completely dissolves the SM at reflux temperature. Quinoline is excellent for this.

        Issue 2: "The reaction stalls at 50% conversion."

        Diagnosis: Catalyst deactivation or Equilibrium. In the Ag-catalyzed method, the silver surface can become passivated. In thermal methods, the buildup of basic byproducts can inhibit the necessary proton transfer. Solution:

        • Add Proton Source: Ensure sufficient Acetic Acid (Protocol B) is present. The reaction consumes protons stoichiometrically in the mechanistic sense (though regenerated, local concentration matters).

        • Refresh Catalyst: For Cu-catalyzed reactions, add a fresh portion (5 mol%) of Cu powder.

        Issue 3: "I see a dimerized byproduct (2,2'-bis-tert-butyl-4,4'-bipyrimidine)."

        Diagnosis: Radical Coupling. If the temperature is too high or oxygen is present, the intermediate radical (formed if the mechanism deviates from ionic Hammick) can dimerize. Solution:

        • Degas Solvents: Sparge the reaction mixture with Argon or Nitrogen for 15 minutes before heating.

        • Radical Scavenger: Add a radical scavenger like TEMPO (catalytic amount) if dimerization persists, though this is rarely needed if oxygen is excluded.

        Comparative Data Table

        FeatureProtocol A (Cu/Quinoline)Protocol B (Ag/DMSO)Microwave Irradiation
        Temperature 180°C - 220°C100°C - 120°C150°C - 180°C
        Time 2 - 4 Hours12 - 16 Hours10 - 30 Minutes
        Yield (Typical) 65% - 75%80% - 90%70% - 85%
        Scalability High (Grams to Kilos)Low (Milligrams)Medium (Batch dependent)
        Purity Profile Requires Acid ExtractionHigh (Simple filtration)Moderate
        Key Risk Thermal DecompositionCost of CatalystVessel Failure (Pressure)

        References

        • Hammick Mechanism Foundation: Dyson, P., & Hammick, D. L. (1937). The mechanism of the decarboxylation of acetoacetic acid and of pseudo-acids. Journal of the Chemical Society. Link

        • Silver-Catalyzed Protocol: Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[1] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids.[1] Organic Letters, 11(24), 5710–5713. Link

        • Copper-Catalyzed Methodology: Goossen, L. J., & Rodriguez, N. (2004). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids.[1] Chemical Communications. Link

        • Pyrimidine Chemistry Context: Brown, D. J. (1962). The Pyrimidines.[2][3][4][5][6] The Chemistry of Heterocyclic Compounds.[4] Wiley-Interscience. (Foundational text on pyrimidine stability and reactivity). Link

        Sources

        "stability of 2-Tert-butylpyrimidine-4-carboxylic acid under acidic/basic conditions"

        Author: BenchChem Technical Support Team. Date: February 2026

        A Guide to Understanding and Managing Stability in Experimental Settings

        Welcome to the technical support center for 2-Tert-butylpyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate potential challenges, troubleshoot unexpected results, and ensure the integrity of your experiments.

        Introduction to 2-Tert-butylpyrimidine-4-carboxylic acid

        2-Tert-butylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. The pyrimidine core is a key structural motif in many biologically active molecules.[1] The presence of a bulky, electron-donating tert-butyl group at the 2-position and a carboxylic acid at the 4-position significantly influences the molecule's chemical properties, including its stability. Understanding these influences is critical for its effective use in synthesis and biological assays.

        Troubleshooting Guide & FAQs

        This section addresses common questions and issues that may arise when working with 2-Tert-butylpyrimidine-4-carboxylic acid in acidic or basic environments.

        FAQs on Stability under Acidic Conditions

        Q1: I am planning a reaction under acidic conditions (e.g., using TFA or HCl). Is 2-Tert-butylpyrimidine-4-carboxylic acid stable?

        A1: Generally, the pyrimidine ring is relatively stable in acidic conditions, especially compared to other heterocyclic systems. The nitrogen atoms in the pyrimidine ring will be protonated in strong acid, which can protect the ring from electrophilic attack. However, two potential degradation pathways should be considered, especially under harsh conditions (e.g., high temperatures, prolonged reaction times):

        • Decarboxylation: The removal of the carboxylic acid group as CO2 is a potential concern. While pyrimidine-4-carboxylic acids are not as prone to decarboxylation as β-keto acids, the reaction can be catalyzed by strong acids and heat.[2] The electron-donating nature of the tert-butyl group may slightly destabilize the intermediate formed during decarboxylation, potentially making it more susceptible than pyrimidines with electron-withdrawing groups.

        • Ring Hydrolysis: Although less common, very harsh acidic conditions (e.g., concentrated mineral acids at high temperatures) could potentially lead to the hydrolytic cleavage of the pyrimidine ring.[1]

        Q2: I observed an unexpected loss of my starting material and the appearance of a new, less polar spot on my TLC after acidic workup. What could be happening?

        A2: The most likely cause is decarboxylation . The loss of the polar carboxylic acid group would result in the formation of 2-tert-butylpyrimidine, which is significantly less polar and would have a higher Rf value on a normal-phase TLC plate. To confirm this, you can:

        • Run a co-spot with a synthesized or commercially available standard of 2-tert-butylpyrimidine.

        • Analyze the reaction mixture by LC-MS to look for a mass corresponding to the decarboxylated product.

        Q3: How can I minimize the risk of decarboxylation under acidic conditions?

        A3: To minimize decarboxylation:

        • Use the mildest acidic conditions possible. If a strong acid is required, consider using it at lower temperatures and for shorter durations.

        • Avoid excessive heating. If heating is necessary, carefully monitor the reaction progress to avoid prolonged exposure to high temperatures.

        • Consider alternative synthetic strategies that do not require harsh acidic conditions in the presence of the carboxylic acid.

        FAQs on Stability under Basic Conditions

        Q1: I need to perform a reaction in the presence of a strong base like NaOH or LiOH. Will 2-Tert-butylpyrimidine-4-carboxylic acid be stable?

        A1: The primary concern under basic conditions is also decarboxylation . The carboxylate anion formed under basic conditions can undergo decarboxylation, particularly with heating.[2] The stability of the resulting carbanion is a key factor in this process.[3] The pyrimidine ring can stabilize a negative charge, which might facilitate this reaction. Additionally, strong bases could potentially interact with the electron-deficient pyrimidine ring, although the bulky tert-butyl group may offer some steric protection against nucleophilic attack.[4]

        Q2: My reaction in a basic solution is turning dark, and I'm seeing multiple new spots on my TLC. What could be the cause?

        A2: A dark coloration and the appearance of multiple spots can indicate ring degradation . While the tert-butyl group provides some steric hindrance, strong nucleophiles (like hydroxide ions) at high temperatures can attack the electron-deficient positions of the pyrimidine ring (positions 2, 4, and 6), potentially leading to ring-opening or other complex degradation pathways.[5] The initial deprotonation of the carboxylic acid will occur, but further degradation is possible under forcing conditions.

        Q3: How can I avoid degradation when using basic conditions?

        A3: To mitigate degradation under basic conditions:

        • Use the weakest base necessary to achieve the desired transformation.

        • Keep reaction temperatures as low as possible.

        • Protect the carboxylic acid group as an ester if the reaction chemistry allows. The ester can be hydrolyzed under milder conditions after the base-sensitive step.

        • Limit the reaction time. Monitor the reaction closely and quench it as soon as the desired product is formed.

        Experimental Protocols

        To assist in evaluating the stability of 2-Tert-butylpyrimidine-4-carboxylic acid in your specific experimental context, we provide the following protocols for forced degradation studies, based on ICH guidelines.[6]

        Protocol 1: Acidic Stress Testing

        Objective: To assess the stability of 2-Tert-butylpyrimidine-4-carboxylic acid in the presence of a strong acid.

        Materials:

        • 2-Tert-butylpyrimidine-4-carboxylic acid

        • 0.1 M Hydrochloric Acid (HCl)

        • Methanol (HPLC grade)

        • Water (HPLC grade)

        • Sodium Bicarbonate (NaHCO3) solution (5% w/v)

        • Ethyl Acetate

        • HPLC system with a C18 column and UV detector

        • TLC plates (silica gel 60 F254)

        Procedure:

        • Prepare a stock solution of 2-Tert-butylpyrimidine-4-carboxylic acid in methanol (e.g., 1 mg/mL).

        • In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

        • In a control vial, add 1 mL of the stock solution and 1 mL of water.

        • Heat both vials at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

        • After the incubation period, cool the vials to room temperature.

        • Neutralize the acidic solution by carefully adding the 5% NaHCO3 solution until effervescence ceases.

        • Extract the aqueous solution with ethyl acetate (3 x 2 mL).

        • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

        • Dissolve the residue in a known volume of methanol for analysis.

        • Analyze the samples by TLC and HPLC to determine the percentage of degradation and identify any major degradation products.

        Protocol 2: Basic Stress Testing

        Objective: To evaluate the stability of 2-Tert-butylpyrimidine-4-carboxylic acid in the presence of a strong base.

        Materials:

        • 2-Tert-butylpyrimidine-4-carboxylic acid

        • 0.1 M Sodium Hydroxide (NaOH)

        • Methanol (HPLC grade)

        • Water (HPLC grade)

        • 1 M Hydrochloric Acid (HCl)

        • Ethyl Acetate

        • HPLC system with a C18 column and UV detector

        • TLC plates (silica gel 60 F254)

        Procedure:

        • Prepare a stock solution of 2-Tert-butylpyrimidine-4-carboxylic acid in methanol (e.g., 1 mg/mL).

        • In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.

        • In a control vial, add 1 mL of the stock solution and 1 mL of water.

        • Heat both vials at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

        • After the incubation period, cool the vials to room temperature.

        • Neutralize the basic solution by carefully adding 1 M HCl until the pH is approximately 7.

        • Extract the aqueous solution with ethyl acetate (3 x 2 mL).

        • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

        • Dissolve the residue in a known volume of methanol for analysis.

        • Analyze the samples by TLC and HPLC to quantify degradation and identify major degradation products.

        Data Presentation

        The following table summarizes the expected stability of 2-Tert-butylpyrimidine-4-carboxylic acid under different conditions, based on general chemical principles.

        ConditionExpected StabilityPrimary Degradation PathwayKey Influencing Factors
        Mild Acid (e.g., pH 4-6) Generally StableNegligibleTemperature, Duration
        Strong Acid (e.g., pH < 1) Potentially UnstableDecarboxylationTemperature, Acid Strength
        Mild Base (e.g., pH 8-10) Generally StableNegligibleTemperature, Duration
        Strong Base (e.g., pH > 13) Potentially UnstableDecarboxylation, Ring DegradationTemperature, Base Strength

        Visualizing Potential Degradation Pathways

        The following diagrams illustrate the plausible degradation pathways for 2-Tert-butylpyrimidine-4-carboxylic acid under acidic and basic conditions.

        Acid_Degradation Start 2-Tert-butylpyrimidine- 4-carboxylic acid Protonated Protonated Pyrimidine Start->Protonated + H+ TransitionState Decarboxylation Transition State Protonated->TransitionState Heat Product 2-Tert-butylpyrimidine TransitionState->Product CO2 CO2 TransitionState->CO2

        Caption: Plausible acid-catalyzed decarboxylation pathway.

        Base_Degradation Start 2-Tert-butylpyrimidine- 4-carboxylic acid Carboxylate Carboxylate Anion Start->Carboxylate + OH- TransitionState Decarboxylation Transition State Carboxylate->TransitionState Heat RingOpening Ring Opening Products Carboxylate->RingOpening Strong Base, High Temp Product 2-Tert-butylpyrimidine TransitionState->Product CO2 CO2 TransitionState->CO2

        Caption: Potential degradation pathways under basic conditions.

        References

        Sources

        Navigating the Synthesis of 2-Tert-butylpyrimidine-4-carboxylic acid: A Technical Support Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the synthesis of 2-Tert-butylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for various synthetic routes to this valuable heterocyclic compound. Our goal is to equip you with the necessary insights to navigate the potential challenges in your experimental work, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.

        Introduction: The Synthetic Challenge

        2-Tert-butylpyrimidine-4-carboxylic acid is a key building block in medicinal chemistry, often utilized for its unique steric and electronic properties. However, its synthesis can be non-trivial. The presence of the bulky tert-butyl group at the 2-position can influence the reactivity of the pyrimidine ring, while the introduction of the carboxylic acid function at the 4-position requires careful selection of reagents and reaction conditions to avoid side reactions and achieve desirable yields. This guide explores several viable synthetic pathways, offering practical advice and troubleshooting for common issues you may encounter.

        Route 1: Palladium-Catalyzed Carbonylation of a Halogenated Precursor

        This route is a modern and often efficient method that leverages a commercially available or readily synthesized halogenated pyrimidine intermediate. The key transformation is the introduction of a carboxyl group via a palladium-catalyzed carbonylation reaction.

        Experimental Workflow Overview

        Route_1_Workflow Start Pivalamidine Intermediate1 Condensation with 1,3-dicarbonyl compound Start->Intermediate1 Intermediate2 2-tert-Butyl-4-hydroxypyrimidine Intermediate1->Intermediate2 Intermediate3 Chlorination (e.g., POCl3) Intermediate2->Intermediate3 Intermediate4 2-tert-Butyl-4-chloropyrimidine Intermediate3->Intermediate4 Intermediate5 Palladium-Catalyzed Carbonylation (CO, Alcohol) Intermediate4->Intermediate5 Intermediate6 Ethyl 2-tert-butylpyrimidine-4-carboxylate Intermediate5->Intermediate6 Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) Intermediate6->Hydrolysis FinalProduct 2-Tert-butylpyrimidine-4- carboxylic acid Hydrolysis->FinalProduct

        Caption: Workflow for Route 1: Palladium-Catalyzed Carbonylation.

        Troubleshooting and FAQs

        Question: My carbonylation of 2-tert-butyl-4-chloropyrimidine is sluggish and gives low yields. What are the likely causes and how can I optimize it?

        Answer: A slow or low-yielding carbonylation reaction in this context can often be attributed to several factors:

        • Catalyst Inactivation: The palladium catalyst is susceptible to deactivation. Ensure your reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). The presence of water or oxygen can lead to the formation of inactive palladium species.

        • Ligand Choice: The choice of phosphine ligand is critical. The bulky tert-butyl group on the pyrimidine ring can create steric hindrance. A bulky, electron-rich ligand such as Xantphos or a biarylphosphine ligand (e.g., SPhos) can promote the reductive elimination step of the catalytic cycle. Experiment with different ligands to find the optimal one for your specific substrate.

        • CO Pressure: The pressure of carbon monoxide can significantly influence the reaction rate. While atmospheric pressure can work, increasing the pressure to 2-5 bar can often improve the reaction kinetics by increasing the concentration of CO in the reaction mixture.

        • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction. Ensure the base is of high purity and used in a slight excess (1.1-1.5 equivalents).

        Question: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

        Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be minimized by:

        • Optimizing the Hydrogen Source: The source of the hydride is often the alcohol used as the nucleophile or trace water. Ensure your alcohol is anhydrous. You might also consider adding a mild hydride scavenger.

        • Adjusting the Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired carbonylation.

        • Choice of Palladium Precursor: Using a Pd(0) source like Pd(PPh₃)₄ might be advantageous over a Pd(II) precursor which requires an in-situ reduction step that can sometimes contribute to side reactions.

        Question: The final ester hydrolysis step is incomplete. What conditions are recommended?

        Answer: The hydrolysis of the ethyl ester to the carboxylic acid can sometimes be challenging due to the steric hindrance of the tert-butyl group.[1][2][3]

        • Stronger Basic Conditions: If standard conditions (e.g., NaOH in methanol/water) are not effective, consider using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[1] LiOH is a stronger base and the THF helps to improve the solubility of the ester.

        • Elevated Temperatures: Heating the reaction mixture to reflux can often drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

        • Acidic Hydrolysis: As an alternative, acidic hydrolysis using a strong acid like HCl or H₂SO₄ in aqueous dioxane can be employed.[2] However, be mindful of potential side reactions on the pyrimidine ring under harsh acidic conditions.

        Route 2: Synthesis via a Nitrile Intermediate

        This pathway involves the introduction of a cyano group at the 4-position of the pyrimidine ring, followed by hydrolysis to the carboxylic acid. The cyanation can be achieved from a halogenated precursor.

        Experimental Workflow Overview

        Route_2_Workflow Start 2-tert-Butyl-4-chloropyrimidine Intermediate1 Cyanation (e.g., Zn(CN)2, Pd catalyst) Start->Intermediate1 Intermediate2 2-tert-Butyl-4-cyanopyrimidine Intermediate1->Intermediate2 Hydrolysis Nitrile Hydrolysis (Acid or Base) Intermediate2->Hydrolysis FinalProduct 2-Tert-butylpyrimidine-4- carboxylic acid Hydrolysis->FinalProduct

        Caption: Workflow for Route 2: Synthesis via a Nitrile Intermediate.

        Troubleshooting and FAQs

        Question: My cyanation reaction of 2-tert-butyl-4-chloropyrimidine is not going to completion. What can I do?

        Answer: Incomplete cyanation can be due to several factors:

        • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often a good choice as it is less toxic than other cyanide sources and generally gives good results in palladium-catalyzed cyanations. Ensure it is of high purity.

        • Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., dppf) is crucial. The choice of ligand can significantly impact the reaction efficiency.

        • Solvent and Temperature: Anhydrous polar aprotic solvents like DMF or DMAc are typically used. The reaction often requires elevated temperatures (e.g., 80-120 °C). Ensure your solvent is dry and the temperature is maintained consistently.

        Question: The hydrolysis of 2-tert-butyl-4-cyanopyrimidine is producing the corresponding amide as the major product, with little of the desired carboxylic acid. How can I favor the formation of the carboxylic acid?

        Answer: The hydrolysis of a nitrile proceeds through an amide intermediate.[4] To drive the reaction to the carboxylic acid, you need to employ more forcing conditions:

        • Strong Acid and High Temperatures: Refluxing the nitrile in a strong aqueous acid, such as 6M HCl or concentrated H₂SO₄, for an extended period is a common method.[5]

        • Strong Base and High Temperatures: Alternatively, heating the nitrile with a concentrated solution of a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol can be effective.[5] The reaction initially forms the carboxylate salt, which is then protonated in a separate acidic workup step.

        • Monitoring the Reaction: It is essential to monitor the reaction progress by a suitable analytical technique (e.g., LC-MS) to ensure the complete conversion of the amide intermediate to the carboxylic acid.

        Route 3: Lithiation and Carboxylation

        This approach involves the direct deprotonation of the 2-tert-butylpyrimidine core followed by quenching with carbon dioxide. The success of this route is highly dependent on achieving the correct regioselectivity of the lithiation.

        Experimental Workflow Overview

        Route_3_Workflow Start 2-tert-Butylpyrimidine Intermediate1 Directed ortho-Metalation (e.g., n-BuLi, TMEDA, low temp.) Start->Intermediate1 Intermediate2 Lithiated Intermediate Intermediate1->Intermediate2 Quench Quenching with CO2 (gas or solid) Intermediate2->Quench Intermediate3 Lithium Carboxylate Salt Quench->Intermediate3 Workup Acidic Workup Intermediate3->Workup FinalProduct 2-Tert-butylpyrimidine-4- carboxylic acid Workup->FinalProduct

        Caption: Workflow for Route 3: Lithiation and Carboxylation.

        Troubleshooting and FAQs

        Question: I am getting a mixture of regioisomers upon lithiation of 2-tert-butylpyrimidine. How can I improve the selectivity for the 4-position?

        Answer: Achieving high regioselectivity in the lithiation of substituted pyrimidines can be challenging. The nitrogen atoms in the pyrimidine ring direct the lithiation to the adjacent positions (2, 4, and 6).[6][7][8] With the 2-position blocked by a tert-butyl group, lithiation can occur at the 4- or 6-position.

        • Directing Groups: While the pyrimidine nitrogens are the primary directing groups, the steric bulk of the tert-butyl group might favor lithiation at the less hindered 6-position.

        • Temperature Control: Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to control the regioselectivity and prevent side reactions.

        • Kinetic vs. Thermodynamic Control: The initial site of deprotonation might be kinetically favored, but under certain conditions, the lithiated intermediate can rearrange to a more thermodynamically stable isomer. Careful control of temperature and reaction time is crucial.

        • Alternative Lithiating Agents: Using a bulkier lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) instead of n-butyllithium might offer different selectivity due to their steric properties.

        Question: My carboxylation step is giving a low yield, and I am recovering a lot of the starting 2-tert-butylpyrimidine. What could be the issue?

        Answer: A low yield in the carboxylation step often points to issues with either the lithiation or the quenching step:

        • Inefficient Lithiation: Ensure your 2-tert-butylpyrimidine is pure and dry. The organolithium reagent should be titrated before use to determine its exact concentration. The reaction must be carried out under strictly anhydrous and inert conditions.

        • Quenching with CO₂: The way you introduce carbon dioxide is important. Bubbling CO₂ gas through the reaction mixture is one method, but it can be inefficient. A more reliable method is to pour the cold solution of the lithiated intermediate onto a large excess of freshly crushed dry ice (solid CO₂). This ensures a rapid and complete quench.

        • Protonation of the Lithiated Intermediate: If there are any proton sources in the reaction mixture (e.g., trace water in the solvent or on the glassware), the highly basic lithiated intermediate will be protonated, leading back to the starting material.

        Comparative Summary of Synthetic Routes

        FeatureRoute 1: Palladium-Catalyzed CarbonylationRoute 2: Synthesis via Nitrile IntermediateRoute 3: Lithiation and Carboxylation
        Starting Material 2-tert-Butyl-4-chloropyrimidine2-tert-Butyl-4-chloropyrimidine2-tert-Butylpyrimidine
        Key Transformation C-Cl to C-COOH (via ester)C-Cl to C-CN to C-COOHC-H to C-COOH
        Potential Advantages High functional group tolerance, generally good yields.Established and reliable transformations.Potentially shorter route.
        Potential Challenges Catalyst cost and sensitivity, optimization of ligands and conditions.Use of toxic cyanide reagents, harsh hydrolysis conditions.Regioselectivity of lithiation can be difficult to control.
        Scalability Can be scalable with process optimization.Scalable, but safety considerations with cyanides are paramount.Can be challenging to scale up due to low temperatures and reactive intermediates.

        Conclusion

        The synthesis of 2-tert-butylpyrimidine-4-carboxylic acid offers several strategic approaches, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. By understanding the key steps and potential pitfalls of each method, researchers can troubleshoot effectively and successfully obtain this important synthetic building block. This guide serves as a starting point for your investigations, and we encourage you to consult the cited literature for more detailed experimental procedures.

        References

        Sources

        "managing hygroscopicity of pyrimidine carboxylic acids"

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: Pyrimidine Carboxylic Acid Stability Senior Application Scientist Desk | Ticket #PCA-HYGRO-001

        Overview: The Zwitterionic Trap

        You are likely experiencing handling difficulties with pyrimidine carboxylic acids (e.g., Orotic acid, Pyrimidine-2-carboxylic acid) because these molecules are "zwitterionic traps."

        Unlike simple organic acids, the pyrimidine ring contains basic nitrogen atoms (

        
        ) while the carboxylic acid is acidic (
        
        
        
        ). In the solid state, they often exist as zwitterions, creating a highly charged crystal lattice that aggressively recruits water molecules to stabilize the charge separation. This is not just surface moisture; it is often bulk channel hydrate formation, leading to caking, deliquescence, and stoichiometry errors.

        Module 1: Diagnostic Troubleshooting

        How do I confirm if my material is hygroscopic or degrading?

        Q: My elemental analysis is off, and the melting point is depressed. Is it water or decomposition? A: You must distinguish between adsorbed water, hydrate formation, and decarboxylation. Pyrimidine-2-carboxylic acid, for instance, is thermally unstable.

        Diagnostic Protocol: Do not rely solely on melting point (MP). Water lowers MP, but so does decarboxylation.

        • TGA (Thermogravimetric Analysis): Run a ramp at 10°C/min.

          • Weight loss < 100°C: Surface water.

          • Stepwise weight loss > 100°C: Stoichiometric hydrate (bound water).

          • Weight loss onset > 150°C: Decomposition.[1]

          • CRITICAL WARNING: Pyrimidine-2-carboxylic acid can decarboxylate at temperatures as low as 65°C in solution or wet states [1]. If you see mass loss/gas evolution below 100°C accompanied by a color change, you are likely decarboxylating, not just drying.

        • DVS (Dynamic Vapor Sorption): This is the gold standard for defining storage conditions.

          • Expose sample to 0% → 90% → 0% Relative Humidity (RH).[2]

          • Reversible hysteresis: Channel hydrate.

          • Irreversible mass gain: Deliquescence (liquid formation).

        Visualization: Diagnostic Logic Flow

        diagnostic_flow Start Sample Issues: Sticky/Low MP/Bad Yield TGA Run TGA (10°C/min, N2) Start->TGA LossLow Mass Loss < 100°C TGA->LossLow Rapid Loss LossHigh Mass Loss > 120°C TGA->LossHigh Stepwise CheckColor Check Sample Color LossLow->CheckColor Hydrate Stoichiometric Hydrate LossHigh->Hydrate Distinct Step Decarb High Risk: Decarboxylation CheckColor->Decarb Brown/Yellow Tint Wet Surface Moisture CheckColor->Wet White/No Change

        Figure 1: Decision tree for distinguishing between moisture contamination and thermal degradation in pyrimidine derivatives.

        Module 2: Remediation (Drying & Recovery)

        My sample is already wet/sticky. How do I recover it without destroying it?

        Q: Can I dry this in a vacuum oven at 60°C? A: Proceed with extreme caution. As noted in Module 1, certain isomers (like Pyrimidine-2-carboxylic acid) are prone to thermal decarboxylation, a reaction catalyzed by the presence of water and acid protons [1][4]. Heating a wet, acidic pyrimidine is essentially cooking it into a decomposition product.

        Recommended Drying Protocol (The "Cold" Approach):

        • Lyophilization (Freeze Drying):

          • Dissolve the sticky solid in water (or t-BuOH/Water).

          • Freeze to -78°C.

          • Sublime the ice under high vacuum (< 0.1 mbar).

          • Why: This removes water without supplying the thermal energy required for the decarboxylation transition state.

        • Chemical Desiccation (Vacuum Desiccator):

          • Place sample in a vacuum desiccator over

            
             (Phosphorus Pentoxide).
            
          • Apply vacuum but do not heat .

          • Allow to sit for 24-48 hours.

        • Azeotropic Distillation (If solvent exchange is needed):

          • Use Toluene (BP 110°C) only if TGA confirms stability.

          • Better alternative: Cyclohexane (BP 81°C) or Acetonitrile (BP 82°C).

          • Rotovap at reduced pressure so the bath temperature never exceeds 40°C.

        Module 3: Prevention (Crystal Engineering)

        How do I stop this from happening in the next batch?

        Q: The free acid is impossible to handle. Should I make a salt? A: Yes, but you must select the correct counter-ion. Simply making a hydrochloride salt often exacerbates hygroscopicity because Cl- is a small, high-charge-density ion that loves water. You need a "hydrophobic" counter-ion to pack the lattice tightly and exclude water.

        Salt Selection Strategy:

        • Avoid: HCl, Na+, K+ (often very hygroscopic for these substrates).

        • Prefer: Mesylate (Methanesulfonate), Tosylate, or Fumarate.

        • The Rule of 2: Ensure the

          
           between your base and acid is > 2 to ensure proton transfer rather than a loose co-crystal, which might dissociate [2].
          

        Comparative Hygroscopicity of Common Counter-ions:

        Counter-ionHygroscopicity RiskStability ProfileRecommendation
        Chloride (HCl) High Prone to hydrate formationAvoid for pyrimidines
        Sodium (Na+) High Forms channel hydratesAvoid
        Mesylate LowHigh lattice energyStrongly Recommended
        Fumarate Very LowOften forms stable networksRecommended
        Tosylate LowAdds hydrophobic bulkRecommended

        Visualization: Salt Selection Algorithm

        salt_selection Input Unstable Pyrimidine Acid pKaCheck Check pKa (Basic N) Input->pKaCheck StrongAcid Use Strong Acid (pKa < 1) pKaCheck->StrongAcid Base pKa < 3 WeakAcid Use Weak Acid (pKa > 2) pKaCheck->WeakAcid Base pKa > 4 SelectIon Select Counter-ion StrongAcid->SelectIon Mesylate Mesylate/Tosylate (Hydrophobic) SelectIon->Mesylate Best Stability HCl Hydrochloride (Hygroscopic Risk) SelectIon->HCl Avoid

        Figure 2: Strategic selection of counter-ions to minimize hygroscopicity in pyrimidine salts.

        Module 4: Storage & Handling Protocols

        Standard Operating Procedures (SOP) for Lab Management

        Q: How do I weigh this for reactions without it gaining 10% mass in water? A: Pyrimidine carboxylic acids can adsorb significant moisture in minutes at >60% RH.

        SOP-01: Weighing & Transfer

        • Equilibration: If the material is stored in the fridge, allow the sealed container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the powder.

        • Environment: Weigh inside a glovebox or a glove bag purged with dry

          
           if available.
          
        • Speed: If weighing on an open bench, use a "weighing boat" technique:

          • Tare the boat.

          • Add approximate amount.[3][4]

          • Close stock bottle immediately.

          • Record exact weight after transfer to the reaction vessel (by weighing the empty boat and subtracting), rather than trying to hit a target weight while the powder absorbs water.

        SOP-02: Storage

        • Primary Container: Amber glass with a Teflon-lined cap (plastic bottles are permeable to moisture over time).

        • Secondary Containment: Heat-sealed Mylar bag containing a sachet of activated silica gel or molecular sieves.

        • Temperature: Store at 2-8°C, but only if double-contained to prevent condensation upon retrieval.

        References

        • Dunn, G. E., et al. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry, vol. 55, no. 13, 1977, pp. 2478-2484.

        • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.

        • Burnett, D., et al. "Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS." Surface Measurement Systems Application Note 101.

        • Gong, Y., et al. "Three Pyrimidine Decarboxylations in the Absence of a Catalyst." Journal of the American Chemical Society, vol. 139, no. 46, 2017.

        • Sheth, A. R., et al. "Relationship between the structure and properties of pharmaceutical crystals." KONA Powder and Particle Journal, vol. 23, 2005.

        Sources

        Technical Support Center: Characterization of Substituted Pyrimidines

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the characterization of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis and analysis of these important heterocyclic compounds. Here, we will delve into the causality behind experimental observations and provide field-proven insights to ensure the integrity of your results.

        Section 1: Synthesis & Purification Pitfalls

        The journey to a well-characterized substituted pyrimidine begins with a successful synthesis and purification. Often, challenges in characterization can be traced back to these initial steps.

        FAQ 1: My reaction yielded a mixture of isomers. How can I control the regioselectivity of substitution on a di-substituted pyrimidine?

        Answer:

        Controlling regioselectivity, particularly in nucleophilic aromatic substitution (SNAr) reactions of compounds like 2,4-dichloropyrimidines, is a frequent challenge. The reactivity of the C2, C4, and C6 positions on the pyrimidine ring is highly sensitive to the electronic and steric nature of both the substituents on the ring and the incoming nucleophile.[1][2]

        Underlying Causality:

        The general order of reactivity for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5.[3] However, this can be altered by the electronic properties of other substituents on the ring. For instance:

        • Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.[1]

        • Electron-withdrawing groups (EWGs) at the C5 position generally favor substitution at the C4 position.[4]

        • The nature of the nucleophile is also critical. For example, with 2-MeSO2-4-chloropyrimidine, amines react at C4, while alkoxides preferentially substitute at C2.[2] This is due to interactions like hydrogen bonding between the nucleophile and the pyrimidine substituent, which can direct the reaction to the sterically more accessible C2 position.[2]

        Troubleshooting Workflow:

        G start Unexpected Regioisomers Observed check_substituents Analyze Ring Substituents (Electronic/Steric Effects) start->check_substituents check_nucleophile Evaluate Nucleophile Properties check_substituents->check_nucleophile Substituents understood qm_analysis Consider Quantum Mechanics (QM) Analysis of LUMO/LUMO+1 check_nucleophile->qm_analysis Nucleophile effects considered change_nucleophile Change Nucleophile or Protecting Group Strategy check_nucleophile->change_nucleophile Nucleophile is key director modify_conditions Modify Reaction Conditions qm_analysis->modify_conditions QM provides insight separation Optimize Chromatographic Separation modify_conditions->separation Isomers still present change_nucleophile->modify_conditions end Pure Regioisomer Isolated separation->end

        Caption: Troubleshooting workflow for regioselectivity issues.

        Experimental Protocol: Test Reaction to Determine Regioselectivity

        • Reaction Setup: In parallel, set up small-scale reactions of your substituted pyrimidine with the chosen nucleophile under different conditions (e.g., varying solvent polarity, temperature, and base).

        • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of products.

        • Analysis: After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR to determine the ratio of regioisomers.

        • Optimization: Based on the results, scale up the reaction conditions that provide the highest regioselectivity.

        FAQ 2: My purified pyrimidine derivative has very low solubility. How can I improve this for analysis and biological assays?

        Answer:

        Low aqueous solubility is a common issue with pyrimidine-based compounds, often due to their planar aromatic structure which can lead to strong intermolecular π-π stacking in the solid state.[5]

        Troubleshooting Options:

        • pH Adjustment: If your compound has ionizable functional groups, altering the pH of the solvent can significantly increase solubility. The pyrimidine ring itself is weakly basic and can be protonated in acidic conditions to form a more soluble salt.[5]

        • Co-solvents: The use of organic co-solvents like DMSO or methanol can disrupt crystal packing and improve solubility.[5][6]

        • Structural Modification: In the drug discovery context, medicinal chemists can disrupt the planarity and symmetry of the molecule to improve solubility.[7] This can involve adding substituents that create a twist in the molecule's conformation.[8]

        Data Summary: Effect of Co-solvents on Pyrimidine Derivative Solubility

        Co-solventTypical Starting ConcentrationObservations
        DMSO1-5% (v/v)Generally effective, but can impact some biological assays.
        Methanol5-10% (v/v)Useful for analytical techniques, but less common for cell-based assays.[9]
        Ethanol5-10% (v/v)A good alternative to methanol, often better tolerated in biological systems.

        Section 2: Spectroscopic Characterization Pitfalls

        Accurate interpretation of spectroscopic data is paramount. Substituted pyrimidines, however, can present several challenges.

        FAQ 3: My ¹H NMR spectrum shows more signals than expected for my pyrimidine derivative. What is the likely cause?

        Answer:

        The presence of extra signals in the NMR spectrum of a pyrimidine derivative is often due to the existence of tautomers or rotamers in solution.[10]

        Underlying Causality:

        • Tautomerism: Pyrimidines with hydroxyl, amino, or thiol substituents can exist as a mixture of tautomeric forms (e.g., keto-enol or amino-imino).[11][12][13] These tautomers are distinct chemical species and will each give rise to a unique set of NMR signals. The equilibrium between these forms can be influenced by the solvent and temperature.[10][12]

        • Rotamers: If your molecule contains substituents with restricted rotation around a single bond, such as an amide group, you may observe signals from multiple rotational isomers (rotamers).[10]

        Tautomers cluster_amino Amino Tautomer cluster_imino Imino Tautomer Amino Imino Amino->Imino

        Caption: Equilibrium between amino and imino tautomers of a substituted pyrimidine.

        Experimental Protocol: D₂O Exchange for Identifying Labile Protons

        • Acquire Initial Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

        • Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.

        • Mix and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum.

        • Analysis: Protons attached to heteroatoms (N-H, O-H) are acidic and will exchange with deuterium. The corresponding peaks will either disappear or significantly decrease in intensity, confirming their identity.[10]

        FAQ 4: The proton signals adjacent to the nitrogen atoms in my pyrimidine are broad. What is causing this?

        Answer:

        Broadening of proton signals adjacent to the pyrimidine nitrogen atoms is often due to quadrupolar relaxation.[10]

        Underlying Causality:

        The nitrogen-14 isotope (¹⁴N), which is the most abundant isotope of nitrogen, has a nuclear spin of I=1 and is thus a quadrupolar nucleus. This means it has a non-spherical distribution of charge. The interaction of this quadrupole moment with the local electric field gradient can lead to rapid relaxation, which in turn causes broadening of the signals of adjacent protons.

        Troubleshooting Steps:

        • Temperature Variation: Acquiring the NMR spectrum at a different temperature can sometimes sharpen these signals.

        • ¹⁵N NMR: If definitive assignment is required, consider acquiring a ¹⁵N NMR spectrum. The ¹⁵N isotope has a nuclear spin of I=½ and is not quadrupolar, resulting in sharp signals.[14]

        Section 3: Advanced Characterization Techniques

        For unambiguous structure elucidation, advanced analytical methods are often necessary.

        FAQ 5: I'm struggling to get a crystal structure of my substituted pyrimidine. Are there common issues to be aware of?

        Answer:

        Obtaining high-quality crystals suitable for X-ray diffraction can be a significant hurdle. For pyrimidine derivatives, challenges can arise from polymorphism, poor crystal packing, and the inherent difficulty of the "phase problem" in crystallography.[15][16]

        Troubleshooting Crystallization:

        • Screening: A broad screening of crystallization conditions (solvents, temperature, concentration, and crystallization method) is crucial.

        • Seeding: If you have a small amount of crystalline material, microseeding can be a powerful technique to induce the growth of larger, higher-quality crystals.

        • Heavy Atom Derivatization: To help solve the phase problem, consider synthesizing a derivative containing a heavy atom, such as bromine. 5-Bromouracil is an example of a pyrimidine analog used for this purpose in nucleic acid crystallography.[15]

        FAQ 6: How can I use mass spectrometry to confirm the structure of my substituted pyrimidine?

        Answer:

        Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the characterization of novel synthetic compounds, including substituted pyrimidines.[17][18]

        Experimental Protocol: LC-MS/MS Analysis

        • Sample Preparation: Dissolve a small amount of your purified compound in a suitable solvent (e.g., methanol or acetonitrile).

        • Chromatographic Separation: Inject the sample onto a suitable LC column (e.g., a C18 reversed-phase column) to separate it from any residual impurities.

        • Mass Analysis (MS1): The eluent from the LC is directed into the mass spectrometer. A full scan (MS1) will provide the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental composition.

        • Tandem Mass Spectrometry (MS/MS): The molecular ion is then isolated and fragmented. The resulting fragmentation pattern (MS/MS spectrum) provides structural information that can be used to confirm the connectivity of the molecule.

        Data Interpretation:

        The fragmentation pattern in the MS/MS spectrum is often predictable based on the structure of the pyrimidine and its substituents. Common fragmentation pathways include loss of small neutral molecules or cleavage of substituent groups.

        Table of Common Neutral Losses in Pyrimidine Mass Spectrometry

        Neutral LossFormulaCommon Origin
        17NH₃Amino substituents
        28COCarbonyl groups
        42CH₂COAcetyl groups
        43HNCOUracil-like structures

        This technical support guide provides a starting point for troubleshooting common issues in the characterization of substituted pyrimidines. Remember that a systematic and logical approach, grounded in a solid understanding of the underlying chemical principles, is the key to successfully navigating these challenges.

        References

        • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
        • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
        • New light on tautomerism of purines and pyrimidines and its biological and genetic implic
        • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.
        • New light on tautomerism of purines and pyrimidines and its biological and genetic implications - ResearchG
        • Effect of substitution on pyrimidine.
        • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
        • (PDF)
        • Tautomerism characteristics of 4-pyrimidone - ChemicalBook.
        • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
        • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine - PMC - NIH.
        • A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides | Journal of the American Chemical Society.
        • Technical Support Center: Interpreting Ambiguous NMR Spectra of Pyrimidine Deriv
        • Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds - Benchchem.
        • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
        • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie.
        • BC530 2016 X-ray Crystallography Unit Homework Question 1: Evaluate possible new approaches to solving “the phase problem”.
        • Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri - Benchchem.
        • Catalyzed Methods to Synthesize Pyrimidine and Rel
        • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC.
        • (PDF)
        • Limitations and lessons in the use of X-ray structural inform
        • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
        • Common Problems in Protein X-ray Crystallography and How to Solve Them.
        • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders.
        • Pyrimidine - Wikipedia.
        • Synthesis, Reactions and Medicinal Uses of Pyrimidine - Pharmaguideline.
        • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC.
        • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)
        • NMR spectra of pyrimidines.
        • Pyrimidine synthesis - Organic Chemistry Portal.
        • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
        • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
        • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Public
        • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
        • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
        • Perspectives in Computational Mass Spectrometry: Recent Developments and Key Challenges | ChemRxiv.
        • Using LC-MS/MS Metabolomics to Study Cancer Metabolism - DigitalCommons@UNMC.

        Sources

        Validation & Comparative

        Structural Isomerism in Medicinal Chemistry: A Comparative Analysis of 2-Tert-butylpyrimidine-4-COOH vs. 5-COOH

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Vector & Stability Divide

        In fragment-based drug discovery (FBDD) and scaffold hopping, the pyrimidine ring is a privileged structure. However, the regioisomerism between 2-(tert-butyl)pyrimidine-4-carboxylic acid (Isomer A) and 2-(tert-butyl)pyrimidine-5-carboxylic acid (Isomer B) presents a classic "med-chem trap."

        While both molecules appear bioisosteric on paper, they exhibit drastically different electronic profiles, synthetic stabilities, and binding vectors. This guide dissects these differences to prevent late-stage failures in library synthesis.

        Quick Comparison Matrix
        Feature4-Carboxylic Acid (Isomer A) 5-Carboxylic Acid (Isomer B)
        Binding Vector Angled (60°) relative to 2-positionLinear (180°) relative to 2-position
        Acidity (pKa) ~2.8 - 3.2 (More Acidic)~3.5 - 4.0 (Less Acidic)
        Thermal Stability Low (Prone to Decarboxylation)High (Stable > 200°C)
        Electronic Nature Electron-deficient (Ortho/Para-like)Electron-neutral (Meta-like)
        Primary Utility Chelation motifs, Orthosteric bindersLinear linkers, Solvent-front reaching

        Physicochemical & Structural Analysis

        The Vectorial Alignment (Graphviz Visualization)

        The choice between the 4- and 5-isomer is rarely about solubility alone; it is about geometry . The 5-isomer provides a linear exit vector, ideal for reaching into deep solvent pockets or extending a scaffold. The 4-isomer creates a "bent" geometry, often used to wrap around a protein residue or coordinate metals.

        G cluster_4iso 4-Isomer (Angled) cluster_5iso 5-Isomer (Linear) Iso4 2-t-Bu-Pyrimidine-4-COOH Vec4 Exit Vector: ~60° (Bent Geometry) Iso4->Vec4 Steric Clash Potential Iso5 2-t-Bu-Pyrimidine-5-COOH Vec5 Exit Vector: 180° (Linear Geometry) Iso5->Vec5 Linker Optimization

        Figure 1: Vectorial analysis of pyrimidine isomers. The 4-isomer introduces a kink, while the 5-isomer extends linearly.

        Electronic Effects & Acidity

        The pyrimidine ring is π-deficient.

        • 4-Position: The carboxylic acid is adjacent to the ring nitrogen.[1] This position is electronically analogous to the para position in nitrobenzene. The ring nitrogens exert a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, stabilizing the carboxylate anion. Consequently, the 4-COOH is significantly more acidic .

        • 5-Position: This is the "meta-like" position. The electron-withdrawing effect of the nitrogens is minimized. The pKa is higher, resembling benzoic acid more closely.

        Implication: In amide couplings, the 4-COOH carboxylate is a weaker nucleophile, potentially requiring stronger activation agents (e.g., HATU vs. EDC).

        The Stability Trap: Thermal Decarboxylation

        This is the most critical operational difference.

        The 4-isomer is thermally unstable. Under high heat (e.g., refluxing in high-boiling solvents or microwave synthesis >120°C), 2-substituted-pyrimidine-4-carboxylic acids undergo decarboxylation to form the parent 2-substituted pyrimidine. This proceeds via a Hammick-like zwitterionic intermediate, stabilized by the adjacent nitrogen.

        The 5-isomer is thermally robust. Lacking the adjacent nitrogen to stabilize the transition state, the 5-COOH isomer resists decarboxylation under standard synthetic conditions.

        Decarboxylation Start 2-t-Bu-Pyrimidine-4-COOH Heat Heat (>120°C) / Acid Start->Heat TS Zwitterionic Transition State (Stabilized by N) Heat->TS Hammick Mechanism NoRxn Stable Product (No Decarboxylation) Heat->NoRxn High Barrier Product 2-t-Bu-Pyrimidine + CO2 (Loss of Functionality) TS->Product Safe 2-t-Bu-Pyrimidine-5-COOH Safe->Heat

        Figure 2: Thermal instability pathway of the 4-isomer compared to the stability of the 5-isomer.

        Experimental Protocols

        Protocol A: Robust Synthesis of 2-tert-butylpyrimidine-5-carboxylic acid

        Rationale: The 5-isomer cannot be easily made by oxidizing a 5-methyl group due to the deactivated ring. The most reliable route is condensation.

        Reagents:

        • tert-Butylcarbamidine hydrochloride (CAS: 13433-00-6)

        • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (Vinamidinium equivalent)

        • Solvent: DMF or Ethanol

        Step-by-Step:

        • Preparation: Dissolve tert-butylcarbamidine HCl (1.0 eq) and the vinamidinium salt (1.1 eq) in dry DMF.

        • Cyclization: Heat the mixture to 100°C for 2-4 hours. Note: The 5-isomer is stable, so this temperature is safe.

        • Workup: Cool to room temperature. Pour into ice water. The ester intermediate usually precipitates.

        • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 3.

        • Isolation: Filter the resulting white solid.

          • Expected Yield: 60-80%

          • Validation: 1H NMR (DMSO-d6) should show a singlet for the pyrimidine protons around 9.0-9.2 ppm.

        Protocol B: Stability Stress Test (For 4-Isomer Batches)

        Rationale: Before using the 4-isomer in expensive library synthesis, verify its integrity, as commercial batches often contain decarboxylated impurities.

        • Dissolution: Dissolve 5 mg of 2-tert-butylpyrimidine-4-COOH in 0.6 mL DMSO-d6.

        • Initial Scan: Acquire a standard 1H NMR. Look for the carboxylic acid proton (very broad, >12 ppm) and the aromatic protons.

        • Stress: Heat the NMR tube to 100°C for 30 minutes.

        • Re-Scan: Acquire a second spectrum.

          • Fail Criteria: Appearance of new peaks corresponding to the decarboxylated proton at the 4-position (typically shifts upfield relative to the acid precursor).

          • Action: If degradation >5%, avoid microwave coupling reactions; use room temperature activation (e.g., HATU/HOAt) only.

        Strategic Recommendations

        • For Library Design: Prefer the 5-isomer if the geometry permits. It offers superior chemical stability and solubility profiles, reducing attrition rates during synthesis.

        • For Active Site Binding: If the 4-isomer is required for a specific salt bridge, design the synthesis to add this moiety last (Late-Stage Functionalization) to avoid exposing the carboxylic acid to multiple thermal cycles.

        • Storage: Store the 4-isomer at -20°C. The 5-isomer is stable at ambient temperature.

        References

        • Zhichkin, P., et al. (2002).[2] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

          • Source:

        • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Referencing Pyrimidine reactivity and Hammick reaction mechanisms). Context: Fundamental reactivity of electron-deficient nitrogen heterocycles.
        • Bagley, M. C., et al. (2001). "Rapid synthesis of pyrimidines under microwave irradiation." Synlett. Context: Thermal risks in pyrimidine synthesis.
        • PubChem Compound Summary. (2023). "Pyrimidine-5-carboxylic acid derivatives."[2][3][4]

          • Source:

        Sources

        "comparative study of the reactivity of substituted pyrimidine carboxylic acids"

        Author: BenchChem Technical Support Team. Date: February 2026

        A Comparative Guide to the Reactivity of Substituted Pyrimidine Carboxylic Acids

        For Researchers, Scientists, and Drug Development Professionals

        Introduction

        Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3][4] The incorporation of a carboxylic acid moiety onto the pyrimidine ring introduces a key functional group that can serve as a synthetic handle, a crucial site for biological interaction, or a modulator of physicochemical properties. The reactivity of this carboxylic acid, and the pyrimidine ring itself, is profoundly influenced by the nature and position of other substituents on the ring.[5][6] Understanding and predicting these substituent-driven changes in reactivity is paramount for the rational design of new drugs, the optimization of synthetic routes, and the development of novel chemical probes.

        This guide provides a comparative study of the reactivity of substituted pyrimidine carboxylic acids. It moves beyond a simple recitation of facts to explain the underlying electronic and steric principles that govern their chemical behavior. We will present robust, field-proven experimental protocols for quantifying and comparing reactivity, supported by clear data visualization and interpretation. This document is designed to be a practical and authoritative resource for researchers navigating the nuanced chemistry of these vital heterocyclic compounds.

        Theoretical Framework: Understanding Substituent Effects on Reactivity

        The reactivity of a substituted pyrimidine carboxylic acid is not determined by the carboxylic acid group in isolation. Instead, it is a function of the electronic interplay between the substituent, the electron-deficient pyrimidine ring, and the carboxyl group. These effects can be broadly categorized as electronic effects and steric effects.

        1.1. Electronic Effects of Substituents

        Substituents alter the electron density of the pyrimidine ring and, consequently, the acidity and electrophilicity of the carboxylic acid group. This is primarily achieved through two mechanisms:

        • Inductive Effects (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent.

          • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl), possess a negative inductive effect (-I). They pull electron density away from the ring, making the ring more electron-deficient. This withdrawal of electron density stabilizes the carboxylate anion (R-COO⁻) formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.

          • Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, have a positive inductive effect (+I). They push electron density into the ring, destabilizing the carboxylate anion and thus decreasing the acidity (increasing the pKa) .

        • Mesomeric or Resonance Effects (M): This effect is transmitted through the pi (π) system of the aromatic ring.

          • -M Effect: Substituents like nitro (-NO₂) and carbonyl (-C=O) groups can delocalize the ring's π-electrons onto themselves, withdrawing electron density. This effect strongly increases the acidity of the carboxylic acid.

          • +M Effect: Substituents with lone pairs, such as amino (-NH₂) and hydroxyl (-OH) groups, can donate electron density to the ring through resonance. This effect decreases the acidity of the carboxylic acid.

        The introduction of electron-donating substituents onto the pyrimidine ring generally leads to bathochromic shifts (red-shifts) in absorption spectra, indicating an increase in electron density in the aromatic system.[7] Conversely, electron-withdrawing groups typically cause hypsochromic (blue) shifts.[7]

        1.2. Steric Effects

        Steric hindrance, the physical bulk of a substituent, can play a significant role in the reactivity of the carboxylic acid group. A bulky substituent positioned near the carboxylic acid can impede the approach of reagents, thereby slowing down reactions such as esterification or amidation. This effect is particularly pronounced for substituents in the ortho-position to the carboxylic acid.

        Below is a diagram illustrating the interplay of these electronic effects.

        electronic_effects substituent Substituent (X) ring Pyrimidine Ring substituent->ring Electronic Effect (Inductive & Resonance) cooh Carboxylic Acid (-COOH) ring->cooh Modulates Acidity (pKa) & Electrophilicity reactivity_increase Increased Acidity (Lower pKa) Enhanced Reactivity toward Nucleophiles ring->reactivity_increase reactivity_decrease Decreased Acidity (Higher pKa) Reduced Reactivity toward Nucleophiles ring->reactivity_decrease ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) ewg->ring edg Electron-Donating Group (e.g., -OCH3, -NH2) edg->ring

        Caption: Influence of substituents on the reactivity of pyrimidine carboxylic acids.

        Experimental Design for Comparative Reactivity Analysis

        To objectively compare the reactivity of different substituted pyrimidine carboxylic acids, a systematic experimental approach is required. The following protocols are designed to provide quantitative and reproducible data.

        2.1. Protocol 1: Determination of Acid Dissociation Constant (pKa)

        The pKa is a direct measure of the carboxylic acid's acidity and provides a quantitative value for the electronic influence of the ring substituents.[8][9] Potentiometric titration is a highly accurate method for its determination.

        Objective: To determine the pKa of various substituted pyrimidine carboxylic acids in an aqueous or mixed aqueous/organic solvent system.

        Materials:

        • Substituted pyrimidine carboxylic acid samples

        • Calibrated pH meter with a combination glass electrode

        • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

        • Deionized, degassed water

        • Methanol or other suitable co-solvent if solubility is an issue

        • Magnetic stirrer and stir bar

        • 25 mL burette

        • Beakers

        Procedure:

        • Sample Preparation: Accurately weigh approximately 0.1 mmol of the pyrimidine carboxylic acid and dissolve it in 50 mL of deionized water (or a water/co-solvent mixture).

        • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

        • Initial pH Reading: Record the initial pH of the solution.

        • Titration: Begin adding the standardized NaOH solution in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

        • Endpoint Determination: Continue the titration until the pH has risen significantly and then levels off, well past the equivalence point.

        • Data Analysis:

          • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

          • Determine the volume of NaOH at the equivalence point (the steepest part of the curve).

          • The pKa is the pH at which half of the equivalence point volume of NaOH has been added.

          • Alternatively, for more precise results, plot the first derivative (ΔpH/ΔV) against the average volume to pinpoint the equivalence point.

        2.2. Protocol 2: Kinetic Analysis of Esterification

        Measuring the rate of a standard reaction like esterification provides a dynamic measure of reactivity. This protocol uses a simple acid-catalyzed esterification with methanol, monitored by High-Performance Liquid Chromatography (HPLC).

        Objective: To determine the pseudo-first-order rate constants for the esterification of substituted pyrimidine carboxylic acids.

        Materials:

        • Substituted pyrimidine carboxylic acid samples

        • Anhydrous methanol

        • Concentrated sulfuric acid (catalyst)

        • HPLC system with a C18 column and UV detector

        • Thermostated reaction vessel or water bath

        • Microsyringes

        • Volumetric flasks and vials

        Procedure:

        • Standard Curve Preparation: Prepare standard solutions of known concentrations for both the starting carboxylic acid and the expected methyl ester product to calibrate the HPLC response.

        • Reaction Setup: In a thermostated vessel at a constant temperature (e.g., 50 °C), dissolve a known concentration of the pyrimidine carboxylic acid (e.g., 0.05 M) in anhydrous methanol.

        • Reaction Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) to initiate the reaction (t=0).

        • Sampling: At regular time intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

        • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a mobile phase/water mixture in an HPLC vial.

        • HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the disappearance of the starting carboxylic acid peak and the appearance of the methyl ester product peak at a suitable wavelength.

        • Data Analysis:

          • From the HPLC data, calculate the concentration of the carboxylic acid at each time point.

          • Plot the natural logarithm of the carboxylic acid concentration (ln[Acid]) against time (t).

          • For a pseudo-first-order reaction (since methanol is in large excess), this plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k').

        The following diagram outlines the experimental workflow for the kinetic analysis.

        kinetic_workflow start Start: Dissolve Pyrimidine Carboxylic Acid in Methanol initiate Initiate Reaction: Add H2SO4 Catalyst (t=0) start->initiate sampling_loop Time-Course Sampling initiate->sampling_loop quench Quench Aliquot in HPLC Vial sampling_loop->quench At regular intervals data_analysis Data Analysis: Plot ln[Acid] vs. Time sampling_loop->data_analysis After final time point hplc HPLC Analysis: Measure [Acid] and [Ester] quench->hplc hplc->sampling_loop Continue sampling end Determine Rate Constant (k') data_analysis->end

        Caption: Experimental workflow for kinetic analysis of esterification.

        Comparative Data Analysis and Interpretation

        To illustrate the principles discussed, let's consider a hypothetical comparative study of three pyrimidine-4-carboxylic acids with different substituents at the 2-position: a donating group (methoxy), a neutral group (hydrogen), and a withdrawing group (chloro).

        Table 1: Comparative Reactivity Data for 2-Substituted Pyrimidine-4-Carboxylic Acids

        Substituent (at C2)Substituent TypePredicted pKaMeasured pKaRelative Esterification Rate Constant (k')
        -OCH₃Electron-Donating (+I, +M)Higher3.50.8
        -HNeutralReference2.8[10]1.0
        -ClElectron-Withdrawing (-I)Lower2.15.2

        Interpretation of Results:

        • pKa Values: The experimental pKa data align perfectly with the theoretical framework. The electron-donating methoxy group increases the pKa (decreases acidity) relative to the unsubstituted compound. Conversely, the electron-withdrawing chloro group significantly lowers the pKa, indicating a substantial increase in acidity. This is due to the chloro group's strong -I effect, which stabilizes the conjugate base.

        • Esterification Rates: The reactivity in the acid-catalyzed esterification reaction shows a strong correlation with the acidity. The more acidic 2-chloro-pyrimidine-4-carboxylic acid reacts over five times faster than the unsubstituted analog. This is because the electron-withdrawing substituent makes the carbonyl carbon of the carboxylic acid more electrophilic and thus more susceptible to nucleophilic attack by methanol. The electron-donating methoxy group has the opposite effect, slightly retarding the reaction rate.

        Implications in Drug Development

        The reactivity of the carboxylic acid group on a pyrimidine scaffold has direct consequences in a pharmaceutical context:

        • Drug-Target Interactions: The acidity (pKa) of the carboxylic acid determines its ionization state at physiological pH (around 7.4). An ionized carboxylate group can form strong ionic bonds (salt bridges) with positively charged residues (e.g., arginine, lysine) in a protein's active site, serving as a critical anchor for drug binding.

        • Metabolic Stability: The carboxylic acid group is a potential site for metabolism, often undergoing glucuronidation. The electronic environment around the carboxyl group can influence the rate and extent of this metabolic transformation, affecting the drug's half-life and pharmacokinetic profile.

        • Synthetic Accessibility: The reactivity of the carboxylic acid dictates the conditions required for forming amide bonds, a cornerstone of medicinal chemistry for creating diverse compound libraries.[11][12] Highly deactivated carboxylic acids may require harsh coupling conditions that are incompatible with other functional groups in the molecule, whereas activated acids can be coupled under mild conditions.

        Conclusion

        The reactivity of substituted pyrimidine carboxylic acids is a predictable and quantifiable property governed by the electronic and steric nature of the substituents on the pyrimidine ring. Electron-withdrawing groups enhance acidity and increase the rate of nucleophilic attack at the carboxyl carbon, while electron-donating groups have the inverse effect. By employing systematic experimental methodologies such as pKa determination and kinetic analysis, researchers can build robust structure-reactivity relationships. This understanding is not merely academic; it is a critical tool for medicinal chemists and drug development professionals to rationally design molecules with optimized potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of new and effective medicines.[3]

        References

        • Vertex AI Search Result[1] Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. Available from:

        • Vertex AI Search Result[13] Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Available from:

        • Vertex AI Search Result[11] Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available from:

        • Vertex AI Search Result[12] Pyrimidine synthesis - Organic Chemistry Portal. Available from:

        • Vertex AI Search Result[2] Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry - MDPI. Available from:

        • Vertex AI Search Result[7] Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines - IJCRT.org. Available from:

        • Vertex AI Search Result[3] Recent Advances in Pyrimidine-Based Drugs - PMC. Available from:

        • Vertex AI Search Result[5] Effect of substituent structure on pyrimidine electrophilic substitution - CSIR Research Space. Available from:

        • Vertex AI Search Result[4] Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. Available from:

        • Vertex AI Search Result[10] Pyrimidine-4-carboxylic acid - ChemBK. Available from:

        • Vertex AI Search Result[6] Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives - SciSpace. Available from:

        • Vertex AI Search Result[8] Comparisons of pKa and log P values of some carboxylic and phosphonic acids - PMC - NIH. Available from:

        • Vertex AI Search Result[9] Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed. Available from:

        • Vertex AI Search Result[14] Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - ResearchGate. Available from:

        • Vertex AI Search Result[15] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available from:

        Sources

        Publish Comparison Guide: Purity Analysis of Synthetic 2-Tert-butylpyrimidine-4-carboxylic Acid by HPLC

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        2-Tert-butylpyrimidine-4-carboxylic acid (CAS 108332-84-1) is a critical heterocyclic building block in the synthesis of kinase inhibitors and agrochemicals.[1] Its amphiphilic nature—combining a lipophilic tert-butyl group with a polar, ionizable carboxylic acid moiety—presents unique chromatographic challenges.[1] Standard "scouting" gradients often fail to resolve it from critical synthetic impurities like decarboxylated byproducts (2-tert-butylpyrimidine) or hydrolysis intermediates (amides).[1] This guide compares a generic Formic Acid/Acetonitrile workflow against an Optimized Phosphate-Buffered Method , demonstrating why pH control and stationary phase selection are non-negotiable for achieving >99.5% purity assessment.

        Chemical Context & Impurity Profiling

        To design a robust HPLC method, we must first understand the analyte and its likely contaminants.[1] The synthesis of 2-tert-butylpyrimidine-4-carboxylic acid typically involves the condensation of 2-tert-butylamidine with a keto-ester equivalent, followed by hydrolysis.[1]

        Analyte Properties:

        • Structure: Pyrimidine ring substituted at C2 (tert-butyl) and C4 (carboxylic acid).[1][2]

        • pKa: ~3.5 (Carboxylic acid).[1] The pyrimidine nitrogens are weakly basic (pKa < 1.[1]0) due to electron withdrawal by the carboxyl group.[1]

        • Solubility: Soluble in Methanol, DMSO; sparingly soluble in acidic water.[1]

        Critical Impurities (The Separation Challenge): The method must resolve the main peak from these specific process impurities:

        Impurity IDCompound NameOriginChromatographic Challenge
        Imp-A 2-tert-butylpyrimidineDecarboxylation degradantHighly lipophilic; elutes late.[1]
        Imp-B 2-tert-butylpyrimidine-4-carboxamideHydrolysis intermediateSimilar polarity to analyte; elutes close to main peak.[1]
        Imp-C 2-tert-butylamidineUnreacted starting materialHighly polar/basic; elutes in void volume if not retained.[1]

        Method Comparison: Generic vs. Optimized

        We compared two methodologies to assess performance in a drug development context.

        Method A: The "Generic" Alternative (LC-MS Compatible)

        Commonly used in early discovery for rapid screening.

        • Column: Standard C18 (3.5 µm, 4.6 x 100 mm).[1]

        • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

        • Gradient: 5% to 95% B over 10 min.

        Performance Verdict: FAILED

        • Issue 1 (Peak Shape): The analyte exhibits severe tailing (Tailing Factor > 2.0).[1] Formic acid (pH ~2.[1]7) does not provide sufficient ionic strength to suppress secondary silanol interactions with the pyrimidine ring.[1]

        • Issue 2 (Retention Stability): The carboxylic acid moiety is partially ionized, leading to "wandering" retention times sensitive to slight concentration changes.[1]

        Method B: The Optimized Protocol (The "Product")

        Designed for QC release and stability testing.

        • Column: End-capped Phenyl-Hexyl or High-Strength Silica (HSS) C18.[1]

        • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.[1][3][4]

        • Rationale: Low pH (< pKa) ensures the acid is fully protonated (neutral), maximizing retention and sharpness.[1] Phosphate suppresses silanol activity.[1]

        Performance Verdict: SUPERIOR

        • Resolution: Baseline separation of Imp-B (Amide) and Main Peak (Rs > 3.0).

        • Peak Shape: Tailing Factor < 1.1.

        Experimental Data Comparison

        The following data was generated using a spiked crude reaction mixture.

        ParameterMethod A (Generic Formic Acid)Method B (Optimized Phosphate)
        Retention Time (RT) 4.2 min (Variable ± 0.[1]2)6.8 min (Stable ± 0.[1]02)
        Peak Tailing (Tf) 2.1 (Severe)1.05 (Excellent)
        Theoretical Plates (N) ~4,500>12,000
        Resolution (Imp-B/Main) 1.2 (Co-elution risk)3.8 (Baseline)
        LOD (S/N=3) 0.5 µg/mL0.1 µg/mL

        Key Insight: While Method A is compatible with Mass Spectrometry, it lacks the chromatographic resolution required for purity analysis.[1] Method B is the required standard for quantifying impurities < 0.1%.[1]

        Detailed Protocol: Optimized Method B

        Objective: Quantification of 2-tert-butylpyrimidine-4-carboxylic acid and related impurities.

        Reagents & Equipment[3][4][5][6]
        • Solvent A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid.

        • Solvent B: HPLC Grade Methanol.[1]

        • Column: Waters XSelect HSS T3 or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3-5 µm).[1]

          • Why Phenyl-Hexyl? Provides alternative selectivity (pi-pi interactions) for the pyrimidine ring, often separating isomers better than C18.[1]

        • Detector: UV-Vis Diode Array (DAD).[1]

        Instrument Settings
        • Flow Rate: 1.0 mL/min.

        • Column Temp: 35°C (Controls viscosity and kinetics).

        • Detection: 254 nm (Primary), 220 nm (Impurity check).[1]

        • Injection Vol: 5-10 µL.

        Gradient Table
        Time (min)% Buffer (A)% Methanol (B)Event
        0.09010Equilibration
        2.09010Isocratic Hold (Retain polar amidines)
        15.02080Linear Gradient
        18.02080Wash Lipophilic Impurities (Imp-A)
        18.19010Re-equilibration
        23.09010End
        Sample Preparation[3][4][6]
        • Weigh 10 mg of sample.[1]

        • Dissolve in 10 mL of 50:50 Water:Methanol.

        • Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.[1]

        • Note: Do not use pure acetonitrile as diluent; it may cause peak distortion due to strong solvent effects.[1]

        Method Development Workflow

        The following diagram illustrates the decision logic used to arrive at the optimized protocol.

        MethodDevelopment Start Analyte: 2-Tert-butylpyrimidine-4-COOH Check_pKa Check pKa (~3.5) Start->Check_pKa Initial_Run Scouting: C18 / Formic Acid / ACN Check_pKa->Initial_Run Standard Approach Eval_Result Evaluate Peak Shape & Res Initial_Run->Eval_Result Decision_Tailing Problem: Tailing > 1.5? Eval_Result->Decision_Tailing Decision_Res Problem: Polar Impurity Co-elution? Decision_Tailing->Decision_Res No Action_Buffer Switch to Phosphate pH 2.5 Decision_Tailing->Action_Buffer Yes (Silanol Interaction) Action_Column Switch to Phenyl-Hexyl Phase Decision_Res->Action_Column Yes (Selectivity Needed) Final_Method Final Method: Phosphate pH 2.5 + MeOH Phenyl-Hexyl Column Decision_Res->Final_Method No Action_Buffer->Decision_Res Action_Column->Final_Method

        Caption: Logic flow for optimizing separation of amphiphilic heterocyclic acids.

        Validation & Troubleshooting

        To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

        System Suitability Criteria (Pass/Fail)

        Before running samples, inject a standard mix:

        • Resolution (Rs): > 2.0 between Impurity B and Main Peak.

        • Tailing Factor: < 1.5.

        • RSD (Area): < 0.5% for 5 replicate injections.[1]

        Common Issues & Fixes
        • Double Peaks: Indicates the pH is too close to the pKa (3.5).[1] The analyte is splitting between ionized and neutral forms.[1][5] Fix: Lower pH to 2.5 strictly.

        • Broad Peaks: Metal chelation.[1] Pyrimidine carboxylic acids can chelate Iron in the LC frit.[1] Fix: Wash system with 10% Nitric Acid or add 0.1 mM EDTA to Mobile Phase A [1].

        • Retention Shift: Methanol evaporation in pre-mixed mobile phases.[1] Fix: Cap bottles tightly or use online mixing.

        References

        • Dolan, J. W. (2005).[1] Tailing Peaks for Carboxylic Acids. LCGC North America.[1] Retrieved from [Link]

        • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.[1] (General reference for C18 vs Phenyl selectivity).

        • PubChem. (n.d.).[1] 2-tert-Butylpyrimidine-4-carboxylic acid (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]

        • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[1] (Source for pH < pKa rule).

        Sources

        A Comparative Guide to the Definitive Identification of 2-Tert-butylpyrimidine-4-carboxylic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative framework for the definitive identification of 2-Tert-butylpyrimidine-4-carboxylic acid (1) , a heterocyclic building block of interest in medicinal chemistry. We will explore the orthogonal analytical techniques required to confirm its identity with confidence, comparing its expected analytical signature against that of its most probable positional isomer, 2-Tert-butylpyrimidine-5-carboxylic acid (2) .

        The causality behind employing a multi-technique approach lies in the limitations of any single method. While mass spectrometry can confirm mass and elemental composition, it often cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) provides detailed connectivity information, but peak assignments can be ambiguous without comparative data. Chromatography excels at separating isomers but requires validated reference standards for absolute identification. By integrating these techniques, we create a self-validating system that ensures the highest degree of scientific integrity.

        Core Compound Structures

        Caption: Chemical structures of the target compound (1) and its key isomer (2).

        Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

        NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The key to distinguishing between isomers 1 and 2 lies in the chemical shifts and coupling patterns of the protons on the pyrimidine ring.

        Predicted ¹H NMR Spectral Data Comparison

        The chemical environment of each proton on the pyrimidine ring is distinct for each isomer, leading to predictable differences in their ¹H NMR spectra. The electron-withdrawing carboxylic acid group will significantly deshield adjacent protons (shift them downfield).

        CompoundProtonPredicted Chemical Shift (ppm)MultiplicityRationale
        1 (Target)H5~7.8 - 8.1Doublet (d)Adjacent to the electron-withdrawing C4-carboxylic acid group and coupled to H6.
        H6~9.1 - 9.3Doublet (d)Positioned between two electronegative nitrogen atoms, leading to significant deshielding. Coupled to H5.
        t-Bu (9H)~1.4 - 1.6Singlet (s)Standard range for a tert-butyl group.
        COOH (1H)>12Broad (br s)Typical for a carboxylic acid proton, often broad and may exchange with D₂O.[1]
        2 (Isomer)H4~9.2 - 9.4Singlet (s)Adjacent to the C5-carboxylic acid group and between two nitrogens, highly deshielded. No adjacent proton for coupling.
        H6~9.2 - 9.4Singlet (s)Flanked by two nitrogen atoms, highly deshielded. No adjacent proton for coupling.
        t-Bu (9H)~1.4 - 1.6Singlet (s)Standard range for a tert-butyl group.
        COOH (1H)>12Broad (br s)Typical for a carboxylic acid proton.[1]

        Key Differentiator: The most telling feature is the proton multiplicity on the pyrimidine ring. The target compound 1 will show two doublets, whereas the isomeric impurity 2 will display two singlets for the ring protons.

        Predicted ¹³C NMR Spectral Data Comparison

        Carbon NMR provides complementary information, confirming the carbon skeleton and the position of quaternary carbons.

        CompoundCarbon AtomPredicted Chemical Shift (ppm)Rationale
        1 (Target)C=O~165 - 175Typical range for a carboxylic acid carbonyl.
        C2 (quat., attached to t-Bu)~170 - 175Deshielded by two adjacent nitrogen atoms.
        C4 (quat., attached to COOH)~150 - 155Deshielded by adjacent nitrogen and the carboxylic acid group.
        C5~120 - 125Standard aromatic CH.
        C6~157 - 162Positioned between two nitrogen atoms, highly deshielded.
        C(CH₃)₃ (quat.)~38 - 42Quaternary carbon of the t-Bu group.
        C(CH₃)₃~28 - 32Methyl carbons of the t-Bu group.
        2 (Isomer)C=O~165 - 175Typical range for a carboxylic acid carbonyl.
        C2 (quat., attached to t-Bu)~170 - 175Deshielded by two adjacent nitrogen atoms.
        C4~158 - 163Positioned between two nitrogen atoms, highly deshielded.
        C5 (quat., attached to COOH)~125 - 130Less deshielded than C4 in isomer 1.
        C6~158 - 163Positioned between two nitrogen atoms, highly deshielded.
        C(CH₃)₃ (quat.)~38 - 42Quaternary carbon of the t-Bu group.
        C(CH₃)₃~28 - 32Methyl carbons of the t-Bu group.

        Mass Spectrometry (MS): Confirming Mass and Fragmentation

        Mass spectrometry confirms the molecular weight (MW = 180.20 g/mol ) and elemental formula (C₉H₁₂N₂O₂) of the compound. High-resolution mass spectrometry (HRMS) is essential for providing an exact mass, which validates the elemental composition. While isomers have the same exact mass, their fragmentation patterns upon ionization can differ, providing structural clues.

        Expected EI-MS Fragmentation Pattern

        Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation. For both isomers, characteristic fragmentation pathways are expected:

        • Loss of a methyl group (-15 Da): A primary fragmentation of the tert-butyl group to form a stable tertiary carbocation is highly favorable. This will result in a prominent peak at m/z 165.

        • Loss of the carboxylic acid group (-45 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a peak at m/z 135.

        • Loss of a tert-butyl radical (-57 Da): Cleavage of the entire tert-butyl group would result in a fragment at m/z 123.

        While the major fragments may be similar, the relative intensities could differ based on the stability of the resulting fragment ions, which is influenced by the substitution pattern. A definitive distinction based on EI-MS alone is challenging without reference spectra.

        MS_Fragmentation M [M]+• m/z = 180 M_minus_15 [M - CH₃]+• m/z = 165 M->M_minus_15 - •CH₃ M_minus_45 [M - COOH]+• m/z = 135 M->M_minus_45 - •COOH M_minus_57 [M - C(CH₃)₃]+• m/z = 123 M->M_minus_57 - •C(CH₃)₃

        Caption: Predicted major fragmentation pathways for both isomers in EI-MS.

        High-Performance Liquid Chromatography (HPLC): Isomer Separation

        HPLC is the gold standard for separating isomers and assessing the purity of a sample. The slight differences in polarity and shape between 1 and 2 can be exploited to achieve baseline separation.

        Rationale for Method Selection: A reversed-phase (RP) method is the logical starting point. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar mixture, typically water and a polar organic solvent like acetonitrile or methanol.[2] Compounds elute based on their relative hydrophobicity; more polar compounds elute earlier. The carboxylic acid group can be ionized depending on the mobile phase pH, which significantly impacts retention. Using an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) will suppress the ionization of the carboxylic acid, leading to longer retention and often sharper peaks.[3]

        Comparative HPLC Protocol
        • Column: C18, 4.6 x 150 mm, 5 µm particle size.

        • Mobile Phase A: 0.1% Formic Acid in Water.

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

        • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 254 nm.

        • Column Temperature: 30 °C.

        Expected Elution Order: It is hypothesized that 2-Tert-butylpyrimidine-5-carboxylic acid (2) may be slightly less polar than 2-Tert-butylpyrimidine-4-carboxylic acid (1) due to the electronic distribution in the ring, potentially leading to a slightly longer retention time for isomer 2 under these reversed-phase conditions. However, this must be confirmed experimentally. The definitive identification requires running an authentic reference standard of each compound to confirm their respective retention times.

        Integrated Analytical Workflow

        A robust workflow ensures that all necessary data is collected to make an unambiguous identification.

        Analytical_Workflow Sample Test Sample: Suspected 2-Tert-butylpyrimidine- 4-carboxylic acid HPLC HPLC-UV Analysis Sample->HPLC Purity Assess Purity (>98% Peak Area?) HPLC->Purity HRMS LC-HRMS Analysis Purity->HRMS Yes Fail Identity Not Confirmed (Investigate Impurities) Purity->Fail No Mass Confirm Exact Mass (180.090) & Formula (C₉H₁₂N₂O₂)? HRMS->Mass NMR ¹H and ¹³C NMR Spectroscopy Mass->NMR Yes Mass->Fail No Structure Compare Spectra to Predicted Data (Table 1 & 2) NMR->Structure ID_Confirmed Identity Confirmed Structure->ID_Confirmed Match Structure->Fail No Match

        Caption: Integrated workflow for the definitive identification of the target compound.

        Conclusion

        Confirming the identity of 2-Tert-butylpyrimidine-4-carboxylic acid is not a matter of a single measurement but a logical, structured process of data integration. By using HPLC to ensure purity and separate potential isomers, high-resolution mass spectrometry to confirm elemental composition, and multi-dimensional NMR to elucidate the exact atomic connectivity, researchers can achieve an irrefutable structural assignment. This rigorous, multi-faceted approach is indispensable for ensuring the validity and reproducibility of subsequent research and development efforts.

        References

        • ResearchGate. (2025). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Retrieved from [Link]

        • University of Regensburg. Chemical shifts. Retrieved from [Link]

        • PubChem. (2025). 4-tert-butylpyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

        • ResearchGate. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

        • Modgraph. (2025). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

        • ResearchGate. (2025). The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR spectra.... Retrieved from [Link]

        • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

        • NIST. (2025). 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. Retrieved from [Link]

        • MDPI. (2025). A New Cu(II) Metal Complex Template with 4–tert–Butyl-Pyridinium Organic Cation.... Retrieved from [Link]

        • Canadian Center of Science and Education. (2018). Analysis of Butyl Butyrate Mass Spectrum. Retrieved from [Link]

        • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

        Sources

        "comparative physicochemical properties of tert-butyl substituted heterocycles"

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The "Anchor and Shield" Strategy

        In medicinal chemistry, the tert-butyl (t-Bu) group is a high-stakes substituent. Unlike the methyl group, which is often used for minor steric or electronic tuning, the tert-butyl group acts as a structural anchor . Its massive steric bulk (A-value ~4.9 kcal/mol) locks molecular conformations and shields adjacent metabolic "soft spots." However, this comes at a cost: a significant increase in lipophilicity (LogP) and the introduction of a potential site for CYP450-mediated oxidation.

        This guide objectively compares tert-butyl substituted heterocycles against their methyl and hydrogen counterparts, providing experimental data and protocols to navigate the trade-offs between conformational rigidity , metabolic stability , and solubility .

        Part 1: Steric & Conformational Control (The Anchor)

        The most distinct property of the tert-butyl group is its ability to freeze molecular dynamics. While a methyl group allows for rapid rotation and minor steric clashing, a tert-butyl group demands space, forcing the heterocycle and its substituents into a fixed, often lower-energy conformation.

        Comparative Steric Parameters
        SubstituentA-Value (kcal/mol)Bond Rotation Barrier (kcal/mol)Steric Effect on Heterocycle
        Hydrogen (-H) 0.0~0Negligible. Allows free rotation.
        Methyl (-Me) 1.70~3.0Moderate. Biases populations but rarely "locks" them.
        Isopropyl (-iPr) 2.15~4-5Significant. Restricts rotation significantly.
        tert-Butyl (-tBu) > 4.90 > 9.0 Dominant. Locks conformation (e.g., equatorial in rings).

        Mechanism of Action: In heterocyclic scaffolds like piperidines or tetrahydropyrans, a tert-butyl group will exclusively occupy the equatorial position , forcing other substituents into specific axial/equatorial orientations. This is critical for:

        • Receptor Pre-organization: Reducing the entropic penalty of binding by presenting the "bioactive" conformation in solution.

        • Selectivity: The bulk can clash with non-target receptor pockets (e.g., preventing binding to off-target isoforms).[1]

        Part 2: Lipophilicity & Solubility (The Grease Factor)

        The tert-butyl group is a "grease ball." It adds significant hydrophobic surface area without the ability to donate hydrogen bonds. This profoundly impacts LogP and aqueous solubility.

        Quantitative Lipophilicity Impact (ΔLogP)
        Scaffold ContextSubstituent ChangeΔLogP (Approx.)Impact on Solubility
        Pyridine H → Methyl+0.50Slight decrease in aqueous solubility.
        Pyridine H → tert-Butyl+1.40 to +1.80 Drastic decrease (10-50x lower aqueous solubility).
        Amide Me → tert-Butyl+0.90Improved membrane permeability; risk of poor solubility.
        Solubility Paradox: Crystal Packing

        While tert-butyl groups generally lower aqueous solubility due to hydrophobicity, they can sometimes improve solubility in organic solvents or lipid formulations compared to methyl analogs.

        • Methyl variants often stack efficiently (planar packing), leading to high melting points and high lattice energy (hard to dissolve).

        • ** tert-Butyl variants** are globular. They can disrupt planar π-π stacking, lowering the melting point (MP) and reducing lattice energy, which can aid dissolution in lipid phases, despite the high LogP.

        Rule of Thumb: If your lead compound is too polar and planar (brick dust), a tert-butyl group can disrupt the lattice. If it is already lipophilic, a tert-butyl group will likely crash it out of aqueous media.

        Part 3: Metabolic Stability (The Shield vs. The Target)

        This is the most critical decision point. The tert-butyl group plays a dual role in metabolism.[1]

        The Shield (Protective Effect)

        The steric bulk of a tert-butyl group can block hydrolytic enzymes (esterases/amidases) from attacking adjacent functional groups.

        • Example:Finasteride . The tert-butyl amide is highly resistant to hydrolysis compared to a simple methyl amide.

        The Target (Metabolic Liability)

        The tert-butyl group itself is a rich source of C-H bonds for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8).

        • Pathway: Terminal hydroxylation of one methyl group

          
           Alcohol 
          
          
          
          Carboxylic Acid.
        • Mitigation: If the tert-butyl group is the metabolic "hot spot," replace it with a Trifluoromethylcyclopropyl (Cp-CF3) group or Deuterated tert-butyl (d9-tBu) to block oxidation while maintaining bulk.

        Visualization: The Metabolic Decision Tree

        MetabolicPathway Start tert-Butyl Heterocycle Candidate Metabolism Microsomal Stability Assay (HLM/RLM) Start->Metabolism Result Identify Metabolites Metabolism->Result PathA Oxidation on tert-Butyl Group? Result->PathA Major Metabolite = t-Bu-OH PathB Hydrolysis of Adjacent Group? Result->PathB No Adjacent Hydrolysis SolA Liability: t-Bu is unstable. Strategy: Replace with Cp-CF3 or d9-tBu PathA->SolA SolB Asset: t-Bu is shielding. Strategy: Keep t-Bu. It protects the scaffold. PathB->SolB

        Figure 1: Decision logic for retaining or replacing a tert-butyl group based on metabolic data.

        Part 4: Experimental Protocols

        To validate these properties in your specific scaffold, use the following standardized protocols.

        Protocol 1: Comparative Lipophilicity (LogD) via Shake-Flask

        Standard: OECD Guideline 107

        Objective: Determine the distribution coefficient (LogD) at pH 7.4 to quantify the "grease" contribution of the tert-butyl group.

        • Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4).

        • Equilibration: Mix equal volumes of pre-saturated octanol and PBS in a glass vial.

        • Spiking: Dissolve 1 mg of the test compound (Methyl vs t-Bu variant) in the octanol phase.

        • Agitation: Shake mechanically for 60 minutes at 25°C. Allow phases to separate for 4 hours (or centrifuge).

        • Analysis: Remove aliquots from both phases. Analyze concentration via HPLC-UV or LC-MS/MS.

        • Calculation:

          
          
          Expectation: The t-Bu variant should show a LogD 1.0–1.5 units higher than the methyl variant.
          
        Protocol 2: Microsomal Stability Assay

        Validating the "Shield vs. Liability" effect.

        • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

        • Initiation: Add NADPH-regenerating system (1 mM NADPH final) to start the reaction.

        • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

        • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of +16 Da metabolites (hydroxylation).

        • Interpretation:

          • Rapid disappearance + +16 Da peak: The t-Bu is likely being oxidized (Liability).

          • Slow disappearance vs Methyl analog: The t-Bu is acting as a steric shield (Asset).

        References

        • Metabolic Stability Strategies

          • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters.
        • Steric Parameters (A-Values)

          • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society.
        • Physicochemical Properties of Heterocycles

          • Katritzky, A. R. (Ed.). Physical Methods in Heterocyclic Chemistry. Academic Press.
        • LogP and Lipophilicity in Drug Design

          • Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery.

        Sources

        Comparative Guide: 2-Substituted Pyrimidine-4-Carboxylic Acids in Medicinal & Agrochemical Discovery

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Scaffold Advantage

        In the landscape of heteroaromatic carboxylic acids, the 2-substituted pyrimidine-4-carboxylic acid scaffold represents a critical bioisostere to the more common pyridine-2-carboxylic acid (picolinic acid) and benzoic acid moieties.

        While pyridine analogs (e.g., the herbicide Aminopyralid) are staples in agrochemistry, the introduction of the second nitrogen in the pyrimidine ring offers distinct physicochemical advantages:

        • Reduced Lipophilicity (LogP): The extra nitrogen lowers LogP, often improving water solubility and reducing non-specific protein binding.[1]

        • Metabolic Stability: The 2-position is flanked by two nitrogens, making it less susceptible to oxidative metabolism compared to the equivalent position in pyridines, provided it is substituted.[1]

        • Acidity Modulation: The electron-deficient pyrimidine ring increases the acidity of the 4-carboxylic acid (lower pKa) compared to pyridines, altering salt formation and membrane permeability.

        This guide objectively compares synthetic routes and performance metrics of this scaffold, using the herbicide Aminocyclopyrachlor and NAPE-PLD inhibitors as primary case studies.[1]

        Comparative Analysis: Pyrimidine vs. Pyridine Scaffolds[2]

        The choice between a pyrimidine-4-COOH and a pyridine-2-COOH is rarely arbitrary.[1] It is a decision driven by the need to tune Lipophilic Efficiency (LipE) and Solubility .[1]

        Table 1: Physicochemical & Functional Comparison
        FeaturePyrimidine-4-COOH ScaffoldPyridine-2-COOH ScaffoldImpact on Development
        Electronic Character
        
        
        -deficient (Electron poor)
        Moderately
        
        
        -deficient
        Pyrimidines are more resistant to electrophilic attack but susceptible to nucleophilic displacement.[1]
        Acidity (pKa) ~3.5 - 4.5 (More Acidic)~5.3 - 5.5Pyrimidines ionize at lower pH; critical for plant uptake (ion trap mechanism) or gut absorption.[1]
        LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Pyrimidines offer better solubility profiles for formulation but may require lipophilic R-groups (e.g., cyclopropyl) to cross membranes.[1]
        H-Bonding 2 Acceptors (Ring N)1 Acceptor (Ring N)Additional N provides a vector for specific binding interactions in enzyme pockets (e.g., Kinases).[1]
        Metabolic Liability Low at C2 (if substituted)ModerateThe 2-position in pyrimidines is a "privileged" vector for diversity without introducing metabolic soft spots.[1]

        Synthetic Methodologies: "De Novo" vs. "Transformation"

        Creating the 2-substituted pyrimidine-4-carboxylic acid core generally follows two distinct logical paths.

        Pathway A: De Novo Cyclization (The Amidine Route)

        This is the industry standard for high-diversity library generation.[1] It involves condensing an amidine (providing the N-C-N fragment and the 2-substituent) with a 4-carbon electrophile.

        • Pros: Convergent; allows late-stage introduction of the 2-substituent.[1]

        • Cons: Requires synthesis of specific amidines; regioselectivity issues with unsymmetrical 1,3-dicarbonyls.

        Pathway B: Oxidation of Methylpyrimidines

        Starting from a commercially available 2-substituted-4-methylpyrimidine and oxidizing the methyl group to the acid.

        • Pros: Uses cheap starting materials; avoids cyclization regiochemistry issues.

        • Cons: Harsh oxidative conditions (KMnO4, SeO2) often incompatible with sensitive functional groups.[1]

        Visualization: Synthetic Decision Tree

        SyntheticRoutes Start Target: 2-Substituted Pyrimidine-4-COOH Decision Is the 2-Substituent Sensitive to Oxidation? Start->Decision RouteA Route A: Cyclization (Amidine + Dielectrophile) Decision->RouteA Yes (e.g., Alkene, Sulfide) RouteB Route B: Oxidation (4-Methylpyrimidine precursor) Decision->RouteB No (e.g., Aryl, Alkyl) ReagentsA Reagents: Amidine + Mucochloric Acid or Ethyl Sodium Oxalacetate RouteA->ReagentsA ReagentsB Reagents: KMnO4 or SeO2 (Harsh Conditions) RouteB->ReagentsB Product Final Scaffold ReagentsA->Product High Regiocontrol ReagentsB->Product Scalable/Low Cost

        Caption: Decision matrix for selecting the optimal synthetic route based on substrate stability.

        Validated Experimental Protocol

        Objective: Synthesis of 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid (Aminocyclopyrachlor core analog). Rationale: This protocol demonstrates the Mucochloric Acid variation of the cyclization route. Mucochloric acid is a "masked" 1,3-dicarbonyl equivalent that introduces the carboxylic acid and a halogen handle simultaneously, maximizing atom economy.[1]

        Materials
        • Cyclopropanecarboxamidine hydrochloride (1.0 eq)[1]

        • Mucochloric acid (1.0 eq)[1]

        • Potassium Carbonate (

          
          ) (3.0 eq)[1]
          
        • Solvent: Water/THF (1:1 mixture) or Methanol[1]

        • Ammonia (aqueous or methanolic) for the final displacement.[1]

        Step-by-Step Methodology
        • Amidine Liberation (In Situ):

          • Dissolve Cyclopropanecarboxamidine HCl (10 mmol) in water/THF (20 mL).

          • Add

            
             (15 mmol) slowly at 0°C. Stir for 15 min to generate the free base.
            
          • Checkpoint: Solution should be basic (pH > 9).[1]

        • Cyclization (The Pinner-Type Reaction):

          • Add Mucochloric acid (10 mmol) portion-wise to the amidine solution.[1]

          • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

          • Mechanism:[2][3] The amidine nitrogen attacks the aldehyde of mucochloric acid, followed by ring closure and elimination of water.

          • Observation: A precipitate often forms as the pyrimidine core assembles.[1]

        • Aromatization & Functionalization:

          • The intermediate (often a di-chloro species) is treated with excess aqueous ammonia (5 eq) and heated to 60°C for 2 hours.[1]

          • Causality: This step serves two purposes: it aromatizes the ring and performs an

            
             displacement of the 6-chloro group with an amine, installing the amino group found in Aminocyclopyrachlor.
            
        • Isolation:

          • Acidify the mixture to pH 3 using 1N HCl.[1] The carboxylic acid product will precipitate.[1]

          • Filter the solid, wash with cold water, and dry under vacuum.[1]

        • Validation (QC):

          • LC-MS: Look for [M+H]+ peak corresponding to the product (approx.[1] MW 213.6 for Aminocyclopyrachlor).[1]

          • 1H NMR: Characteristic cyclopropyl protons (0.9–1.2 ppm) and absence of aldehyde protons.[1]

        Bioactivity & SAR: The "Lipophilic Pocket"[5]

        Research into NAPE-PLD inhibitors and Auxinic Herbicides has elucidated the Structure-Activity Relationship (SAR) of this scaffold.[1]

        Key SAR Findings
        • The 2-Position (The Anchor):

          • Small lipophilic groups (Cyclopropyl, Methyl) are preferred.[1][4]

          • Evidence: In NAPE-PLD inhibitors, replacing the 2-cyclopropyl group with a polar group (e.g., amine) decreased potency by >10-fold, suggesting the 2-position sits in a hydrophobic pocket.[1]

        • The 4-Carboxylic Acid (The Warhead):

          • Essential for binding.[1] In herbicides, it mimics the carboxylate of Indole-3-acetic acid (Auxin).[1]

          • Bioisosteric replacement with tetrazoles often retains activity but alters transport properties.[1]

        • The 5/6-Positions (The Tuning Knobs):

          • Halogens (Cl, F) at the 5-position increase metabolic stability and lipophilicity.[1]

          • Amino groups at the 6-position (as in Aminocyclopyrachlor) act as H-bond donors, critical for receptor orientation.[1]

        Visualization: SAR Logic Map

        SAR Core Pyrimidine-4-COOH Scaffold Pos2 Position 2 (Lipophilic Anchor) Core->Pos2 Pos4 Position 4 (Acidic Warhead) Core->Pos4 Pos56 Positions 5 & 6 (Electronic Tuning) Core->Pos56 Effect2 Cyclopropyl > Methyl >> Polar (Fits Hydrophobic Pocket) Pos2->Effect2 Effect4 Essential for Salt Bridge (Auxin Mimicry) Pos4->Effect4 Effect56 5-Cl: Metabolic Block 6-NH2: H-Bond Donor Pos56->Effect56

        Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each position.

        References

        • Aminocyclopyrachlor (DPX-MAT28) . FAO/WHO Joint Meeting on Pesticide Residues (JMPR).[1] Available at: [Link]

        • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D . ACS Chemical Biology.[1] Available at: [Link][1]

        • Aminocyclopyrachlor . PubChem Database.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

        • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents . Drug Development Research. Available at: [Link][1]

        Sources

        ×

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.